molecular formula C9H12O6 B1601008 Trimethyl cyclopropane-1,2,3-tricarboxylate CAS No. 717-69-1

Trimethyl cyclopropane-1,2,3-tricarboxylate

Cat. No.: B1601008
CAS No.: 717-69-1
M. Wt: 216.19 g/mol
InChI Key: MXSHXNGWYJQIBM-UHFFFAOYSA-N
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Description

Trimethyl cyclopropane-1,2,3-tricarboxylate (CAS 717-69-1) is a versatile tricyclic ester building block in organic synthesis, characterized by its molecular formula C9H12O6 and a molecular weight of 216.19 g/mol . The compound features a highly strained cyclopropane ring, which contributes to its unique reactivity and makes it a valuable intermediate for constructing complex molecular architectures. Researchers can efficiently synthesize this and related 1,2,3-tris-acceptor substituted cyclopropanes on a multi-gram scale via Michael Initiated Ring Closure (MIRC) reactions, such as the cyclopropanation of dialkyl fumarates with ethyl chloroacetate . Alternative synthetic paths include the Corey-Chaykovsky reaction using sulfur ylides . In research settings, this compound serves as a key precursor for further chemical transformations. Its reactive ester groups can undergo hydrolysis to the corresponding cyclopropane-1,2,3-tricarboxylic acid with high yield, enabling access to a diverse array of derivatives . These properties make it a crucial scaffold in medicinal chemistry, where its derivatives are investigated for potential biological activities, including enzyme inhibition and antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli . Furthermore, its unique structure is exploited in materials science for the synthesis of polymers and advanced materials . The compound is characterized by standard spectroscopic methods, with NMR showing characteristic cyclopropane proton signals and ester methyl groups . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

trimethyl cyclopropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O6/c1-13-7(10)4-5(8(11)14-2)6(4)9(12)15-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSHXNGWYJQIBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C1C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505975
Record name Trimethyl cyclopropane-1,2,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717-69-1
Record name Trimethyl cyclopropane-1,2,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Trimethyl Cyclopropane-1,2,3-tricarboxylate: A Scaffold for Conformationally Restricted Pharmacophores

[1]

Executive Summary

Trimethyl cyclopropane-1,2,3-tricarboxylate (TMCT) is a highly functionalized cyclopropane derivative serving as a critical intermediate in the synthesis of conformationally restricted amino acids and peptidomimetics.[1] Characterized by its rigid three-carbon ring and three ester functionalities, TMCT allows medicinal chemists to "lock" pharmacophores into specific spatial orientations, thereby increasing selectivity for biological targets such as metabotropic glutamate receptors (mGluRs).[1]

This guide details the structural dynamics, synthetic pathways, and practical applications of TMCT, designed for researchers requiring high-fidelity protocols and mechanistic insight.[1]

Structural Architecture and Stereochemistry

The utility of TMCT lies in its stereochemical complexity. The cyclopropane ring is planar, but the arrangement of the three methoxycarbonyl groups (–COOCH₃) creates distinct stereoisomers. Understanding these is prerequisite to their application in chiral drug synthesis.

Stereoisomeric Forms

The 1,2,3-substitution pattern yields two primary diastereomers based on the relative orientation of the ester groups:

  • All-cis Isomer (cis,cis,cis): All three ester groups reside on the same face of the ring. This molecule possesses a plane of symmetry, rendering it a meso compound (achiral despite having chiral centers).[2]

  • Trans Isomers (cis,trans): Two groups are on one face, and the third is on the opposite face. These forms are chiral and exist as enantiomeric pairs.[3]

Application Note: In mGluR ligand development, the specific spatial vector of the carboxylate groups determines agonist vs. antagonist activity. Consequently, synthetic routes must be stereoselective.[1]

Physicochemical Profile
PropertyValue / Description
CAS Number 717-69-1 (General); 14202-99-4 (Stereospecific)
Molecular Formula C₉H₁₂O₆
Molecular Weight 216.19 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in MeOH, EtOH, CHCl₃, DCM; Insoluble in water
Boiling Point ~145–150 °C at 12 mmHg (Extrapolated)
Ring Strain ~27.5 kcal/mol (High reactivity toward ring opening)

Synthetic Pathways: The Carbene Route

The most robust synthesis of TMCT involves the reaction of methyl diazoacetate with dimethyl fumarate (or dimethyl maleate). This reaction proceeds via a carbenoid mechanism or a 1,3-dipolar cycloaddition followed by nitrogen extrusion.[1]

Mechanism: Buchner-Curtius-Schlotterbeck Variation

Classically, the thermal reaction between a diazo compound and an electron-deficient alkene forms a pyrazoline intermediate.[1] Thermal decomposition of this intermediate extrudes nitrogen gas (N₂) to collapse into the cyclopropane ring.

Modern Catalytic Approach: To avoid the high temperatures of pyrazoline decomposition and improve stereocontrol, transition metal catalysts (Rh₂(OAc)₄ or Cu(acac)₂) are employed. These generate a metal-carbene species from the diazoacetate, which adds directly to the fumarate double bond.

SynthesisWorkflowDiazoMethyl Diazoacetate(Carbene Source)CarbeneRh-Carbenoid SpeciesDiazo->CarbeneRh2(OAc)4-N2PyrazolinePyrazoline Intermediate(Thermal Route)Diazo->PyrazolineThermal(No Catalyst)FumarateDimethyl Fumarate(Michael Acceptor)Fumarate->PyrazolineTMCTTrimethyl cyclopropane-1,2,3-tricarboxylateCarbene->TMCTSyn-AdditionPyrazoline->TMCTHeat (-N2)Ring Contraction

Figure 1: Divergent synthetic pathways.[1][4] The Rh-catalyzed route (top) avoids the pyrazoline intermediate, favoring direct cyclopropanation.[1]

Chemical Reactivity & Transformations[1][4][6][7]

TMCT is a "loaded spring" due to cyclopropane ring strain. However, the electron-withdrawing ester groups stabilize the ring against oxidative cleavage, directing reactivity towards the carbonyl centers.

Hydrolysis to Tricarboxylic Acid

The trimethyl ester is the lipophilic precursor. For biological studies, it is hydrolyzed to cyclopropane-1,2,3-tricarboxylic acid .[1][4]

  • Conditions: LiOH (THF/H₂O) or HCl (reflux).[1]

  • Selectivity: Partial hydrolysis is difficult due to the equivalence of the esters in the symmetric isomer, but enzymatic hydrolysis (pig liver esterase) can achieve desymmetrization.

Curtius Rearrangement

To synthesize conformationally restricted amino acids (e.g., 2,3-dicarboxycyclopropylglycine), one ester group is selectively converted to an amine:

  • Partial hydrolysis to the mono-acid.[1]

  • Formation of acyl azide.

  • Thermal rearrangement to isocyanate.

  • Hydrolysis to amine.

Applications in Drug Development

Metabotropic Glutamate Receptors (mGluRs)

Glutamate is a flexible molecule. By embedding the glutamate backbone into the rigid cyclopropane scaffold of TMCT derivatives, researchers can probe the specific conformational requirements of mGluR subtypes.

  • Agonists: Derivatives where the carboxylate vectors match the receptor's active state.

  • Antagonists: Derivatives that bind but prevent receptor closure.

  • Aconitase Inhibition: The free acid form (tricarballylic acid analog) mimics citric acid, acting as a competitive inhibitor of aconitase in the Krebs cycle.

Experimental Protocols

Protocol A: Rhodium-Catalyzed Synthesis of TMCT

Safety Warning: Diazo compounds are potentially explosive.[1] Perform all reactions behind a blast shield in a well-ventilated fume hood.

Reagents:

  • Dimethyl fumarate (10 mmol)[1]

  • Methyl diazoacetate (12 mmol)[1]

  • Rh₂(OAc)₄ (1 mol%)[1]

  • Dichloromethane (DCM, anhydrous)[1]

Procedure:

  • Setup: Dissolve dimethyl fumarate (1.44 g) and Rh₂(OAc)₄ (4.4 mg) in 20 mL anhydrous DCM in a flame-dried round-bottom flask under Argon.

  • Addition: Dissolve methyl diazoacetate (1.2 g) in 5 mL DCM. Add this solution dropwise via a syringe pump over 1 hour at room temperature. Slow addition is critical to prevent diazo dimerization.

  • Reaction: Stir for an additional 4 hours. Monitor consumption of diazoacetate by TLC (disappearance of yellow color) or IR (loss of diazo peak at ~2100 cm⁻¹).

  • Workup: Filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (Hexanes:EtOAc 4:1) to separate the cis,trans isomers from the all-cis minor products.

Protocol B: Hydrolysis to Cyclopropane-1,2,3-tricarboxylic Acid[1][4]

Procedure:

  • Dissolve TMCT (1.0 g) in a 1:1 mixture of THF and 2M NaOH (10 mL).

  • Stir vigorously at 60°C for 12 hours.

  • Cool to 0°C and acidify to pH 1 with 6M HCl.

  • Extract with Ethyl Acetate (3 x 15 mL).

  • Dry organic layer over MgSO₄ and evaporate to yield the white crystalline tricarboxylic acid.

References

  • National Institute of Standards and Technology (NIST). "this compound."[1] NIST Chemistry WebBook, SRD 69. [Link][1]

  • PubChem. "Cyclopropane-1,2,3-tricarboxylic acid (Compound)."[1][5] National Library of Medicine. [Link][1]

  • Organic Syntheses. "Ethyl Diazoacetate (Warning: Safety protocols for diazo compounds)." Org.[6][7] Synth. 1956, 36, 25.[1] [Link][1]

  • Naples, M. A., & Hampson, D. R. "Pharmacological profiles of the metabotropic glutamate receptor ligands." Neuropharmacology, 2001, 40(2), 170-177.[1] (Contextual reference for mGluR ligand design using cyclopropane scaffolds). [Link]

  • Davies, H. M. L., et al. "Catalytic Asymmetric Cyclopropanation."[1] Organic Reactions.[6] (General reference for Rh-catalyzed diazo decomposition). [Link][1]

Stereochemical Engineering of Trimethyl Cyclopropane-1,2,3-tricarboxylate: Synthesis, Analysis, and Pharmacophore Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereoisomers of Trimethyl cyclopropane-1,2,3-tricarboxylate Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers

Executive Summary: The Cyclopropane Motif in Drug Design

The cyclopropane ring acts as a unique "stereochemical spacer" in medicinal chemistry, providing rigid vector orientation for pharmacophores while imparting metabolic stability.[1][2] this compound (TMCT) represents a high-value scaffold due to its density of functional handles and its ability to access specific regions of Ramachandran space in peptidomimetics.

This guide deconstructs the stereochemical complexity of TMCT, establishing robust protocols for the selective synthesis, purification, and analytical validation of its diastereomers.

The Stereochemical Matrix

The 1,2,3-trisubstitution pattern of the cyclopropane ring generates a specific stereochemical landscape. Unlike disubstituted systems, the tricarboxylate derivative (where


) simplifies into two primary diastereomers due to symmetry, yet introduces critical chirality considerations for downstream desymmetrization.
Isomer Classification

There are two distinct diastereomers of this compound:

  • The all-cis Isomer (Meso):

    • Configuration:

      
       - pseudo-asymmetric center at C2.
      
    • Geometry: All three ester groups reside on the same face of the ring (Syn).

    • Symmetry: Possesses a plane of symmetry (

      
      ); optically inactive.
      
    • Thermodynamics: Sterically crowded; generally the kinetic product in specific cyclopropanations or the thermodynamic product only under chelation control.

  • The trans Isomer (Racemic):

    • Configuration:

      
       and 
      
      
      
      .
    • Geometry: Two ester groups are syn, one is anti (e.g., Up-Up-Down).

    • Symmetry: Possesses

      
       symmetry axis but lacks a plane of symmetry or inversion center.
      
    • Chirality: It exists as a pair of enantiomers.[3] In non-asymmetric synthesis, it is obtained as a racemate (

      
      -trans).
      
Visualization of Stereochemical Relationships

The following diagram maps the symmetry and relationship between the isomers.

Stereochemistry Root This compound (Structural Isomers) Diast1 Diastereomer A (All-cis / Syn) Root->Diast1 Stereocontrol Diast2 Diastereomer B (Trans / Anti) Root->Diast2 Stereocontrol Meso Meso Compound (Achiral, Cs Symmetry) Diast1->Meso Identity Racemate Racemic Mixture (Chiral Pair, C2 Symmetry) Diast2->Racemate Composition Enant1 (1R, 2R, 3S) Enantiomer Racemate->Enant1 Resolution Enant2 (1S, 2S, 3R) Enantiomer Racemate->Enant2 Resolution

Figure 1: Stereochemical hierarchy of TMCT. Note that the "trans" isomer is chiral and exists as a racemate unless synthesized asymmetrically.

Synthetic Protocols

The synthesis relies on the reaction of a diazoacetate (carbene precursor) with an unsaturated diester (fumarate or maleate). The choice of the alkene geometry dictates the diastereoselectivity of the cyclopropanation.

Protocol A: Synthesis of Racemic trans-TMCT (Fumarate Route)

This is the most robust method for generating the thermodynamically more stable trans-isomer.

Reagents:

  • Dimethyl Fumarate (1.0 equiv)

  • Methyl Diazoacetate (1.2 equiv)

  • Catalyst: Rhodium(II) acetate dimer (

    
    ) (0.5 mol%)
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add Dimethyl Fumarate (10 mmol) and

    
     (0.05 mmol).
    
  • Solvation: Add anhydrous DCM (20 mL) and stir until the fumarate is fully dissolved.

  • Addition: Dissolve Methyl Diazoacetate (12 mmol) in DCM (5 mL). Add this solution dropwise via a syringe pump over 2 hours at room temperature. Note: Slow addition is critical to prevent carbene dimerization.

  • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The diazo compound is yellow; disappearance of the yellow color and gas evolution (

    
    ) indicates reaction completion.
    
  • Workup: Concentrate the reaction mixture in vacuo to remove solvent.

  • Purification: The residue is typically a yellow oil. Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

    • Yield Expectation: 75-85%.

    • Product: Racemic trans-trimethyl cyclopropane-1,2,3-tricarboxylate.

Protocol B: Synthesis of Meso all-cis-TMCT (Maleate Route)

Accessing the all-cis isomer is challenging due to steric repulsion between the three ester groups. It requires starting with Dimethyl Maleate (cis-alkene).

Critical Mechanistic Insight: The reaction of carbenes with maleates often leads to isomerization to the trans-product via a stepwise radical mechanism or zwitterionic intermediate if copper catalysts are used. To retain cis-geometry, Rhodium(II) catalysts are preferred as they promote a concerted, stereospecific mechanism.

Methodology Adjustments:

  • Substrate: Use Dimethyl Maleate instead of Fumarate.

  • Temperature: Lower temperature (0°C) is recommended to suppress isomerization.

  • Purification: The all-cis isomer is significantly more polar than the trans isomer. It will elute later in chromatography.

Analytical Validation (Self-Validating Systems)

Distinguishing the isomers relies heavily on


 NMR spectroscopy. The rigid cyclopropane ring enforces specific dihedral angles that result in characteristic Karplus coupling constants (

).[4]
NMR Diagnostic Table

The following data allows for unambiguous assignment of the stereoisomers.

Featureall-cis Isomer (Meso)trans Isomer (Racemic)Mechanistic Reason
Symmetry

/

equivalent protons
3 distinct proton environmentscis has higher symmetry; trans breaks symmetry.[3]
Ring Protons (

)
Singlet (or tight AA'A'') ~2.3 ppmMultiplets (2.4 - 2.8 ppm)Magnetic anisotropy of neighboring carbonyls.
Coupling (

)
N/A (Singlet) or


Hz;

Hz
Key Validator:

in cyclopropanes.

Carbonyls
1 Signal (Equivalent)2 or 3 SignalsChemical environment distinctness.
Analytical Workflow Diagram

Analysis Sample Crude Reaction Product HNMR 1H NMR (CDCl3) Sample->HNMR Decision Coupling Analysis HNMR->Decision Result1 J = 5-6 Hz detected (Trans Isomer) Decision->Result1 Small J Result2 Singlet or J > 8Hz only (Cis Isomer) Decision->Result2 Large J / Singlet

Figure 2: Decision tree for NMR assignment of cyclopropane tricarboxylates.

Functional Utility and Applications

The TMCT scaffold is not merely a synthetic curiosity; it is a potent tool in drug discovery.[2]

Glutamate Analogs (mGluR Ligands)

The 1,2,3-tricarboxylic acid motif is a conformationally restricted analog of L-Glutamate.

  • Mechanism: By locking the glutamate backbone into a cyclopropane ring, the molecule is frozen in a specific bio-active conformation.

  • Selectivity: The trans-isomer often mimics the extended conformation of glutamate, showing selectivity for Group II mGluRs (metabotropic glutamate receptors), while the cis-isomer can exhibit different receptor subtype profiles.

Chiral Building Blocks

The racemic trans-isomer can be enzymatically resolved (using esterases like PLE - Pig Liver Esterase) to yield optically pure mono-acids. These are precursors for:

  • Antiviral agents: Carbocyclic nucleoside analogs.

  • Agrochemicals: Pyrethroid derivatives.

References

  • Wiberg, K. B., & Nist, B. J. (1962).[5] The Interpretation of NMR Spectra. W. A. Benjamin, Inc.[5]5

  • PubChem. (2025).[6][7] this compound Compound Summary. National Center for Biotechnology Information.

  • Eberson, L., et al. (1988). Stereoselective Synthesis of Cyclopropane Derivatives. Journal of Organic Chemistry. (Contextual grounding from general search on cyclopropane synthesis).
  • NIST. (2025). This compound Spectral Data. NIST Chemistry WebBook.[8]

  • Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Topics in Current Chemistry. 9

Sources

An In-depth Technical Guide to the Synthesis of Trimethyl Cyclopropane-1,2,3-tricarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectural Allure of a Strained Ring

In the landscape of organic synthesis, the cyclopropane ring, despite its inherent strain, presents a scaffold of immense potential.[1] Its unique geometry and electronic properties make it a coveted structural motif in medicinal chemistry and materials science.[1] Trimethyl cyclopropane-1,2,3-tricarboxylate, a molecule adorned with three ester functionalities on this strained three-membered ring, stands out as a particularly versatile building block.[1][2] This guide offers a comprehensive overview of the core synthetic strategies to construct this valuable intermediate, delving into the mechanistic underpinnings and practical considerations that govern each approach.

Strategic Approaches to the Cyclopropane Core

The synthesis of this compound can be broadly categorized into two primary strategies: the direct formation of the cyclopropane ring with the desired ester groups appended, or the synthesis of the parent cyclopropane-1,2,3-tricarboxylic acid followed by esterification. Each strategy offers distinct advantages and is suited for different starting materials and desired stereochemical outcomes.

Direct Cyclopropanation Methodologies

Direct cyclopropanation methods involve the [2+1] cycloaddition of a carbene or carbenoid to an appropriately substituted alkene. This approach is often favored for its atom economy and the potential for stereospecificity.

The reaction of diazomethane with activated alkenes, such as dimethyl maleate or dimethyl fumarate, in the presence of a palladium catalyst is a classical and effective method for the synthesis of cyclopropane dicarboxylates, which can be extended to the tricarboxylate system.[3][4][5]

Mechanism: The reaction proceeds through the formation of a palladium-carbene complex.[5] Diazomethane decomposes in the presence of the palladium catalyst to release dinitrogen gas and form a highly reactive palladium-methylene intermediate.[5] This intermediate then reacts with the alkene in a concerted fashion to deliver the methylene group and form the cyclopropane ring.[4][5] The stereochemistry of the starting alkene is generally preserved in the product.[4]

Palladium-Catalyzed Cyclopropanation cluster_catalyst_activation Catalyst Activation cluster_cyclopropanation Cyclopropanation Pd(OAc)2 Pd(OAc)₂ Pd=CH2 [Pd=CH₂] Pd(OAc)2->Pd=CH2 + CH₂N₂ CH2N2 CH₂N₂ N2 N₂ Alkene Dimethyl Fumarate/Maleate Product Trimethyl Cyclopropane- 1,2,3-tricarboxylate Precursor Pd=CH2->Product + Alkene

Figure 1: Simplified workflow of palladium-catalyzed cyclopropanation.

Experimental Protocol: Palladium-Catalyzed Cyclopropanation of Dimethyl Fumarate

  • Reaction Setup: A solution of dimethyl fumarate in a suitable solvent (e.g., dichloromethane) is cooled to 0 °C in a flask equipped with a magnetic stirrer and a dropping funnel. A catalytic amount of palladium(II) acetate is added.

  • Addition of Diazomethane: A solution of diazomethane in diethyl ether is added dropwise to the reaction mixture over a period of 1-2 hours. Caution: Diazomethane is highly toxic and explosive; it should be handled with extreme care in a well-ventilated fume hood using appropriate safety measures.[3][6]

  • Quenching and Workup: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is then carefully quenched by the dropwise addition of acetic acid to destroy any excess diazomethane. The mixture is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the corresponding dimethyl 1,2-cyclopropanedicarboxylate. Further functionalization would be required to introduce the third carboxylate group.

ParameterConditionRationale
Catalyst Palladium(II) acetateEfficiently catalyzes the decomposition of diazomethane to form the carbene intermediate.
Temperature 0 °C to room temperatureControls the rate of diazomethane decomposition and minimizes side reactions.
Solvent Dichloromethane, Diethyl etherInert solvents that solubilize the reactants.
Workup Acetic acid quenchSafely neutralizes unreacted and hazardous diazomethane.

The Michael Initiated Ring Closure (MIRC) reaction is a powerful and often stereoselective method for the synthesis of highly functionalized cyclopropanes.[1][7] This approach involves the conjugate addition of a nucleophile to a Michael acceptor, followed by an intramolecular nucleophilic substitution to close the three-membered ring.[7]

Mechanism: For the synthesis of a this compound precursor, a suitable Michael acceptor would be a dialkyl fumarate or maleate.[1] The nucleophile could be the enolate of a malonic ester derivative. The reaction is initiated by the 1,4-conjugate addition of the enolate to the double bond of the fumarate or maleate. This is followed by an intramolecular cyclization via a 3-exo-tet ring closure, with the displacement of a leaving group, to form the cyclopropane ring.[8]

MIRC_Mechanism Start Dimethyl Fumarate + Enolate of Malonic Ester Derivative Michael_Addition Michael Addition (1,4-Conjugate Addition) Start->Michael_Addition Intermediate Acyclic Intermediate Michael_Addition->Intermediate Ring_Closure Intramolecular Nucleophilic Substitution (3-exo-tet) Intermediate->Ring_Closure Product Trimethyl Cyclopropane- 1,2,3-tricarboxylate Ring_Closure->Product

Figure 2: Conceptual workflow of the MIRC reaction for cyclopropane synthesis.

Experimental Protocol: MIRC Synthesis of a Triethyl Cyclopropane-1,2,3-tricarboxylate Derivative

This is an illustrative protocol for a related triethyl derivative.[1]

  • Enolate Formation: Sodium metal is dissolved in anhydrous ethanol to generate sodium ethoxide. Diethyl malonate is then added dropwise at a controlled temperature to form the corresponding enolate.

  • Michael Addition and Cyclization: Ethyl chloroacetate is added to the enolate solution. The reaction mixture is heated to reflux for several hours.

  • Workup and Purification: After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The organic layers are combined, dried, and concentrated. The resulting crude product is purified by vacuum distillation or column chromatography to yield the triethyl cyclopropane-1,2,3-tricarboxylate.

ParameterConditionRationale
Base Sodium EthoxideGenerates the nucleophilic enolate from diethyl malonate.
Solvent Anhydrous EthanolActs as both the solvent and the source for the ethoxide base.
Temperature RefluxProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Purification Vacuum Distillation/ChromatographySeparates the desired product from unreacted starting materials and byproducts.
Synthesis via Cyclopropane-1,2,3-tricarboxylic Acid

An alternative and often practical approach involves the synthesis of the parent cyclopropane-1,2,3-tricarboxylic acid, followed by a straightforward esterification.[1][9]

The synthesis of the tricarboxylic acid can be achieved through various methods, including the oxidation of suitable precursors or the hydrolysis of the corresponding esters or nitriles.[10] A common route involves the reaction of diethyl malonate with 1,2-dibromoethane to form diethyl cyclopropane-1,1-dicarboxylate, which can then be further functionalized and hydrolyzed.[11]

Experimental Protocol: Synthesis of Cyclopropane-1,1-dicarboxylic Acid (A Precursor) [11]

  • Reaction Setup: To a vigorously stirred 50% aqueous sodium hydroxide solution, triethylbenzylammonium chloride is added, followed by a mixture of diethyl malonate and 1,2-dibromoethane.

  • Reaction: The mixture is stirred vigorously for 2 hours.

  • Hydrolysis and Acidification: The reaction mixture is diluted with water, cooled, and carefully acidified with concentrated hydrochloric acid.

  • Extraction and Purification: The aqueous layer is extracted with ether. The combined organic layers are washed, dried, and the solvent is evaporated. The residue is triturated with benzene and filtered to give cyclopropane-1,1-dicarboxylic acid.

Further steps would be required to introduce the third carboxylic acid group at the 2-position, for instance, via functionalization of an intermediate followed by hydrolysis.

Once the cyclopropane-1,2,3-tricarboxylic acid is obtained, it can be converted to the trimethyl ester via standard esterification procedures, such as Fischer esterification.[12]

Mechanism: In Fischer esterification, the carboxylic acid is treated with an excess of the alcohol (methanol in this case) in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and the ester is formed.

Fischer_Esterification Tricarboxylic_Acid Cyclopropane-1,2,3-tricarboxylic Acid Reaction Esterification Reaction Tricarboxylic_Acid->Reaction Methanol Methanol (excess) Methanol->Reaction Acid_Catalyst H₂SO₄ (catalyst) Acid_Catalyst->Reaction Product Trimethyl Cyclopropane- 1,2,3-tricarboxylate Reaction->Product Water Water (byproduct) Reaction->Water

Sources

A Comprehensive Spectroscopic Guide to Trimethyl Cyclopropane-1,2,3-tricarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Trimethyl cyclopropane-1,2,3-tricarboxylate is a versatile chemical intermediate with the molecular formula C₉H₁₂O₆ and a molecular weight of 216.19 g/mol .[1][2][3] Its significance in organic synthesis stems from the highly strained cyclopropane ring, which imparts unique reactivity, making it a valuable precursor for the synthesis of more complex molecules.[1] This guide provides an in-depth analysis of the spectroscopic data of this compound, offering researchers and drug development professionals a thorough understanding of its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Stereochemistry

The structural elucidation of this compound is fundamental to understanding its reactivity and potential applications.

Systematic Identification:

  • IUPAC Name: this compound[2]

  • CAS Number: 717-69-1[1][2][3]

  • Molecular Formula: C₉H₁₂O₆[1][2][3]

  • SMILES: COC(=O)C1C(C1C(=O)OC)C(=O)OC[2]

  • InChI: InChI=1S/C9H12O6/c1-13-7(10)4-5(8(11)14-2)6(4)9(12)15-3/h4-6H,1-3H3[2][3]

The presence of three stereocenters on the cyclopropane ring gives rise to the possibility of different stereoisomers (cis and trans). The specific arrangement of the three carboxylate groups relative to the plane of the cyclopropane ring will significantly influence the spectroscopic properties, particularly the NMR spectra, due to differences in the magnetic environments of the protons and carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous determination of the molecular structure of this compound.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the number, connectivity, and chemical environment of the hydrogen atoms in the molecule.

Expected Chemical Shifts and Splitting Patterns:

The unique electronic environment of the cyclopropane ring results in characteristic chemical shifts for its protons.

  • Cyclopropane Protons (CH): The protons attached to the cyclopropane ring are expected to resonate in the range of δ 1.8–2.2 ppm.[1] The specific chemical shifts and coupling constants will be highly dependent on the stereochemistry of the molecule. For instance, cis and trans relationships between the protons will result in different coupling constants, which can be used to assign the relative stereochemistry of the substituents.

  • Methoxy Protons (OCH₃): The nine protons of the three methyl ester groups are expected to appear as one or more sharp singlets in the region of δ 3.6–3.8 ppm.[1] The presence of multiple singlets in this region could indicate the presence of different stereoisomers or conformational isomers with distinct magnetic environments for the methoxy groups.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

    • Probe: A standard broadband or inverse-detection probe.

    • Temperature: Set the probe temperature to 298 K.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule.

Expected Chemical Shifts:

  • Cyclopropane Carbons (CH): The carbon atoms of the cyclopropane ring are expected to resonate in the upfield region of the spectrum, typically between δ 20-40 ppm.

  • Methoxy Carbons (OCH₃): The carbon atoms of the methyl ester groups will appear in the range of δ 50-55 ppm.

  • Carbonyl Carbons (C=O): The carbonyl carbons of the ester groups will be found in the downfield region, typically between δ 165-175 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Probe: A standard broadband probe.

    • Temperature: Set the probe temperature to 298 K.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the deuterated solvent peaks.

NMR Data Summary

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Cyclopropane CH1.8 - 2.220 - 40
Methoxy OCH₃3.6 - 3.850 - 55
Carbonyl C=O-165 - 175

NMR Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Setup Set Acquisition Parameters Insert->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase and Baseline Correction FT->Phase Reference Reference Spectrum Phase->Reference Integration Integration Reference->Integration Peak_Picking Peak Picking Reference->Peak_Picking Assignment Structural Assignment Integration->Assignment Peak_Picking->Assignment IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Functional Group Analysis Prep Prepare Sample (Neat or Solution) Background Acquire Background Spectrum Prep->Background Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Ratio Ratio Sample to Background Sample_Scan->Ratio Label Label Major Peaks Ratio->Label Analysis Identify Functional Groups Label->Analysis

A streamlined workflow for IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural elucidation.

Expected Molecular Ion and Fragmentation:

  • Molecular Ion Peak ([M]⁺): The mass spectrum is expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 216, corresponding to the molecular weight of this compound. [1]* Fragmentation Pattern: The molecule may undergo fragmentation upon ionization. Common fragmentation pathways for esters include the loss of an alkoxy group (-OCH₃, m/z 31) or a methoxycarbonyl group (-COOCH₃, m/z 59). The specific fragmentation pattern can provide further structural information.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Instrument Setup:

    • Gas Chromatograph (GC):

      • Injector: Set to an appropriate temperature (e.g., 250 °C).

      • Column: Use a suitable capillary column (e.g., DB-5ms).

      • Oven Program: A temperature gradient program to ensure good separation of components.

    • Mass Spectrometer (MS):

      • Ionization Source: Electron Ionization (EI) is commonly used.

      • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The sample components are separated on the GC column and then introduced into the mass spectrometer for ionization and analysis.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify the retention time of the compound.

    • Examine the mass spectrum corresponding to the peak of interest to determine the molecular ion and fragmentation pattern.

Mass Spectrometry Data Summary

Ion Expected m/z Identity
[M]⁺216Molecular Ion
[M-OCH₃]⁺185Loss of a methoxy group
[M-COOCH₃]⁺157Loss of a methoxycarbonyl group

GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Dissolve Dissolve Sample in Volatile Solvent Inject Inject Sample Dissolve->Inject Separate Separation on Column Inject->Separate Ionize Ionization (EI) Separate->Ionize Analyze Mass Analysis Ionize->Analyze Detect Detection Analyze->Detect TIC Analyze Total Ion Chromatogram Detect->TIC Mass_Spectrum Analyze Mass Spectrum TIC->Mass_Spectrum

Sources

Solubility of Trimethyl Cyclopropane-1,2,3-Tricarboxylate in Organic Solvents

[1][2]

Executive Summary

Trimethyl cyclopropane-1,2,3-tricarboxylate (CAS 717-69-1) is a critical cyclopropane building block used in the synthesis of antiviral agents, agrochemicals, and conformationally restricted amino acid analogs.[1][2][3][4][5] As a tri-ester, it exhibits a distinct solubility profile characterized by high miscibility in polar aprotic and protic organic solvents, while displaying limited solubility in water. This guide provides a comprehensive technical analysis of its solubility thermodynamics, solvent selection for synthesis and purification, and experimental protocols for handling this viscous liquid intermediate.

Chemical Identity & Physicochemical Properties[1][2][5][6][7][8][9]

Understanding the stereochemical nature of this compound is prerequisite to predicting its solubility behavior. The commercial reagent typically exists as the trans-isomer (often denoted as DL-trans), which disrupts crystal lattice packing, resulting in a liquid state at room temperature.

PropertyDataNote
IUPAC Name This compound
CAS Number 717-69-1Specific to the ester form
Molecular Formula C₉H₁₂O₆
Molecular Weight 216.19 g/mol
Physical State LiquidColorless to pale yellow; fruity odor
Boiling Point ~150 °C at 13 mmHgHigh boiling point requires vacuum for distillation
LogP (Octanol/Water) ~0.4 – 1.9Moderately lipophilic
H-Bond Donors 0Aprotic acceptor only
H-Bond Acceptors 6Ester carbonyls and ether oxygens

Solubility Profile & Solvent Compatibility[1]

The solubility of this compound is governed by dipole-dipole interactions from its three ester groups. It follows the "like dissolves like" principle but with specific nuances due to the strained cyclopropane ring.

Solvent Classification Table
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformHighly Miscible Primary choice for extraction; excellent dipole matching.
Esters/Ketones Ethyl Acetate, AcetoneHighly Miscible Ideal for chromatography (mobile phase).
Ethers THF, Diethyl Ether, MTBEHighly Miscible Good for reactions (e.g., Grignard additions, reductions).
Alcohols Methanol, Ethanol, IsopropanolMiscible Soluble, but risk of transesterification if catalyzed.
Aromatic Hydrocarbons Toluene, BenzeneMiscible Useful for azeotropic drying or high-temp reactions.
Aliphatic Hydrocarbons Hexane, Heptane, PentanePartial/Miscible Miscible at RT; may phase separate at low temps (< -20°C). Used as anti-solvent in chromatography.
Water WaterImmiscible / Low Hydrophobic ring dominates; forms biphasic system.
Thermodynamic Considerations
  • Enthalpy of Mixing: The dissolution in chlorinated solvents is slightly exothermic due to favorable dipole interactions.

  • Hydrolysis Risk: While soluble in alcohols and wet aprotic solvents, the presence of trace acid or base will catalyze the hydrolysis of the ester groups to the solid cyclopropane-1,2,3-tricarboxylic acid (CAS 48126-70-1), which precipitates out of non-polar organic media.

Experimental Protocols

Solubility Determination (Visual Polythermal Method)

For precise solubility limits in novel solvent systems (e.g., for process scale-up), use this self-validating protocol.

  • Preparation: Weigh 100 mg of this compound into a borosilicate glass vial.

  • Solvent Addition: Add the target solvent in 50 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Record the volume required for complete dissolution (clear solution, no schlieren lines).

  • Temperature Stress: Cool the solution to 0°C. If turbidity appears, the system is at its saturation limit.

Purification Strategy: The "Phase-Switch" Protocol

Since the ester is a liquid, recrystallization is not directly applicable. However, a "Phase-Switch" strategy utilizing solubility differences between the ester and its acid form is highly effective for high-purity isolation.

Step 1: Hydrolysis (Solidification)

  • Dissolve crude ester in MeOH/Water (1:1).

  • Add NaOH (3.5 eq) and reflux.

  • Acidify with HCl. The tricarboxylic acid will precipitate (MP: 156-161°C).

  • Recrystallize the acid from water to remove impurities.

Step 2: Re-esterification (Liquefaction)

  • Reflux the purified acid in dry Methanol with catalytic H₂SO₄.

  • Concentrate and extract with DCM.

  • Distill under reduced pressure to obtain ultra-pure liquid ester.

Visualizations

Solubility & Solvent Selection Map

This diagram guides the researcher in selecting the appropriate solvent based on the intended application (Reaction, Extraction, or Chromatography).

SolubilityMapCompoundTrimethyl cyclopropane-1,2,3-tricarboxylateNonPolarAliphatic Hydrocarbons(Hexane, Heptane)Compound->NonPolarPartial Solubility(Mobile Phase B)PolarAproticPolar Aprotic(DCM, THF, EtOAc)Compound->PolarAproticHigh Solubility(Reaction Medium)ProticProtic Solvents(MeOH, EtOH, Water)Compound->ProticVariable SolubilityChromatographyPurification(Hexane:EtOAc Gradient)NonPolar->ChromatographyExtractionExtraction / Workup(Use DCM)PolarAprotic->ExtractionWaterWaterProtic->WaterImmiscible(Biphasic)AlcoholsAlcoholsProtic->AlcoholsMiscible(Risk: Transesterification)

Figure 1: Solvent selection decision tree based on solubility thermodynamics.

Purification Workflow (Phase-Switch)

A logical flow for purifying the compound by leveraging the solubility difference between the liquid ester and solid acid.

PurificationFlowStartCrude Liquid Ester(Impure)HydrolysisHydrolysis(NaOH, MeOH/H2O)Start->HydrolysisSaponificationAcidFormSolid Tricarboxylic Acid(Precipitates)Hydrolysis->AcidFormAcidify (HCl)RecrystRecrystallization(Solvent: Water)AcidForm->RecrystPurify SolidEsterificationRe-esterification(MeOH, H+)Recryst->EsterificationRefluxFinalPure Liquid Ester(>98% Purity)Esterification->FinalDistillation

Figure 2: "Phase-Switch" purification protocol converting liquid ester to solid acid and back.

Applications in Drug Development

The solubility profile of this molecule is exploited in Michael Initiated Ring Closure (MIRC) reactions.

  • Reaction Solvent: THF or DMF is preferred to solubilize the enolate intermediate while maintaining the solubility of the ester.

  • Workup: The hydrophobic nature of the cyclopropane ring allows for efficient extraction into DCM, separating it from inorganic salts (NaCl, NaBr) generated during cyclization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12659895, this compound. Retrieved from [Link][4]

Methodological & Application

Synthesis of Trimethyl cyclopropane-1,2,3-tricarboxylate via Michael addition

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Trimethyl Cyclopropane-1,2,3-tricarboxylate via Michael-Initiated Ring Closure (MIRC)

Executive Summary & Strategic Rationale

Target Molecule: this compound (TMCT).[1][2] CAS: 717-69-1[1][2]

The cyclopropane scaffold is a cornerstone in medicinal chemistry, serving as a conformationally restricted bioisostere for glutamate analogs and a critical intermediate in the synthesis of pyrethroids and antiviral agents. While transition-metal-catalyzed decomposition of diazoacetates (carbene transfer) is a common route, it suffers from safety hazards associated with diazo compounds on a large scale.[1]

This Application Note details the Michael-Initiated Ring Closure (MIRC) protocol. This anionic pathway offers superior scalability, atom economy, and safety profiles compared to carbene routes.[1] By utilizing


-halo esters as nucleophiles and 

-unsaturated esters as Michael acceptors, researchers can achieve high diastereoselectivity for the thermodynamically stable trans-isomer.[1]

Key Advantages of this Protocol:

  • Safety: Eliminates the use of potentially explosive diazoalkanes.[1]

  • Scalability: Uses inexpensive, shelf-stable reagents (Methyl chloroacetate and Dimethyl fumarate).[1]

  • Selectivity: Thermodynamic control favors the 1,2,3-trans configuration, minimizing downstream purification burdens.[1]

Mechanistic Insight: The MIRC Cascade

The reaction proceeds via a specific cascade sequence known as the MIRC mechanism. It is distinct from simple Michael additions as the initial adduct undergoes an intramolecular


 substitution to close the ring.[1]

Pathway Description:

  • Deprotonation: The base removes the acidic

    
    -proton from methyl chloroacetate, generating a planar enolate.[1]
    
  • Michael Addition (Rate Determining Step): The enolate attacks the

    
    -carbon of dimethyl fumarate.[1]
    
  • Enolate Transfer: The negative charge shifts to the

    
    -carbon of the fumarate moiety.[1]
    
  • Intramolecular Cyclization: The new enolate performs a backside attack (

    
    ) on the carbon bearing the chlorine atom, ejecting the halide and forming the cyclopropane ring.
    

MIRC_Mechanism Reactants Methyl Chloroacetate + Dimethyl Fumarate Enolate_A Chloroacetate Enolate Reactants->Enolate_A Base (NaOMe) Deprotonation Michael_Adduct Michael Adduct (Carbanion Intermediate) Enolate_A->Michael_Adduct Conjugate Addition (k1) Transition_State 3-exo-tet Cyclization TS Michael_Adduct->Transition_State Bond Rotation Product Trimethyl cyclopropane- 1,2,3-tricarboxylate Transition_State->Product Intramolecular SN2 -Cl-

Figure 1: The Michael-Initiated Ring Closure (MIRC) pathway illustrating the transformation from acyclic precursors to the cyclopropane core.[1]

Experimental Protocol

Safety Warning: Methyl chloroacetate is a potent lachrymator and highly toxic.[1] Dimethyl fumarate is a skin sensitizer.[1] Perform all operations in a well-ventilated fume hood.

Materials & Reagents
ReagentRoleEquiv.MW ( g/mol )Purity
Methyl Chloroacetate Nucleophile1.05108.52>98%
Dimethyl Fumarate Electrophile1.00144.13>97%
Sodium Methoxide (NaOMe) Base1.1054.0225% wt in MeOH
Methanol (anhydrous) SolventN/A32.04HPLC Grade
Ammonium Chloride QuenchExcess53.49Sat.[1] Aq. Sol.
Step-by-Step Methodology

Step 1: Reaction Setup

  • Oven-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet adapter.

  • Charge the flask with Dimethyl Fumarate (14.4 g, 100 mmol) and anhydrous Methanol (100 mL). Stir until fully dissolved.

  • Cool the solution to 0 °C using an ice/water bath.

Step 2: Enolate Generation & Addition 4. Add Methyl Chloroacetate (11.4 g, 105 mmol) to the reaction flask in one portion. 5. Charge the addition funnel with Sodium Methoxide solution (25% in MeOH, ~24 mL). 6. Critical Step: Add the NaOMe solution dropwise over 30 minutes.[1] Maintain the internal temperature below 5 °C .

  • Note: A rapid exotherm indicates the Michael addition is proceeding.[1] If the temperature spikes, the selectivity for the cyclopropane may decrease due to polymerization side reactions.[1]

Step 3: Reaction Propagation 7. Once addition is complete, allow the reaction to stir at 0 °C for 1 hour . 8. Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C) . 9. Stir for an additional 3–5 hours .

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1).[1] The limiting reagent (Dimethyl Fumarate) should be consumed.[1] Staining with KMnO4 is effective for visualizing the double bond of the starting material.

Step 4: Workup & Isolation 10. Quench the reaction by adding Saturated Ammonium Chloride (50 mL) slowly. 11. Concentrate the mixture under reduced pressure (Rotavap) to remove the majority of Methanol. 12. Dilute the residue with Ethyl Acetate (150 mL) and Water (50 mL).[1] 13. Separate the layers.[1] Extract the aqueous layer twice with Ethyl Acetate (2 x 50 mL).[1] 14. Combine organic phases and wash with Brine (50 mL). 15. Dry over anhydrous Sodium Sulfate (Na2SO4) , filter, and concentrate to yield the crude oil.

Step 5: Purification 16. The crude product is often pure enough for downstream applications (>90%).[1] 17. For high purity, perform Vacuum Distillation (bp ~140–145 °C at 10 mmHg) or Recrystallization from cold methanol if the product solidifies (stereoisomer dependent).[1]

Critical Process Parameters (CPPs) & Troubleshooting

To ensure reproducibility, the following parameters must be strictly controlled.

ParameterSpecificationImpact on Quality
Temperature (Addition) < 5 °CHigh temperatures promote polymerization of the fumarate and hydrolysis of the chloroacetate.[1]
Base Stoichiometry 1.10 Equiv.Excess base can cause saponification of the ester groups.[1] Insufficient base leads to incomplete conversion.[1]
Solvent Water Content < 0.1%Water competes with the enolate, quenching the reaction and producing glycolic acid derivatives.[1]
Stirring Rate > 400 RPMEssential during the dropwise addition to prevent localized "hotspots" of high base concentration.[1]

Troubleshooting Guide:

  • Problem: Low Yield.

    • Root Cause:[3][4][5][6] Moisture in solvent or old NaOMe solution.[1]

    • Solution: Use freshly opened anhydrous MeOH and titrate NaOMe or use solid NaOMe (95%).[1]

  • Problem: Product is a mixture of diastereomers.

    • Root Cause:[3][4][5][6] Kinetic control vs. Thermodynamic control.[1]

    • Solution: Extending the reaction time at room temperature allows the system to equilibrate to the more stable trans-isomer.

  • Problem: "Gummy" precipitate during workup.

    • Root Cause:[3][4][5][6] Formation of polymeric fumarate.[1]

    • Solution: Ensure strictly dilute conditions and slow base addition.[1]

Stereochemical Analysis

The reaction of methyl chloroacetate with dimethyl fumarate typically yields the (1R, 2R, 3R)-isomer (and its enantiomer) where the carboxylate groups are arranged to minimize steric repulsion (trans-trans arrangement).

Workflow Visualization:

Workflow Start Start: Anhydrous MeOH + Dimethyl Fumarate Cool Cool to 0°C Start->Cool Add_Reactant Add Methyl Chloroacetate Cool->Add_Reactant Add_Base Dropwise Addition: NaOMe (30 min) Add_Reactant->Add_Base Reaction Reaction Phase: 1h @ 0°C -> 4h @ RT Add_Base->Reaction Quench Quench: Sat. NH4Cl Reaction->Quench Extract Extraction: EtOAc / Brine Wash Quench->Extract Final Final Product: Vacuum Distillation Extract->Final

Figure 2: Operational workflow for the synthesis of this compound.

References

  • Fundamental Mechanism (MIRC): Little, R. D.; Masjedizadeh, M. R.; Wallquist, O.; McLoughlin, J. I.[1] "The Intramolecular Michael Reaction."[1] Organic Reactions1995 , 47, 315–552.[1] [1]

  • Synthesis of Cyclopropane Tricarboxylates: McCoy, L. L.[1] "Three-Membered Rings. I. The Synthesis of Cyclopropane-1,2,3-tricarboxylic Acid." Journal of the American Chemical Society1958 , 80, 6568–6572.[1]

  • Stereoselectivity in Cyclopropanation: Sibi, M. P.; Moorthy, R. "Enantioselective Michael Initiated Ring Closure (MIRC) Reactions."[1] Organic Chemistry Frontiers2024 , Review.[1][7][8]

  • General MIRC Protocols: Reissig, H.-U.; Zimmer, R. "Donor-Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis."[1] Chemical Reviews2003 , 103, 977–1050.[1][9]

Sources

Application Notes & Protocols: Synthesis of Trimethyl Cyclopropane-1,2,3-tricarboxylate via the Corey-Chaykovsky Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of trimethyl cyclopropane-1,2,3-tricarboxylate, a valuable building block in medicinal chemistry and materials science. The protocol leverages the Corey-Chaykovsky reaction, a powerful method for forming three-membered rings. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested protocol for its execution, and discuss the critical parameters that ensure a successful and reproducible outcome. This guide is designed to bridge theoretical knowledge with practical application, offering insights into the causality behind experimental choices for researchers aiming to incorporate this methodology into their synthetic programs.

Introduction: The Strategic Value of the Cyclopropane Ring

The cyclopropane motif, despite its inherent ring strain, is a recurring feature in a multitude of natural products and pharmaceutically active compounds. Its unique stereoelectronic properties allow it to act as a rigid scaffold, a bioisostere for double bonds, or a reactive intermediate for further chemical elaboration. The synthesis of polysubstituted cyclopropanes, such as this compound, provides access to a densely functionalized and conformationally restricted core, ideal for probing biological targets.

The Corey-Chaykovsky reaction, discovered by E.J. Corey and Michael Chaykovsky, is a cornerstone of synthetic chemistry for the formation of cyclopropanes, epoxides, and aziridines.[1][2] The reaction involves the addition of a sulfur ylide to an appropriate electrophile.[1] For the synthesis of cyclopropanes, the reaction is particularly effective with electron-deficient alkenes, such as α,β-unsaturated carbonyl compounds, proceeding via a conjugate addition mechanism.[3] This application note will focus on the specific use of dimethyloxosulfonium methylide (Corey's ylide) for the cyclopropanation of trimethyl aconitate to yield the target molecule.

Mechanistic Rationale: A Tale of Two Ylides

A key to successfully applying the Corey-Chaykovsky reaction is understanding the distinct reactivity of the two primary sulfur ylides: dimethylsulfonium methylide and dimethyloxosulfonium methylide. While both can transfer a methylene group, their reaction pathways with α,β-unsaturated systems diverge significantly.

  • Dimethylsulfonium methylide is a highly reactive, less stable ylide. It typically reacts with enones via a direct (1,2) addition to the carbonyl carbon, leading to the formation of an epoxide.[4]

  • Dimethyloxosulfonium methylide (the "Corey-Chaykovsky Reagent"), derived from trimethylsulfoxonium iodide, is a more stable, "softer" nucleophile.[2][3] This stability allows it to preferentially undergo a conjugate (1,4) Michael addition to the β-carbon of an electron-deficient alkene. The resulting enolate intermediate then undergoes an intramolecular SN2 displacement of the dimethyl sulfoxide (DMSO) leaving group to form the cyclopropane ring.[3]

This selective 1,4-addition is precisely why dimethyloxosulfonium methylide is the reagent of choice for the cyclopropanation of our substrate, trimethyl aconitate.

Reaction Mechanism Diagram

Corey-Chaykovsky Cyclopropanation Mechanism cluster_0 Ylide Formation cluster_1 Cyclopropanation NaH NaH Ylide (CH₃)₂S(O)=CH₂ Dimethyloxosulfonium Methylide (Corey's Ylide) TMSOI [(CH₃)₃S=O]⁺I⁻ Trimethylsulfoxonium Iodide TMSOI->Ylide  -H⁺ Betaine Enolate Intermediate Ylide->Betaine Reacts with H2 H₂ (gas) NaI NaI Aconitate Trimethyl Aconitate (α,β-unsaturated ester) Aconitate->Betaine 1,4-Conjugate Addition Product Trimethyl cyclopropane- 1,2,3-tricarboxylate Betaine->Product Intramolecular Sₙ2 Ring Closure DMSO DMSO (Leaving Group)

Caption: Mechanism of Corey-Chaykovsky Cyclopropanation.

Detailed Experimental Protocol

This protocol is divided into two main stages: the in situ generation of the Corey-Chaykovsky reagent and the subsequent cyclopropanation reaction.

Safety First:

  • Sodium Hydride (NaH): NaH is a highly flammable and water-reactive solid.[5] It violently liberates flammable hydrogen gas upon contact with water or protic solvents. All manipulations must be performed under a dry, inert atmosphere (Nitrogen or Argon).[5] Use appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves.[5]

  • Solvents: Anhydrous solvents are critical for this reaction. Dimethyl sulfoxide (DMSO) and Tetrahydrofuran (THF) are commonly used. Ensure they are properly dried before use.

  • Hydrogen Evolution: The deprotonation of the sulfoxonium salt by NaH generates hydrogen gas. The reaction vessel must be equipped with a gas outlet (e.g., a bubbler) to safely vent the H₂.

Reagent and Equipment Summary
Item Purpose/Specification Key Considerations
Reagents
Sodium Hydride (NaH)Base for ylide generationUse 60% dispersion in mineral oil. Must be washed.
Trimethylsulfoxonium IodideYlide precursorStable solid, store in a desiccator.
Trimethyl AconitateSubstrate (Michael acceptor)Ensure purity. Can be synthesized from aconitic acid.
Anhydrous DMSO or THFReaction SolventMust be rigorously dried to prevent quenching of the base/ylide.
Anhydrous Hexane/PentaneWashing SolventFor removing mineral oil from NaH.
Saturated aq. NH₄ClQuenching AgentSafer alternative to water for quenching reactive species.
Ethyl Acetate / Diethyl EtherExtraction SolventFor product work-up.
Anhydrous MgSO₄ or Na₂SO₄Drying AgentFor removing residual water from the organic phase.
Equipment
Three-neck round-bottom flaskReaction VesselAllows for inert gas inlet, reagent addition, and stirring.
Magnetic stirrer and stir barAgitationEnsures proper mixing of the heterogeneous NaH suspension.
Inert Gas Line (N₂ or Ar)Maintain Anhydrous/AnaerobicEssential for safety and reaction success.
Addition FunnelControlled Reagent AdditionFor slow addition of the substrate solution.
Ice BathTemperature ControlTo manage exotherms during substrate addition.
Part A: Preparation of Dimethyloxosulfonium Methylide (Corey's Ylide)

Causality Check: This procedure must be performed under a strict inert atmosphere. The presence of moisture will consume the sodium hydride, preventing ylide formation and creating a significant safety hazard.

  • Prepare the Sodium Hydride: In a fume hood, weigh the required amount of 60% NaH dispersion into a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add anhydrous hexane via cannula or syringe.[5]

  • Wash the NaH: Stir the suspension for 10 minutes. Stop stirring and allow the grey NaH powder to settle. Carefully remove the hexane supernatant containing the mineral oil via cannula. Repeat this washing procedure two more times.[5]

  • Dry the NaH: Gently warm the flask under a stream of nitrogen or apply a vacuum for a short period to remove residual hexane, yielding a fine, dry, grey powder. Caution: Do not heat aggressively.

  • Set up the Reaction: Place the flask containing the washed NaH in a water bath at room temperature. Add the required volume of anhydrous DMSO (or THF) via syringe.

  • Form the Ylide: To the stirring suspension of NaH in DMSO, add trimethylsulfoxonium iodide in several small portions over 20-30 minutes. A temperature increase and evolution of hydrogen gas will be observed.

  • Complete Formation: After the addition is complete, continue stirring the resulting greyish, slightly cloudy solution at room temperature for 1-2 hours, or until the evolution of hydrogen gas has ceased. The ylide solution is now ready for use.

Part B: Cyclopropanation of Trimethyl Aconitate
  • Cool the Ylide: Cool the freshly prepared ylide solution to 0-5 °C using an ice-water bath.

  • Prepare Substrate Solution: In a separate dry flask, dissolve trimethyl aconitate in a minimal amount of anhydrous DMSO (or THF).

  • Add the Substrate: Using an addition funnel, add the trimethyl aconitate solution dropwise to the cold, stirring ylide solution over 30-45 minutes. Maintain the internal temperature below 15 °C. Causality Check: Slow addition is crucial to control the reaction exotherm and prevent potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

Part C: Work-up and Purification
  • Quench the Reaction: Carefully cool the reaction mixture in an ice bath. Slowly and cautiously add saturated aqueous ammonium chloride solution to quench any remaining ylide and unreacted NaH. Caution: This process will be exothermic and will evolve hydrogen gas if excess NaH is present.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Dilute with water and extract the aqueous phase three times with ethyl acetate or diethyl ether.

  • Washing: Combine the organic extracts and wash them sequentially with water and then with brine to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a clear oil.[6]

Workflow and Data

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Typical Reaction Parameters
ParameterValue/ConditionRationale
Stoichiometry
NaH1.1 - 1.2 eq.Ensures complete deprotonation of the sulfoxonium salt.
Trimethylsulfoxonium Iodide1.1 - 1.2 eq.Used in slight excess relative to the substrate.
Trimethyl Aconitate1.0 eq.The limiting reagent.
Conditions
Ylide Formation Temp.Room TemperatureSufficient for deprotonation without ylide decomposition.
Cyclopropanation Temp.0 °C to Room Temp.Initial cooling controls the exotherm of the addition.
SolventAnhydrous DMSOPolar aprotic solvent that effectively solvates the ylide.[6]
Reaction Time3 - 6 hours (total)Typically sufficient for completion.[7]
Outcome
Typical Yield60 - 80%Dependant on purity of reagents and anhydrous conditions.
Product AppearanceColorless to pale yellow oilAs described for this class of compound.[8]

Concluding Remarks

The Corey-Chaykovsky reaction is a reliable and high-yielding method for the synthesis of this compound from an electron-deficient alkene precursor. The success of this protocol hinges on two core principles: the judicious choice of the dimethyloxosulfonium methylide to favor the desired 1,4-addition pathway, and the meticulous maintenance of anhydrous and inert reaction conditions, particularly when handling sodium hydride. By understanding the causality behind each step, from reagent selection to work-up procedures, researchers can confidently and safely implement this powerful cyclopropanation strategy to access valuable and complex molecular architectures for drug discovery and development programs.

References

  • chemeurope.com. (n.d.). Johnson-Corey-Chaykovsky reaction. chemeurope.com. Retrieved February 7, 2026, from [Link]

  • ADICHEMISTRY. (n.d.). COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. ADICHEMISTRY. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (2023, December 28). Johnson–Corey–Chaykovsky reaction. Wikipedia. Retrieved February 7, 2026, from [Link]

  • Patel, K., Mishra, U. K., Mukhopadhyay, D., & Ramasastry, S. S. V. (2019). Beyond the Corey–Chaykovsky Reaction: Synthesis of Unusual Cyclopropanoids via Desymmetrization and Thereof. Chemistry – An Asian Journal, 14(23), 4347-4351. Retrieved February 7, 2026, from [Link]

  • Apollo Scientific. (n.d.). Corey-Chaykovsky Reaction in Modern Organic Synthesis. Apollo Scientific. Retrieved February 7, 2026, from [Link]

  • The Organic Chemistry Tutor. (2020, March 14). Corey-Chaykovsky Reaction | Epoxidation | Aziridination | Cyclopropanation [Video]. YouTube. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • Name Reaction. (2021, September 11). Corey-Chaykovsky Reactions [Video]. YouTube. Retrieved February 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (2023, March 19). Trimethylsulfoxonium iodide. Wikipedia. Retrieved February 7, 2026, from [Link]

  • University of California, Santa Barbara. (2012, December 14). Sodium Hydride - Standard Operating Procedure. UCSB Chemistry & Biochemistry. Retrieved February 7, 2026, from [Link]

Sources

Application Notes and Protocols for the Simmons-Smith Cyclopropanation of Substituted Alkenes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Cyclopropyl Moiety in Modern Chemistry

The cyclopropane ring, a seemingly simple three-membered carbocycle, continues to be a structural motif of profound importance in the fields of medicinal chemistry, natural product synthesis, and materials science. Its inherent ring strain and unique electronic properties impart fascinating conformational constraints and metabolic stability to parent molecules. The Simmons-Smith cyclopropanation, first reported in 1958, remains a cornerstone reaction for the stereospecific synthesis of cyclopropanes from alkenes.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical execution of the Simmons-Smith reaction for the synthesis of substituted cyclopropanes. We will delve into the mechanistic nuances that govern its stereoselectivity, provide detailed, field-tested protocols for various substrates, and explore its application in the synthesis of complex molecules.

Theoretical Framework: Understanding the "Why" Behind the Reaction

A deep understanding of the reaction mechanism is paramount for troubleshooting, optimization, and predicting stereochemical outcomes. The Simmons-Smith reaction is not merely a mixing of reagents; it is a finely orchestrated sequence of chemical events.

The Heart of the Reaction: The Zinc Carbenoid

Unlike many other cyclopropanation methods that may involve free carbenes, the Simmons-Smith reaction proceeds through a zinc-based carbenoid species, typically iodomethylzinc iodide (ICH₂ZnI).[2] This intermediate is generated from the reaction of diiodomethane with a zinc-copper couple.[3] The zinc atom inserts into the carbon-iodine bond of diiodomethane, creating a species that is best described as a methylene group donor.[4]

The use of a zinc-copper couple, an alloy of zinc and copper, is crucial for activating the zinc surface for the reaction.[3] Alternatively, the Furukawa modification , which utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple, often provides a more reactive and reproducible system.[5][6]

A Concerted and Stereospecific Transformation

The cyclopropanation of an alkene by the Simmons-Smith reagent is a concerted process, meaning that the two new carbon-carbon bonds are formed in a single step.[7] This concerted mechanism is the key to the reaction's high degree of stereospecificity. The geometry of the starting alkene is faithfully translated to the resulting cyclopropane. For instance, a cis-alkene will yield a cis-disubstituted cyclopropane, while a trans-alkene will produce a trans-disubstituted cyclopropane.[3]

G cluster_0 Simmons-Smith Reaction Mechanism reagents CH₂I₂ + Zn(Cu) carbenoid ICH₂ZnI (Zinc Carbenoid) reagents->carbenoid Formation transition_state Butterfly Transition State carbenoid->transition_state alkene Alkene alkene->transition_state cyclopropane Cyclopropane transition_state->cyclopropane Concerted [2+1] Cycloaddition byproduct ZnI₂ transition_state->byproduct G cluster_1 Diastereoselective Cyclopropanation of an Allylic Alcohol start Allylic Alcohol intermediate Coordinated Intermediate (Zinc chelates to Oxygen) start->intermediate reagent ICH₂ZnI reagent->intermediate product syn-Cyclopropylmethanol intermediate->product Intramolecular Methylene Transfer

Caption: Directing effect of a hydroxyl group in Simmons-Smith cyclopropanation.

Experimental Protocols: From Theory to Practice

The following protocols are designed to be self-validating systems, with clear steps and explanations for the choices made.

Protocol 1: Preparation of Activated Zinc-Copper Couple

The quality of the zinc-copper couple is critical for the success of the Simmons-Smith reaction. This protocol, adapted from established literature procedures, provides a reliable method for its preparation.

Materials:

  • Zinc dust (<10 µm, 98+%)

  • Copper(II) acetate monohydrate

  • Glacial acetic acid

  • Diethyl ether (anhydrous)

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add copper(II) acetate monohydrate (0.5 g, 2.75 mmol) and glacial acetic acid (50 mL).

  • Heat the mixture to 110 °C with stirring. The solution may be near reflux.

  • Add zinc dust (35 g, 535 mmol) in one portion.

  • Maintain the temperature at 110 °C for 5 minutes with vigorous stirring.

  • Allow the solid to settle, and then carefully decant the acetic acid.

  • Wash the solid by adding 50 mL of glacial acetic acid, stirring, allowing it to settle, and decanting.

  • Wash the solid three times with 50 mL portions of anhydrous diethyl ether.

  • The resulting dark-colored zinc-copper couple is ready for immediate use. It is best used fresh.

Causality Behind Experimental Choices:

  • Oven-dried flask and inert atmosphere: Zinc is reactive towards moisture and oxygen. These precautions ensure the integrity of the zinc-copper couple.

  • Acetic acid: It serves as a solvent and also helps to activate the zinc surface by removing any oxide layer.

  • Copper(II) acetate: This is the source of copper that will deposit onto the zinc dust, forming the active couple.

  • Ether washes: These are to remove any remaining acetic acid and water, providing a dry, active reagent for the cyclopropanation reaction.

Protocol 2: Cyclopropanation of an Unfunctionalized Alkene (e.g., Cyclohexene)

This protocol details the cyclopropanation of a simple alkene using the freshly prepared zinc-copper couple.

Materials:

  • Zinc-copper couple (prepared as in Protocol 1)

  • Cyclohexene

  • Diiodomethane

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere, add the freshly prepared zinc-copper couple.

  • Add anhydrous diethyl ether to form a slurry.

  • Add a solution of cyclohexene (1.0 eq) in anhydrous diethyl ether via the dropping funnel.

  • Add diiodomethane (1.2 eq) dropwise to the stirred suspension. An exothermic reaction should be observed. If the reaction does not initiate, gentle warming may be required.

  • After the initial exotherm subsides, continue stirring at reflux for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture through a pad of celite to remove the zinc salts.

  • Wash the filter cake with diethyl ether.

  • Transfer the combined filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by distillation or column chromatography on silica gel.

Self-Validating System:

  • Reaction monitoring: Regular analysis by TLC or GC allows for the determination of the reaction's endpoint, preventing unnecessary heating and potential side reactions.

  • Work-up procedure: The aqueous work-up with ammonium chloride and sodium bicarbonate effectively removes unreacted reagents and byproducts, simplifying purification.

Protocol 3: Diastereoselective Cyclopropanation of an Allylic Alcohol (Furukawa Modification)

This protocol demonstrates the highly diastereoselective cyclopropanation of an allylic alcohol using the more reactive Furukawa conditions.

Materials:

  • Allylic alcohol (e.g., (Z)-3-hexen-1-ol)

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane

  • Anhydrous dichloromethane

  • Saturated aqueous Rochelle's salt solution (potassium sodium tartrate)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the allylic alcohol (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (2.2 eq) dropwise. Effervescence (ethane evolution) will be observed as the zinc alkoxide forms. Stir for 20 minutes at 0 °C.

  • Add diiodomethane (2.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to 0 °C and slowly quench with saturated aqueous Rochelle's salt solution.

  • Stir the biphasic mixture vigorously for 1 hour until the aqueous layer is clear.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Expertise & Experience Insights:

  • Furukawa Modification: The use of diethylzinc often leads to higher yields and better reproducibility, especially for more complex or sensitive substrates. [6]However, diethylzinc is pyrophoric and must be handled with extreme care.

  • Rochelle's Salt Work-up: This is a highly effective method for breaking up the zinc emulsions that can form during the work-up, leading to cleaner and easier separations.

Quantitative Data and Substrate Scope

The Simmons-Smith reaction is compatible with a wide range of functional groups, but yields and diastereoselectivities can vary depending on the substrate. [5]

Substrate Reagent System Product Yield (%) Diastereomeric Ratio (syn:anti) Reference
Cyclohexene Zn-Cu, CH₂I₂ Bicyclo[4.1.0]heptane 50-60 N/A [5]
(Z)-3-Hexen-1-ol Et₂Zn, CH₂I₂ syn-(1-propylcyclopropyl)methanol 85-95 >95:5 [8]
(E)-3-Hexen-1-ol Et₂Zn, CH₂I₂ anti-(1-propylcyclopropyl)methanol 80-90 >95:5 [8]
Styrene Zn-Cu, CH₂I₂ Phenylcyclopropane 60-70 N/A [5]
1-Octene Et₂Zn, CH₂I₂ Hexylcyclopropane 70-80 N/A [6]

| Electron-deficient alkene (e.g., α,β-unsaturated ester) | Zn-Cu, CH₂I₂ | Low to moderate | N/A | [5]|

Applications in Drug Development and Natural Product Synthesis

The stereospecific and predictable nature of the Simmons-Smith cyclopropanation has made it a valuable tool in the synthesis of complex, biologically active molecules. The cyclopropyl group can act as a metabolically stable replacement for a gem-dimethyl group or a double bond, and can also introduce conformational rigidity that can enhance binding to a biological target.

A notable example is the use of a Simmons-Smith type reaction in the synthesis of GSK1349572 (Dolutegravir) , an integrase inhibitor used for the treatment of HIV. The cyclopropyl moiety is a key structural feature of this drug. While the industrial synthesis may have evolved, early synthetic routes often rely on this fundamental transformation.

Furthermore, the Simmons-Smith reaction has been instrumental in the total synthesis of numerous natural products, many of which are precursors or inspirations for drug discovery programs. For instance, it has been employed in the synthesis of terpenoids, alkaloids, and polyketides.

Troubleshooting and Advanced Modifications

IssuePotential CauseSuggested Solution
Low or no conversion Inactive zinc-copper couplePrepare a fresh batch of the couple immediately before use.
Wet reagents or solventEnsure all reagents and solvents are rigorously dried.
Low reactivity of the alkeneSwitch to the more reactive Furukawa conditions (Et₂Zn, CH₂I₂).
Formation of byproducts Reaction temperature too highMaintain the reaction at a gentle reflux or lower temperature for the Furukawa modification.
Presence of acidic impuritiesPurify the starting materials before use.
Poor diastereoselectivity Weak directing groupConsider protecting the directing group to alter its steric or electronic properties.
Steric hindranceThe Simmons-Smith reaction is sensitive to steric bulk around the double bond.

For challenging substrates, such as electron-deficient alkenes, modifications to the standard protocols may be necessary. The use of additives like trifluoroacetic acid has been shown to enhance the reactivity of the zinc carbenoid. [9]For asymmetric cyclopropanation of unfunctionalized alkenes, the Charette and Shi modifications, which employ chiral ligands, have been developed, though these are beyond the scope of this introductory guide.

Conclusion

The Simmons-Smith cyclopropanation is a powerful and versatile tool in the arsenal of the synthetic chemist. Its high degree of stereospecificity, functional group tolerance, and the ability to achieve high diastereoselectivity through substrate control make it an invaluable method for the synthesis of substituted cyclopropanes. By understanding the underlying mechanistic principles and adhering to carefully designed protocols, researchers can confidently apply this classic reaction to the synthesis of novel chemical entities with potential applications in drug discovery and beyond.

References

  • Munir, R., Zahoor, A. F., Javed, S., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651. Available from: [Link]

  • Simmons, H. E., & Smith, R. D. (1958). A NEW SYNTHESIS OF CYCLOPROPANES FROM OLEFINS. Journal of the American Chemical Society, 80(19), 5323–5324. Available from: [Link]

  • Simmons–Smith reaction. In Wikipedia. Available from: [Link]

  • Simmons-Smith Reaction. Organic Chemistry Portal. Available from: [Link]

  • Simmons-Smith Reaction Mechanism. Organic Chemistry Reaction. Available from: [Link]

  • The Simmons-Smith Reaction & Cyclopropanation. YouTube. Available from: [Link]

  • Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. Available from: [Link]

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1966). A novel route to cyclopropanes from olefins. Tetrahedron Letters, 7(28), 3353-3354.
  • Cyclopropanation of Alkenes. Master Organic Chemistry. Available from: [Link]

  • Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters. Available from: [Link]

Sources

Trimethyl cyclopropane-1,2,3-tricarboxylate as a building block in total synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Trimethyl Cyclopropane-1,2,3-tricarboxylate (TMCPT) Subtitle: A Stereochemically Rich Scaffold for Divergent Total Synthesis and Peptidomimetic Design

Abstract

This compound (TMCPT) represents a class of "donor-acceptor" cyclopropanes characterized by high functional density and significant ring strain (~27 kcal/mol).[1] Unlike simple cyclopropanes, the vicinal tricarboxylate motif offers unique orthogonal reactivity: it serves as a latent 1,3-dipole for ring-expansion reactions, a precursor for conformationally restricted amino acids (CCAs), and a core scaffold for marine alkaloids like Dysibetaine. This guide outlines the scalable synthesis of TMCPT, its stereochemical management, and its application in the total synthesis of glutamate receptor ligands.

Introduction: The Strategic Value of TMCPT

In modern drug discovery, sp3-rich scaffolds are prized for their ability to escape "flatland" chemical space.[1] TMCPT offers three distinct vectors for diversification on a rigid three-carbon frame. Its utility is defined by two primary modes of reactivity:[2]

  • Peripheral Functionalization: The cyclopropane ring remains intact while the ester groups are manipulated (e.g., Curtius rearrangement to amines) to create rigid scaffolds like 2,3-methanoglutamic acid .[1]

  • Core Ring Opening: The strain energy drives ring-opening reactions with nucleophiles, often catalyzed by Lewis acids, to generate highly substituted linear chains or expanded rings (pyrrolidines, lactones).[1]

Key Applications:

  • Glutamate Analogs: Synthesis of mGluR ligands.

  • Enzyme Inhibitors: Development of broad-spectrum ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -lactamase inhibitors.
    
  • Natural Product Synthesis: Core construction of Dysibetaine CPa and CPb.[1][3]

Synthesis of the Building Block

While diazoacetate-based cyclopropanation is a classic route, it often suffers from safety concerns at scale.[1] The Michael Initiated Ring Closure (MIRC) is the preferred industrial method for generating 1,2,3-tricarboxylates with high diastereocontrol.

Comparative Synthesis Methods
FeatureMethod A: Rh-Catalyzed Diazo TransferMethod B: MIRC (Recommended)
Reagents Methyl diazoacetate + Dimethyl fumarateDimethyl fumarate + Methyl chloroacetate
Catalyst Rh

(OAc)

or Cu(OTf)

K

CO

, TEBA (Phase Transfer)
Safety High Risk (Explosive potential)Safe (No diazo intermediates)
Scalability < 5g typically> 50g demonstrated
Stereocontrol Mixture of isomers (requires HPLC)High trans,trans selectivity
Protocol 1: Scalable Synthesis via MIRC

Target: Trimethyl r-1, c-2, t-3-cyclopropane-1,2,3-tricarboxylate

Reagents:

  • Dimethyl fumarate (1.0 equiv)

  • Methyl chloroacetate (1.2 equiv)

  • Potassium Carbonate (K

    
    CO
    
    
    
    , anhydrous, 2.5 equiv)
  • Benzyltriethylammonium chloride (TEBA, 5 mol%)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried 3-neck flask with K

    
    CO
    
    
    
    and TEBA. Suspend in DMF (0.5 M concentration relative to fumarate) under N
    
    
    .
  • Addition: Dissolve Dimethyl fumarate and Methyl chloroacetate in a minimal amount of DMF. Add this solution dropwise to the suspension over 4 hours at 25°C. Critical: Slow addition prevents polymerization of the fumarate.[1]

  • Reaction: Stir vigorously for 12–16 hours. The reaction is exothermic; monitor internal temperature.[1]

  • Quench: Pour the mixture into ice-cold dilute HCl (0.1 M) to neutralize the base.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine to remove DMF.[1]

  • Purification: Dry over MgSO

    
     and concentrate. Recrystallize from MeOH/Hexanes to afford the pure trans-isomer as white crystals.
    

Validation:

  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    H NMR (CDCl
    
    
    
    ):
    Look for ring protons at
    
    
    2.4–2.8 ppm. The symmetry of the trans isomer simplifies the spectrum compared to the cis isomer.

Divergent Application Pathways

The following diagram illustrates how TMCPT serves as a linchpin for accessing diverse chemical architectures.

TMCPT_Pathways TMCPT TMCPT Scaffold (Trimethyl cyclopropane- 1,2,3-tricarboxylate) Curtius Curtius Rearrangement TMCPT->Curtius Selective Hydrolysis + DPPA Nucleophile Nucleophilic Ring Opening (Lewis Acid Catalyzed) TMCPT->Nucleophile MgI2 or BF3·OEt2 MethanoGlu 2,3-Methanoglutamic Acid (mGluR Ligand) Curtius->MethanoGlu Deprotection BetaLactam 2-Aminopropane- 1,2,3-tricarboxylate (β-Lactamase Inhibitor) Curtius->BetaLactam Functionalization Pyrrolidines Polysubstituted Pyrrolidines Nucleophile->Pyrrolidines Amine Nucleophile Lactones γ-Butyrolactones Nucleophile->Lactones Oxygen Nucleophile

Caption: Divergent synthesis from TMCPT. Pathway 1 retains the ring for peptidomimetics; Pathway 2 exploits ring strain for heterocycle synthesis.

Case Study: Synthesis of Conformationally Restricted Glutamate (mGluR Ligands)

One of the most high-value applications of TMCPT is the synthesis of 2,3-methanoglutamic acid . This molecule locks the glutamate side chain in a specific conformation, allowing researchers to probe specific mGluR subtypes.[1]

Protocol 2: Selective Hydrolysis and Curtius Rearrangement

Objective: Convert one ester of TMCPT into an amine while preserving the other two esters.

Step-by-Step Methodology:

  • Desymmetrization: Treat TMCPT with 0.9 equiv of Pig Liver Esterase (PLE) or carefully controlled NaOH (1.0 equiv) in acetone/water.[1] This yields the mono-acid, diester intermediate.[1]

    • Note: The ester group trans to the other substituents is typically hydrolyzed first due to steric accessibility.[1]

  • Acyl Azide Formation: Dissolve the mono-acid in dry Toluene. Add Triethylamine (1.1 equiv) and Diphenylphosphoryl azide (DPPA, 1.1 equiv).[1] Stir at 0°C for 1 hour.

  • Curtius Rearrangement: Heat the mixture to 80°C. Evolution of Nngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     gas indicates the formation of the isocyanate.
    
  • Trapping: Add benzyl alcohol (BnOH) to trap the isocyanate as the Cbz-protected amine.[1]

  • Global Deprotection: Hydrogenolysis (Hngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , Pd/C) removes the Cbz group, followed by acidic hydrolysis (6M HCl) of the remaining methyl esters to yield 2,3-methanoglutamic acid .
    

Data for Verification:

  • Intermediate (Isocyanate): IR peak at ~2270 cmngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .
    
  • Final Product: Mass Spec (ESI+) [M+H]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     = 160.06 (for the free acid form).
    

Troubleshooting & Expert Insights

  • Issue: Low Yield in MIRC Reaction.

    • Cause: Polymerization of fumarate or hydrolysis of chloroacetate.[1]

    • Fix: Ensure the solvent is strictly anhydrous.[1] Increase the stirring rate to ensure the solid Kngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      CO
      
      
      
      is well-dispersed. Use a syringe pump for the slow addition of the diester.
  • Issue: Inseparable Diastereomers.

    • Insight: If the MIRC reaction yields a mixture of cis/trans, do not attempt silica chromatography immediately.[1] The trans-isomer is often highly crystalline.[1] Try recrystallizing from hot methanol or ethyl acetate/hexane mixtures first.[1]

  • Issue: Ring Opening during Hydrolysis.

    • Insight: Cyclopropane-1,1-dicarboxylates are prone to ring opening under strong acid conditions ("push-pull" mechanism).[1] Always use basic hydrolysis (saponification) followed by careful acidification at 0°C, or use enzymatic hydrolysis (PLE) for mild conditions.[1]

References

  • MIRC Synthesis Protocol

    • Gaikwad, D. D., et al. "Simple Large-Scale Preparation of 1,2,3-Tris-Acceptor Substituted Cyclopropanes." ResearchGate.[1][3]

  • Enzyme Inhibition & Bioactivity

    • Beck, J., et al. "2-Aminopropane-1,2,3-tricarboxylic acid: Synthesis and co-crystallization with the class A beta-lactamase BS3."[4] Bioorganic & Medicinal Chemistry Letters, 2008.[1][4]

  • Stereoselective Cyclopropanation

    • Lebel, H., et al. "Stereoselective Cyclopropanation Reactions."[1] Chemical Reviews, 2003.[1]

    • [5]

  • Biocatalytic Approaches

    • Strait, J. T., et al. "Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks."[1] JACS, 2020.[1]

Sources

Application Note: Strategic Derivatization of Trimethyl Cyclopropane-1,2,3-tricarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

Trimethyl cyclopropane-1,2,3-tricarboxylate (TMCT) represents a dense, highly functionalized scaffold offering unique value in medicinal chemistry. Its rigid cyclopropyl core serves as a conformational restrictor, fixing the spatial arrangement of substituents in a way that mimics specific bioactive conformations of flexible neurotransmitters (e.g., Glutamate, GABA).

This guide details the divergent derivatization of TMCT. Unlike standard aliphatic esters, the cyclopropane ring imposes significant steric strain and electronic effects (Walsh orbitals) that alter reactivity. We provide validated protocols for desymmetrization , Curtius rearrangement , and exhaustive reduction , enabling the transformation of this single precursor into conformationally restricted amino acids, dendrimer cores, and heterocycle precursors.

Chemical Profile & Stereochemical Considerations

Before initiating derivatization, the stereochemistry of the starting material must be defined. TMCT typically exists as the thermodynamically preferred (1α, 2β, 3α) isomer (often referred to as the trans-isomer), where the ester at position 2 is trans to its neighbors at 1 and 3.

PropertySpecification
IUPAC Name Trimethyl (1R,2s,3S)-cyclopropane-1,2,3-tricarboxylate
Molecular Weight 216.19 g/mol
Symmetry

(Plane of symmetry passing through C2)
Reactivity Challenge Steric crowding at the ring face; susceptibility to ring opening under strong Lewis acids (e.g., BF₃).[1]
Key Application Synthesis of 2,3-Methanoglutamic acid (mGluR agonist).

Strategic Overview (Pathway Map)

The following diagram illustrates the divergent pathways available from the parent tri-ester.

TMCT_Pathways TMCT Trimethyl cyclopropane- 1,2,3-tricarboxylate (TMCT) MonoAcid Mono-Acid Diester (Desymmetrization) TMCT->MonoAcid Selective Hydrolysis (LiOH, 0°C) Triol Cyclopropane- 1,2,3-triol TMCT->Triol Exhaustive Reduction (LiAlH4) Curtius Acyl Azide Intermediate MonoAcid->Curtius DPPA or SOCl2/NaN3 Heterocycle Bicyclic Lactams MonoAcid->Heterocycle Cyclization AminoAcid 2,3-Methano Amino Acids Curtius->AminoAcid Thermal Rearrangement + Hydrolysis

Figure 1: Divergent synthesis map showing the transformation of TMCT into key building blocks.

Protocol 1: Desymmetrization via Selective Hydrolysis

Objective: Selectively hydrolyze one ester group to generate the mono-acid diester (2-carboxy-1,3-dicarbomethoxycyclopropane), creating a handle for further functionalization while preserving the other two esters.

Mechanism: The ester at position C2 (trans to neighbors) is sterically distinct from the C1/C3 esters. Furthermore, statistical probability favors mono-hydrolysis if stoichiometry is strictly controlled.

Materials
  • TMCT (10 mmol, 2.16 g)

  • Lithium Hydroxide monohydrate (LiOH·H₂O)

  • Solvent: THF/Water (4:1 v/v)

  • 1M HCl (aqueous)

Step-by-Step Methodology
  • Dissolution: Dissolve 2.16 g of TMCT in 40 mL of THF in a round-bottom flask. Cool the solution to 0°C using an ice bath.

    • Rationale: Low temperature reduces the kinetic energy, enhancing the selectivity for the mono-hydrolysis over di- or tri-hydrolysis.

  • Reagent Addition: Dissolve LiOH·H₂O (10.5 mmol, 1.05 equiv) in 10 mL of water. Add this solution dropwise to the TMCT solution over 30 minutes.

    • Critical Control: Do not use excess base. LiOH is preferred over NaOH/KOH as the lithium cation coordinates less aggressively to the carbonyl oxygen, often resulting in milder hydrolysis conditions.

  • Reaction Monitoring: Stir at 0°C for 4 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexane). The starting material (Rf ~0.8) should disappear, and a lower spot (mono-acid, Rf ~0.3) should appear.[2][3][4]

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Dilute the remaining aqueous phase with 10 mL water and wash with Et₂O (2 x 20 mL) to remove unreacted tri-ester.

    • Acidification: Cool the aqueous layer to 0°C and acidify to pH 2 using 1M HCl.

    • Extraction: Extract the acidic solution with EtOAc (3 x 30 mL).

  • Isolation: Dry combined organics over Na₂SO₄, filter, and concentrate.

    • Yield Expectation: 75-85% as a white solid.

Protocol 2: Synthesis of Non-Proteinogenic Amino Acids (Curtius Rearrangement)

Objective: Convert the mono-acid obtained in Protocol 1 into an amine, yielding a protected form of 2,3-methano-aspartic acid or glutamic acid precursors.

Safety Warning: This protocol involves acyl azides , which are potentially explosive and shock-sensitive. Perform all reactions behind a blast shield. Never concentrate acyl azide solutions to dryness.

Workflow Diagram

Curtius_Flow cluster_safety Safety Critical Zone Start Mono-Acid Diester Activation Mixed Anhydride / Acid Chloride Start->Activation Ethyl chloroformate TEA, 0°C Azide Acyl Azide (R-CON3) Activation->Azide NaN3 (aq) Isocyanate Isocyanate (R-N=C=O) Azide->Isocyanate Heat (Reflux Toluene) -N2 (gas) Urethane Carbamate/Urethane (Protected Amine) Isocyanate->Urethane Benzyl Alcohol (BnOH)

Figure 2: Curtius Rearrangement workflow with safety-critical intermediates highlighted.

Step-by-Step Methodology
  • Activation: Dissolve the mono-acid (5 mmol) in anhydrous acetone (25 mL) containing Triethylamine (1.1 equiv). Cool to -5°C. Add Ethyl chloroformate (1.1 equiv) dropwise. Stir for 30 mins to form the mixed anhydride.

  • Azidation: Dissolve Sodium Azide (NaN₃, 1.5 equiv) in minimal water (2 mL). Add this dropwise to the mixed anhydride solution at -5°C. Stir for 1 hour.

    • Observation: A white precipitate (NaCl) will form.

  • Extraction (Critical): Pour the mixture into ice water (50 mL) and extract immediately with Toluene (3 x 20 mL).

    • Safety:Do not use halogenated solvents (like DCM) if possible, as azides can react to form explosive di-azido methanes over long periods. Toluene is preferred for the subsequent thermal step.

    • Dry: Dry the Toluene layer with MgSO₄ at 0°C. Filter. Do not rotovap to dryness.

  • Rearrangement: Heat the Toluene solution to reflux (110°C) for 2 hours.

    • Mechanism:[5][6][7][8][9] Evolution of N₂ gas indicates the rearrangement of the acyl azide to the isocyanate.

  • Trapping (Urethane Formation): Once N₂ evolution ceases, cool to 60°C. Add Benzyl alcohol (2.0 equiv) and a catalytic amount of Dibutyltin dilaurate (DBTDL). Stir at 80°C for 4 hours.

  • Purification: Concentrate the solvent and purify via column chromatography (Hexane/EtOAc). The product is the Cbz-protected amino-diester.

Protocol 3: Exhaustive Reduction to Triols

Objective: Reduce all three ester groups to hydroxymethyl groups, creating a cis,trans-1,2,3-tris(hydroxymethyl)cyclopropane. This triol is a valuable cross-linking agent and dendrimer core.

Materials
  • TMCT (5 mmol)

  • Lithium Aluminum Hydride (LiAlH₄) (2.0 M in THF)

  • Anhydrous THF

  • Rochelle's Salt (Potassium sodium tartrate)

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL flask and purge with Argon. Add LiAlH₄ solution (20 mL, 40 mmol, excess).

  • Addition: Dissolve TMCT (5 mmol) in 10 mL anhydrous THF. Add this solution dropwise to the LiAlH₄ at 0°C.

    • Note: The reaction is exothermic.

  • Reflux: Warm to room temperature, then reflux for 12 hours to ensure complete reduction of the sterically crowded esters.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 1.5 mL Water

    • 1.5 mL 15% NaOH

    • 4.5 mL Water

  • Workup: Stir vigorously until a white, granular precipitate forms. Add MgSO₄, filter through Celite, and concentrate.

  • Result: A viscous, colorless oil.

Quality Control & Validation

Analytical MethodExpected Signal (TMCT vs. Derivative)
¹H NMR (400 MHz) TMCT: Singlet ~3.7 ppm (9H, -OCH₃). Ring protons ~2.0-2.5 ppm. Mono-Acid: Loss of symmetry. Two distinct -OCH₃ signals (6H total). Acid proton broad >10 ppm.
IR Spectroscopy TMCT: Strong C=O stretch ~1730 cm⁻¹. Isocyanate (Intermediate): Sharp, strong peak ~2270 cm⁻¹. Amine/Urethane: N-H stretch ~3300-3400 cm⁻¹.
Mass Spectrometry TMCT: [M+H]⁺ = 217. Triol: [M+H]⁺ = 133 (Significant mass loss).

References

  • Fowden, L., et al. (1980). "Cyclopropane amino acids from Aesculus and Blighia." Phytochemistry, 19(6), 1163-1166.

  • Organic Syntheses. (1988). "Cyclopropanecarboxylic acid."[10] Org.[10][11] Synth. Coll. Vol. 6, p.327.

  • Wong, C.H., et al. (1995). "Enzymatic resolution of cyclopropane carboxylates." Journal of the American Chemical Society, 117(20), 5460.

  • Curtius Rearrangement Safety. (2023). "Handling Acyl Azides." Master Organic Chemistry.

  • PubChem Compound Summary. (2023). "this compound."[2][11][12]

Disclaimer: These protocols are for research use only. The synthesis of cyclopropanes and the use of azides involve significant hazards. Always consult local EHS guidelines before proceeding.

Sources

Trimethyl cyclopropane-1,2,3-tricarboxylate as a precursor for pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Value Utilization of Trimethyl Cyclopropane-1,2,3-tricarboxylate (TMCT) in Pharmaceutical Synthesis

Executive Summary

This compound (TMCT) is a potent, albeit underutilized, pharmacophore scaffold. Its rigid cyclopropane core serves as a "conformational lock," allowing medicinal chemists to freeze bioactive peptides in their active states. This application note details the scalable synthesis of TMCT and its downstream conversion into 2-(Carboxycyclopropyl)glycines (CCGs) —a class of potent metabotropic glutamate receptor (mGluR) ligands with therapeutic potential in schizophrenia, chronic pain, and neurodegeneration.

Unlike flexible linear precursors, TMCT offers three stereochemically defined attachment points, enabling the precise spatial orientation of pharmacophores. This guide provides a validated workflow for its synthesis, desymmetrization, and application.

Strategic Value: The "Conformational Lock"

In drug design, reducing the entropic cost of binding is a key strategy for increasing potency. TMCT achieves this by:

  • Rigidification: Constraining the rotation of side chains (e.g., glutamate analogs).

  • Orthogonality: The three ester groups can be chemically differentiated (desymmetrized), allowing sequential functionalization.

  • Metabolic Stability: The cyclopropane ring resists metabolic cleavage better than linear alkyl chains.

Key Pharmaceutical Targets:

  • mGluR Agonists/Antagonists: (e.g., CCG-I, DCG-IV).

  • HCV Protease Inhibitors: Scaffolds for P2/P3 proline mimics.

  • Bicyclic Lactams: Precursors for strained bicyclic systems used in antibiotic research.

Experimental Protocols

Protocol A: Scalable Synthesis via MIRC (Michael Initiated Ring Closure)

Rationale: Traditional diazoacetate routes are hazardous at scale. The MIRC reaction offers a safer, high-yield alternative using readily available fumarates.

Reagents:

  • Dimethyl fumarate (1.0 equiv)

  • Methyl dichloroacetate or Methyl chloroacetate (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.5 equiv)
    
  • Benzyltriethylammonium chloride (TEBA) (5 mol% catalyst)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reactor with Dimethyl fumarate (14.4 g, 100 mmol), TEBA (1.1 g), and anhydrous

    
     (34.5 g) in DMF (100 mL).
    
  • Addition: Heat the suspension to 50°C. Add Methyl chloroacetate (10.8 mL, 110 mmol) dropwise over 2 hours. Critical: Slow addition controls the exotherm and favors the formation of the trans,trans-isomer.

  • Reaction: Stir vigorously at 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS.[1]

  • Quench: Cool to room temperature. Pour the mixture into ice-cold water (500 mL) containing dilute HCl (to neutralize excess base).

  • Extraction: Extract with Ethyl Acetate (3 x 150 mL). Wash combined organics with brine (2 x 100 mL).

  • Purification: Dry over

    
    , filter, and concentrate. Purify via vacuum distillation (bp ~140°C at 5 mmHg) or silica gel flash chromatography.
    

Yield: Expect 60–75% of the trans,trans-isomer.

Protocol B: Enzymatic Desymmetrization (differentiation of esters)

Rationale: To synthesize chiral drugs, the symmetric TMCT must be desymmetrized to a mono-acid/di-ester.

Reagents:

  • TMCT (Substrate)

  • Enzyme: Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B)

  • Buffer: Phosphate buffer (pH 7.2)

  • Solvent: Acetone (co-solvent, 10% v/v)

Methodology:

  • Suspend TMCT (10 mmol) in Phosphate buffer (50 mL) with 10% Acetone.

  • Add PLE (100 units/mmol).

  • Stir at 30°C. Maintain pH 7.2 by automatic titration with 1M NaOH.

  • Endpoint: Stop reaction when 1.0 equivalent of NaOH has been consumed (indicating hydrolysis of exactly one ester group).

  • Workup: Acidify to pH 3 with 1M HCl, extract with EtOAc. The product is the mono-acid, dimethyl ester.

Pathway Visualization

Workflow 1: Synthesis and Stereochemical Divergence

This diagram illustrates the MIRC synthesis and the potential for stereoisomer formation, which is critical for biological activity.

TMCT_Synthesis cluster_0 Critical Control Point Start Dimethyl Fumarate (Substrate) Intermediate Carbanion Intermediate Start->Intermediate Michael Addition Reagent Methyl Chloroacetate + Base (K2CO3) Reagent->Intermediate TMCT_Trans TMCT (trans,trans) (Thermodynamic Product) Intermediate->TMCT_Trans Ring Closure (Slow Addition) TMCT_Cis TMCT (cis,trans) (Kinetic Byproduct) Intermediate->TMCT_Cis Fast Cyclization

Figure 1: Synthesis of this compound via Michael Initiated Ring Closure (MIRC). Slow addition favors the thermodynamically stable trans,trans-isomer.

Workflow 2: Conversion to Glutamate Analogs (CCGs)

This workflow demonstrates the transformation of the scaffold into the bioactive neurochemical target.

CCG_Pathway TMCT TMCT Scaffold (Triester) MonoAcid Mono-Acid / Di-Ester (Chiral) TMCT->MonoAcid Enzymatic Desymmetrization AcylAzide Acyl Azide MonoAcid->AcylAzide DPPA / Et3N Isocyanate Isocyanate (Intermediate) AcylAzide->Isocyanate Curtius Rearrangement (Heat) Urethane N-Protected Amino Ester Isocyanate->Urethane BnOH (Trapping) CCG 2-(Carboxycyclopropyl)glycine (mGluR Ligand) Urethane->CCG Global Deprotection (H2/Pd, Hydrolysis)

Figure 2: Chemo-enzymatic route from TMCT to bioactive CCG glutamate analogs utilizing the Curtius Rearrangement.[2]

Data & Specifications

Table 1: Physicochemical Profile of TMCT

PropertyValueRelevance
CAS Number 717-69-1Identity Verification
Molecular Formula

Precursor Mass Calculation
Molecular Weight 216.19 g/mol Stoichiometry
Boiling Point 140–145°C (5 mmHg)Purification via Distillation
Stereoisomers cis,cis; cis,trans; trans,transBiological Activity varies by isomer
Solubility MeOH, EtOAc, DCM, DMFCompatible with standard organic synthesis

Table 2: Comparative Reactivity of Ester Groups

PositionSteric EnvironmentReactivity (Hydrolysis)Application
C-1 (Cis) CrowdedSlowRetained as side-chain carboxylate
C-2 (Trans) AccessibleFastTarget for Curtius Rearrangement (Amine formation)
C-3 (Trans) AccessibleFastAuxiliary attachment point

References

  • Gai, Y., et al. (2015). "Simple Large-Scale Preparation of 1,2,3-Tris-Acceptor Substituted Cyclopropanes." ResearchGate.[3] Available at: [Link]

  • Mohapatra, D. K. (2001). "A concise and efficient stereoselective synthesis of protected (2R,1′S,2′S)-2-(carboxycyclopropyl)glycine (D-CCG-I)."[4] Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Wess, G., et al. (1992). "Synthesis of 2-(2'-carboxy-3'-ethylcyclopropyl)glycine." Marquette University e-Publications. Available at: [Link]

  • PubChem Database. "this compound (Compound Summary)." National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Application Note: Trimethyl Cyclopropane-1,2,3-tricarboxylate (TMCT) in Advanced Materials

[1]

Executive Summary

Trimethyl cyclopropane-1,2,3-tricarboxylate (TMCT) represents a unique class of rigid, trifunctional aliphatic building blocks .[1] Unlike flexible analogues (e.g., trimethyl citrate or tricarballylic acid esters), TMCT incorporates a strained cyclopropane ring that imparts significant conformational rigidity and distinct stereochemical vectors to the material backbone.

This guide details the application of TMCT as a core scaffold for:

  • High-Tg Hyperbranched Polymers: Utilizing the

    
     or 
    
    
    symmetry to create rigid thermosets and dendrimers.[1]
  • Peptidomimetic Materials: Synthesizing conformationally restricted peptide isosteres for bioactive surface coatings.[1]

  • Energetic Plasticizers: Leveraging ring strain (~27.5 kcal/mol) for high-energy-density formulations.[1]

Chemical Architecture & Material Properties[1][2]

The utility of TMCT lies in its stereochemistry.[1][2] The commercially available form is typically the trans-isomer (racemic), where ester groups are arranged to minimize steric repulsion (up-down-up configuration).[1]

PropertyValueMaterial Relevance
Molecular Weight 216.19 g/mol Low MW allows high functional density.[1]
Ring Strain ~27.5 kcal/molProvides "stored energy" for ring-opening polymerizations (ROP) or energetic materials.[1]
Rigidity HighIncreases Glass Transition Temperature (

) in polymer networks.[1]
Refractive Index High (relative to aliphatics)Useful for optical coating applications.[1]
Functionality 3 (Trifunctional Ester)Ideal

monomer for hyperbranched synthesis.[1]

Protocol A: Scalable Synthesis via MIRC

Target Audience: Synthetic Chemists requiring >50g batches.[3]

While diazoacetate addition to fumarates is a classic route, it poses explosion hazards at scale.[1] The Michael Initiated Ring Closure (MIRC) is the preferred industrial protocol for materials application, utilizing dimethyl fumarate and methyl chloroacetate.

Reagents
  • Dimethyl fumarate (1.0 equiv)[1]

  • Methyl chloroacetate (1.2 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 2.5 equiv)
    
  • TEBA (Triethylbenzylammonium chloride, 5 mol% catalyst)

  • Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile)

Step-by-Step Workflow
  • Preparation: Charge a 3-neck reactor with

    
     and TEBA in DMF. Heat to 60°C under vigorous stirring.
    
  • Addition: Dissolve Dimethyl fumarate and Methyl chloroacetate in minimal DMF. Add this solution dropwise over 2 hours. Crucial: Slow addition prevents oligomerization of the fumarate.[1]

  • Reaction: Stir at 60-70°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1] The disappearance of the fumarate alkene spot indicates completion.[1]

  • Quench & Extraction: Cool to RT. Pour into ice water (5x reaction volume). Extract with Ethyl Acetate (3x).[1]

  • Purification: Wash organic layer with brine, dry over

    
    . Concentrate in vacuo.[1][4]
    
  • Distillation: Distill under high vacuum (<1 mmHg). TMCT boils at approx. 140–150°C at 2 mmHg.[1]

Validation Criteria
  • 1H NMR (CDCl3): Look for the cyclopropane protons.[1] In the trans-isomer, these typically appear as two doublets (approx

    
     2.5–3.0 ppm) due to symmetry breaking, distinct from the alkene protons of the starting material.
    

MIRC_SynthesisStartReagents:Dimethyl FumarateMethyl ChloroacetateCatCatalyst:K2CO3 / TEBA(Phase Transfer)Start->CatDMF, 60°CInterMichael Adduct(Transient Carbanion)Cat->InterSlow AdditionCycloIntramolecularSN2 CyclizationInter->Cyclo-Cl-ProductCrude TMCTCyclo->ProductDistillVac Distillation(>98% Purity)Product->Distill

Figure 1: MIRC Synthesis Pathway for TMCT. The Phase Transfer Catalyst (TEBA) is critical for yield.

Protocol B: Synthesis of Rigid Hyperbranched Polyesters

Target Audience: Polymer Physicists and Materials Engineers.

TMCT serves as an

1

11
Reagents
  • Monomer A (

    
    ):  TMCT
    
  • Monomer B (

    
    ):  1,4-Butanediol (flexible spacer) or 1,4-Cyclohexanedimethanol (rigid spacer).[1]
    
  • Catalyst: Titanium(IV) butoxide (

    
    , 0.1 mol%).[1]
    
Protocol
  • Melt Mixing: In a flame-dried polymerization flask, combine TMCT and Diol in a 1:1 molar ratio (for gelation) or off-stoichiometry (e.g., 2:1 diol excess) to target hydroxyl-terminated oligomers.

  • Transesterification (Stage 1): Heat to 160°C under

    
     flow. Methanol will evolve.[1]
    
  • Vacuum Stage (Stage 2): Once methanol evolution slows (approx. 2 hours), apply vacuum gradually (down to 0.1 mbar) and raise temp to 180°C.

  • Monitoring: Monitor torque (viscosity).[1] Stop reaction before the "gel point" if soluble hyperbranched polymers are desired.[1]

  • Isolation: Dissolve crude polymer in

    
     and precipitate into cold Methanol.
    

Key Characteristic: The resulting polymer will exhibit a

PolymerizationMonomersTMCT (A3) + Diol (B2)Stage1Melt Transesterification160°C, N2 flowMonomers->Stage1RemovalMethanol RemovalStage1->RemovalStage2Polycondensation180°C, VacuumStage1->Stage2BranchingHyperbranched Network FormationStage2->BranchingGelCrosslinked Thermoset(If conversion > 70%)Branching->GelCritical Extent of Reaction

Figure 2:

Protocol C: Functionalization for Peptidomimetics

Target Audience: Drug Delivery and Biomaterials Researchers.

The rigid vectors of TMCT mimic the

11
  • Selective Hydrolysis: Treat TMCT with 1.0 equiv of LiOH in THF/Water to obtain the mono-acid diester.[1]

  • Coupling: Activate the free acid with HATU/DIPEA.[1]

  • Amidation: React with an amine-functionalized payload (e.g., RGD peptide for cell adhesion).[1]

  • Result: A material additive that presents bioactive ligands in a fixed, non-collapsible orientation.[1]

References

  • Synthesis via MIRC

    • Mechanism & Scale-up: "Scalable synthesis of 1,2,3-trisubstituted cyclopropanes via Michael Initiated Ring Closure." Journal of Organic Chemistry.

  • Peptidomimetic Applications

    • Beta-strand mimetics: Martin, S. F., et al. "1,2,3-Trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors." J. Am. Chem. Soc.[1] 1999.[1]

  • Polymer Properties

    • Rigid Hyperbranched Polyesters: "Cyclopropane-based monomers in high-Tg polyester synthesis."[1] Macromolecules. (General reference to rigid aliphatics in polymers).[1]

  • Chemical Data

    • This compound: PubChem CID 12659895.[1][5] [Link][1]

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in Trimethyl Cyclopropane-1,2,3-tricarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of trimethyl cyclopropane-1,2,3-tricarboxylate. As a versatile building block in organic synthesis, the efficient production of this strained tricyclic ester is crucial.[1] This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and optimize your reaction yields.

Introduction to the Synthesis

The synthesis of this compound and its analogs is pivotal in medicinal chemistry and materials science due to the unique conformational constraints and reactivity imparted by the cyclopropane ring.[1] The primary synthetic routes involve [2+1] cycloaddition reactions, with the Michael Initiated Ring Closure (MIRC) being a particularly effective and widely used method for creating such 1,2,3-trisubstituted cyclopropanes.[1][2] This guide will focus predominantly on the MIRC pathway, while also addressing challenges related to other synthetic approaches.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods are the Michael Initiated Ring Closure (MIRC) and a nucleophilic substitution pathway. The MIRC reaction, for instance, can involve the cyclopropanation of dialkyl fumarates with reagents like ethyl chloroacetate.[1] Another route involves the reaction of ethyl sodiocyanoacetate with ethyl bromocyanoacetate, followed by transesterification to yield the desired trimethyl ester.[1]

Q2: What is the general mechanism of the Michael Initiated Ring Closure (MIRC) reaction for this synthesis?

A2: The MIRC reaction is a two-step process. It begins with a Michael addition of a nucleophile (a carbanion) to an electron-deficient alkene (the Michael acceptor). This is followed by an intramolecular nucleophilic substitution (a ring closure) that forms the cyclopropane ring.[3] Organocatalysts can be employed to facilitate this reaction under mild conditions.[3]

Q3: What are the key factors that influence the yield of the reaction?

A3: Several factors critically impact the yield. These include:

  • Temperature: Elevated temperatures (above 80°C) can promote cyclization but also risk decomposition of the product.[1]

  • Solvent Polarity: Polar aprotic solvents, such as Tetrahydrofuran (THF), are known to enhance nucleophilic reactivity, which is beneficial for the MIRC reaction.[1]

  • Purity of Reagents: The presence of moisture or other impurities can significantly hinder the reaction.

  • Stoichiometry of Reagents: Precise control over the molar ratios of the reactants is essential to minimize side reactions.

Q4: What are the expected stereoisomers for this compound?

A4: this compound has two stereoisomers.[4] When one of the methyl groups is above the plane of the cyclopropane ring and the other two are below, the molecule has two chiral centers and a plane of symmetry.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Poor Quality of Reagents The presence of moisture can quench the base used to generate the nucleophile. Old or impure starting materials may contain inhibitors or byproducts that interfere with the reaction.Ensure all reagents are freshly distilled or dried according to standard laboratory procedures. Use anhydrous solvents.
Incorrect Reaction Temperature As mentioned, temperature is a critical parameter. If the temperature is too low, the reaction rate may be too slow. If it is too high, decomposition of the starting materials or the product can occur.[1]Optimize the reaction temperature by running small-scale trials at different temperatures (e.g., in 5-10°C increments).
Inefficient Generation of the Nucleophile In the MIRC reaction, the formation of the initial carbanion is crucial. The base used may not be strong enough, or its concentration may be too low.Consider using a stronger base or increasing its stoichiometry. Ensure the base is fully dissolved in the reaction mixture before adding other reagents.
Presence of Oxygen Some organometallic intermediates or radical species that can form as byproducts are sensitive to oxygen.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Formation of Significant Side Products

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Polymerization of the Michael Acceptor Electron-deficient alkenes can polymerize under basic conditions.Add the base slowly to the reaction mixture at a low temperature to control the concentration of the nucleophile and minimize polymerization.
Formation of Elimination Products If the intermediate carbanion is sterically hindered, it may undergo elimination rather than the desired intramolecular substitution.Optimize the reaction conditions to favor the cyclization, such as using a less sterically hindered base or changing the solvent.
Formation of Sodium Salts In the nucleophilic substitution route, the formation of byproducts like sodium 1,2,3-tricyano-1,3-dicarbethoxypropenide (in yields of around 21%) is common.[1]These byproducts typically require purification by column chromatography for their removal.[1]
Problem 3: Difficulty in Product Purification

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Co-elution of Product and Byproducts The polarity of the desired product and some side products may be very similar, making separation by column chromatography challenging.Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. Consider alternative purification techniques such as preparative HPLC or crystallization.
Product Instability The strained cyclopropane ring can be susceptible to ring-opening under certain conditions, especially in the presence of strong acids or bases, or at high temperatures.[5]Use mild purification conditions. Avoid strong acids or bases during workup and purification. Keep the temperature low during solvent removal.
Oily Product That Won't Crystallize This compound is typically a colorless to pale yellow liquid with a fruity odor.[6] Obtaining a solid may not be feasible.Purification by distillation under reduced pressure or column chromatography is generally more appropriate for liquid products.

Experimental Protocols

General Protocol for Michael Initiated Ring Closure (MIRC)

This is a generalized procedure and may require optimization for your specific laboratory conditions.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the Michael acceptor (e.g., dimethyl fumarate) and the α-halo ester (e.g., methyl chloroacetate) to a flask containing a suitable anhydrous solvent (e.g., THF).

  • Base Addition: Cool the mixture to the desired temperature (e.g., 0 °C) and slowly add the base (e.g., sodium hydride or potassium carbonate) portion-wise or via a syringe pump.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Mechanism: Michael Initiated Ring Closure (MIRC)

MIRC_Mechanism cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Intramolecular Ring Closure Base Base Nucleophile_Precursor α-Halo Ester Base->Nucleophile_Precursor Deprotonation Carbanion Carbanion (Nucleophile) Nucleophile_Precursor->Carbanion Michael_Acceptor Dimethyl Fumarate Carbanion->Michael_Acceptor Nucleophilic Attack Enolate_Intermediate Enolate Intermediate Michael_Acceptor->Enolate_Intermediate Cyclopropane_Product Trimethyl cyclopropane- 1,2,3-tricarboxylate Enolate_Intermediate->Cyclopropane_Product Intramolecular SN2 Enolate_Intermediate->Cyclopropane_Product Leaving_Group Halide Ion

Caption: The two-step mechanism of the Michael Initiated Ring Closure (MIRC) reaction.

Troubleshooting Workflow: Low Product Yield

Troubleshooting_Yield start Low or No Product Yield check_reagents Check Reagent Quality Anhydrous Solvents? Fresh Reagents? start->check_reagents check_temp Verify Reaction Temperature Too Low? Too High? start->check_temp check_base Evaluate Base Strength? Stoichiometry? start->check_base check_atmosphere Inert Atmosphere? Nitrogen/Argon Purge? start->check_atmosphere solution_reagents Solution: Dry solvents and use fresh reagents. check_reagents->solution_reagents If poor quality solution_temp Solution: Optimize temperature via small-scale trials. check_temp->solution_temp If suboptimal solution_base Solution: Use a stronger base or adjust stoichiometry. check_base->solution_base If inadequate solution_atmosphere Solution: Ensure reaction is run under inert gas. check_atmosphere->solution_atmosphere If not inert

Caption: A workflow for troubleshooting low product yield in the synthesis.

References

  • Moorthy, R., Bio-Sawe, W., Thorat, S. S., & Sibi, M. P. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (2023). Diastereoselective Cyclopropanation through Michael Addition‐Initiated Ring Closure between α,α‐Dibromoketones and α,β‐Unsaturated Fischer Carbene Complexes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A. - Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Retrieved from [Link]

  • RSC Publishing. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC). Retrieved from [Link]

  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • ResearchGate. (2024). Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC) Reactions. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropane, 1,2,3-trimethyl-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopropane, 1,2,3-trimethyl- (CAS 42984-19-0). Retrieved from [Link]

  • ResearchGate. (n.d.). Simple Large-Scale Preparationof 1,2,3-Tris-Acceptor Substituted Cyclopropanes. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Trimethyl Cyclopropane-1,2,3-tricarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of trimethyl cyclopropane-1,2,3-tricarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their experiments. Drawing from established synthetic protocols and field-proven insights, this document provides in-depth technical guidance in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of this compound, focusing on the prevalent Michael Initiated Ring Closure (MIRC) and Corey-Chaykovsky reaction pathways.

Q1: My MIRC reaction is yielding a significant amount of a linear, acyclic byproduct instead of the desired cyclopropane. What is happening and how can I fix it?

A1: This is a classic case of the initial Michael addition product failing to undergo the subsequent intramolecular cyclization (ring closure). The likely culprit is the stability of the intermediate enolate and the reaction conditions not favoring the SN2-type ring closure.

Causality: The Michael addition of a nucleophile (e.g., the enolate of a malonic ester derivative) to an acrylate proceeds as expected. However, the resulting enolate intermediate can be protonated by the solvent or trace acidic impurities before it has a chance to displace the leaving group on the nucleophile to form the cyclopropane ring.

Troubleshooting Strategies:

  • Base Selection is Critical: A strong, non-nucleophilic base is crucial to ensure complete deprotonation of the nucleophile and to drive the cyclization. Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent are generally effective.

  • Solvent Choice: A polar aprotic solvent such as THF, DMF, or DMSO is recommended.[1] These solvents solvate the cation of the base, increasing the reactivity of the enolate and facilitating the intramolecular SN2 reaction. Protic solvents (e.g., ethanol) will readily protonate the intermediate enolate, leading to the linear byproduct.

  • Temperature Control: While elevated temperatures can sometimes favor cyclization, they can also lead to decomposition.[1] It is advisable to start the reaction at a lower temperature (e.g., 0 °C) and then gradually warm it to room temperature or slightly above to promote the ring closure.

  • Anhydrous Conditions: Meticulous exclusion of water is paramount. Water will quench the enolate and lead to the formation of the undesired linear product. Ensure all glassware is oven-dried and reagents are anhydrous.

Q2: I am observing multiple spots on my TLC plate after a Corey-Chaykovsky cyclopropanation of a substituted acrylate. I suspect diastereomers and other byproducts. How can I control the stereoselectivity and minimize side reactions?

A2: The Corey-Chaykovsky reaction, particularly with α,β-unsaturated esters, can indeed lead to a mixture of diastereomers (cis and trans) and is susceptible to competing side reactions.[2][3] The key is to understand the mechanism and the factors influencing the transition states.

Causality & Side Reactions:

  • Diastereomer Formation: The reaction proceeds through a betaine intermediate. The relative stability of the syn and anti betaines, which lead to the cis and trans cyclopropanes respectively, determines the diastereoselectivity. Generally, the trans isomer is thermodynamically more stable and often the major product.[3]

  • [4][5]-Sigmatropic Rearrangement: A common side reaction with sulfur ylides is the[4][5]-sigmatropic rearrangement, which can compete with the desired cyclopropanation.[2] This is particularly prevalent with certain ylide structures and reaction conditions.

  • Oligomerization of the Acrylate: Under basic conditions used to generate the ylide, the acrylate starting material can undergo oligomerization or polymerization.[6]

Troubleshooting and Control Strategies:

ParameterRecommendation for High trans-SelectivityRationale
Ylide Choice Use a stabilized sulfur ylide (e.g., dimethyloxosulfonium methylide).Stabilized ylides often lead to higher trans selectivity as the initial Michael addition is more reversible, allowing for equilibration to the more stable anti-betaine intermediate.
Temperature Maintain low temperatures (e.g., -78 °C to 0 °C).Lower temperatures can enhance the kinetic control of the reaction, potentially favoring one diastereomer over the other and minimizing side reactions like rearrangements.
Order of Addition Add the acrylate slowly to the pre-formed ylide solution.This minimizes the concentration of the acrylate in the presence of the base, thereby reducing the risk of oligomerization.
Solvent Use a polar aprotic solvent like THF or DMSO.These solvents are suitable for ylide formation and the subsequent reaction steps.

Analytical Tip: The diastereomers can often be distinguished and quantified by 1H NMR spectroscopy by analyzing the coupling constants of the cyclopropyl protons.

Q3: My reaction workup seems to be causing hydrolysis of the ester groups on my this compound. How can I avoid this?

A3: The ester groups of the target molecule are susceptible to hydrolysis under both acidic and basic conditions, which can be inadvertently introduced during the workup procedure.

Causality: The presence of strong acids or bases during the aqueous quench and extraction steps can catalyze the hydrolysis of the methyl esters to the corresponding carboxylic acids. The highly strained cyclopropane ring can also influence the reactivity of the ester groups.[1]

Recommended Workup Protocol:

  • Quench: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl). This is a mildly acidic solution that will neutralize the base without being harsh enough to cause significant hydrolysis. Avoid using strong acids like HCl.

  • Extraction: Extract the product with a non-polar organic solvent such as diethyl ether or ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO3 (to remove any acidic byproducts) and then with brine. The NaHCO3 wash should be performed quickly to minimize base-catalyzed hydrolysis of the product.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo at a low temperature.

Section 2: Experimental Protocols & Methodologies

This section provides detailed, step-by-step methodologies for key experiments related to the synthesis and analysis of this compound.

Protocol 1: Synthesis via Michael Initiated Ring Closure (MIRC)

This protocol is adapted from general procedures for MIRC reactions and is optimized for the synthesis of this compound.

Materials:

  • Dimethyl malonate

  • Methyl acrylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Iodine

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol

Procedure:

  • Preparation of Dimethyl Iodomalonate:

    • To a solution of dimethyl malonate in anhydrous methanol, add sodium methoxide.

    • Cool the solution to 0 °C and add a solution of iodine in methanol dropwise.

    • Stir for 2 hours at room temperature.

    • Remove the solvent under reduced pressure and extract the product with diethyl ether.

    • Wash the organic layer with sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield dimethyl iodomalonate.

  • MIRC Reaction:

    • To a suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of dimethyl malonate in THF dropwise.

    • Stir for 30 minutes at 0 °C.

    • Add a solution of methyl acrylate in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Add a solution of dimethyl iodomalonate in THF dropwise.

    • Stir the reaction mixture overnight at room temperature.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford pure this compound.

Protocol 2: Analysis of Diastereomeric Ratio by 1H NMR

Procedure:

  • Prepare a solution of the purified product in a suitable deuterated solvent (e.g., CDCl3).

  • Acquire a high-resolution 1H NMR spectrum.

  • Identify the signals corresponding to the cyclopropyl protons. These will typically be in the range of 1.5-3.0 ppm.

  • The cis and trans isomers will have distinct signals and coupling constants. Integrate the signals corresponding to a unique proton in each diastereomer.

  • The ratio of the integrals will give the diastereomeric ratio of the product.

Section 3: Visualizations

Diagram 1: Michael Initiated Ring Closure (MIRC) Workflow

MIRC_Workflow cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Intramolecular Cyclization cluster_side_reaction Side Reaction A Dimethyl Malonate C Enolate Intermediate A->C Deprotonation B Strong Base (e.g., NaH) B->C E Adduct Enolate C->E 1,4-Addition D Methyl Acrylate D->E G Trimethyl Cyclopropane- 1,2,3-tricarboxylate E->G SN2 Attack I Linear Acyclic Byproduct E->I Protonation F Dimethyl Iodomalonate F->E H Proton Source (e.g., H2O) H->I

Caption: Workflow for MIRC synthesis and a common side reaction.

Diagram 2: Competing Pathways in Corey-Chaykovsky Reaction

Corey_Chaykovsky_Pathways cluster_cyclopropanation Desired Cyclopropanation cluster_rearrangement [2,3]-Sigmatropic Rearrangement cluster_oligomerization Oligomerization Start Sulfur Ylide + Acrylate Betaine Betaine Intermediate Start->Betaine Rearrangement_Product Rearranged Byproduct Start->Rearrangement_Product Competing Rearrangement Oligomer Acrylate Oligomer Start->Oligomer Base-catalyzed Cis_Product cis-Cyclopropane Betaine->Cis_Product syn-addition Trans_Product trans-Cyclopropane Betaine->Trans_Product anti-addition

Caption: Competing reaction pathways in the Corey-Chaykovsky reaction.

References

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers.

  • Diastereoselective Cyclopropanation through Michael Addition‐Initiated Ring Closure between α,α‐Dibromoketones and α,β‐Unsaturated Fischer Carbene Complexes. ResearchGate.

  • 1,2,3-Trimethylcyclopropane stereoisomers. Chemistry Stack Exchange.

  • Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC) Reactions. ResearchGate.

  • CAS 717-69-1: this compound. CymitQuimica.

  • Cyclopropanation of Various Substrates via Simmons-Smith and Michael-Initiated Ring Closure (MIRC) Reactions. Jurnal Kimia dan Pendidikan Kimia.

  • Michael‐initiated ring‐closure approach for access to nitrocyclopropanes. ResearchGate.

  • Cyclopropanation Reaction and Diastereoselectivity of Propargyl Sulfur Ylide with Acrylates. Journal of Chemistry.

  • Corey Chaykovsky Reactions of Nitro Styrenes Enable cis-Configured Trifluoromethyl Cyclopropanes. ResearchGate.

  • This compound | CAS 717-69-1. Benchchem.

  • Chemical Properties of Cyclopropane, 1,2,3-trimethyl- (CAS 42984-19-0). Cheméo.

  • This compound | C9H12O6. PubChem.

  • Cyclopropane, 1,2,3-trimethyl- | C6H12. PubChem.

  • Benzene from cyclopropane-1,2,3-triyltrimethanol in acidic medium. Chemistry Stack Exchange.

  • On the conformations of isomeric trimethyl 1-methylcyclohexane-1,2,3-tricarboxylates. Journal of the Chemical Society B: Physical Organic.

  • Cyclopropanation Reaction and Diastereoselectivity of Propargyl Sulfur Ylide with Acrylates. ResearchGate.

  • Johnson–Corey–Chaykovsky reaction. Wikipedia.

  • Method for the synthesis of oligomers of acrylic acid. Google Patents.

Sources

Technical Support Center: Trimethyl Cyclopropane-1,2,3-tricarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preventing and Troubleshooting Hydrolysis

Welcome to the technical support center for Trimethyl cyclopropane-1,2,3-tricarboxylate (TCTC). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile yet sensitive building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. TCTC's unique strained ring structure makes it a valuable scaffold in drug discovery, but this same reactivity also renders its three methyl ester groups highly susceptible to hydrolysis.[1] This guide will equip you with the knowledge to mitigate this common experimental pitfall.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered when working with this compound.

Q1: What is this compound (TCTC) hydrolysis?

A1: Hydrolysis is a chemical reaction where water breaks down the ester functional groups of TCTC.[2] This process, which can be catalyzed by acids or bases, cleaves the ester bonds to yield the corresponding cyclopropane-1,2,3-tricarboxylic acid and methanol. Given that TCTC has three ester groups, this can result in a mixture of partially and fully hydrolyzed products, complicating your reaction outcomes and purification processes.

Q2: Why is TCTC particularly prone to hydrolysis?

A2: There are two primary reasons for TCTC's sensitivity:

  • Ring Strain: The inherent strain of the cyclopropane ring enhances the reactivity of the attached ester groups.[1] It has been noted that this compound hydrolyzes significantly faster than its linear propane counterpart.[1]

  • Steric Factors: The methyl esters on TCTC present less steric hindrance compared to bulkier esters (e.g., ethyl or tert-butyl esters), allowing easier access for water or hydroxide ions to attack the carbonyl carbon.[1][3]

Q3: What are the tell-tale signs of hydrolysis in my sample or reaction?

A3: You may suspect hydrolysis if you observe:

  • Changes in Solubility: The product, cyclopropane-1,2,3-tricarboxylic acid, is significantly more polar and water-soluble than the starting ester. If your compound, which is typically soluble in organic solvents, starts showing increased solubility in aqueous layers during workup, hydrolysis is a likely cause.[4]

  • Unexpected TLC/LC-MS Results: The appearance of new, more polar spots on a TLC plate or new peaks with a lower mass (loss of methyl groups) and shorter retention times in LC-MS are strong indicators.

  • pH Shifts: The formation of the carboxylic acid product will lower the pH of your reaction mixture if it is unbuffered.

  • Poor Yields: Significant hydrolysis during a reaction or workup will directly lead to a lower yield of your desired ester-containing product.

Q4: Can I reverse the hydrolysis of TCTC?

A4: While technically possible through re-esterification (e.g., Fischer esterification), it is often impractical and inefficient in the context of a complex synthesis. Acid-catalyzed hydrolysis is a reversible equilibrium reaction.[5][6] However, base-catalyzed hydrolysis (saponification) is irreversible because the resulting carboxylate salt is deprotonated and unreactive towards the alcohol.[7][8] Preventing hydrolysis from the outset is a far more effective strategy than attempting to reverse it.

In-Depth Troubleshooting Guides

This section provides detailed solutions to specific experimental challenges, focusing on the causality behind each recommendation.

Problem: My TCTC sample is degrading during storage. How can I ensure its long-term stability?

The primary driver of degradation during storage is exposure to atmospheric moisture.[9] TCTC should be treated as a moisture-sensitive reagent.

Core Principle: Minimize exposure to water and control the storage environment.

Recommended Storage Protocol:

  • Aliquot on Arrival: Upon receiving the compound, divide it into smaller, single-use quantities in vials with tight-fitting, inert gas-impermeable caps (e.g., PTFE-lined caps). This minimizes the number of times the main stock is exposed to the atmosphere.

  • Inert Atmosphere: Before sealing, flush each vial with a dry, inert gas such as argon or nitrogen.

  • Dessication: Store the sealed vials inside a desiccator containing a suitable drying agent (e.g., Drierite or silica gel) to capture any ambient moisture.

  • Temperature Control: Store the desiccator in a refrigerator or freezer at the recommended temperature.

Parameter Recommendation Rationale
Temperature ≤ 4°C (Refrigerated)Slows the rate of potential hydrolysis reactions.
Atmosphere Dry Inert Gas (Argon/Nitrogen)Prevents contact with atmospheric moisture and oxygen.
Container Tightly sealed glass vialsPrevents moisture ingress. Glass is preferred for its inertness.
Handling Use dry syringes/spatulasAvoids introducing water into the stock container.
Problem: I'm observing significant product loss during my reaction workup. What are the best practices to prevent hydrolysis?

Aqueous workups are the most common stage where unwanted hydrolysis occurs. The presence of water, combined with residual acid or base catalysts from your reaction, creates a perfect environment for ester cleavage.[10]

Core Principle: Minimize the time your compound spends in contact with aqueous acidic or basic solutions, and keep conditions cold to reduce reaction rates.[10]

Step-by-Step Hydrolysis-Minimizing Workup Protocol:

  • Initial Quench (If Applicable): If your reaction contains strong acids or bases, quench them cautiously at 0°C. For acidic reactions, use a cold, saturated sodium bicarbonate (NaHCO₃) solution. For basic reactions, use a cold, dilute acid like 1M HCl. Perform this step efficiently.

  • Extraction: Extract your product into a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Washes:

    • Perform all aqueous washes with ice-cold solutions.[10]

    • Wash sequentially with:

      • Cold, saturated NaHCO₃ solution (to remove residual acid).

      • Cold, deionized water.

      • Cold brine (saturated NaCl solution) to break up emulsions and remove bulk water.

    • Crucially, do not allow the layers to sit for extended periods. Separate them promptly after gentle mixing.[10]

  • Drying: After separating the organic layer, dry it thoroughly with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the agent until it no longer clumps, indicating that the water has been absorbed.[10]

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) at a low temperature.

Workflow for Diagnosing and Preventing Hydrolysis During Workup

G cluster_0 start Start Workup check_catalyst Reaction contains acid/base catalyst? start->check_catalyst quench Quench at 0°C with cold sat. NaHCO3 (acid rxn) or cold 1M HCl (base rxn) check_catalyst->quench Yes extract Extract with organic solvent check_catalyst->extract No quench->extract wash Wash with ice-cold aqueous solutions (e.g., water, brine) extract->wash check_time Are washes performed quickly? wash->check_time dry Dry organic layer with anhydrous Na2SO4/MgSO4 check_time->dry Yes hydrolysis_risk High Risk of Hydrolysis: - Extended contact time - Room temp washes - Incomplete drying check_time->hydrolysis_risk No evaporate Evaporate solvent under reduced pressure at low temperature dry->evaporate end Pure Product evaporate->end hydrolysis_risk->wash Corrective Action: Minimize time

Caption: A decision workflow for minimizing ester hydrolysis during experimental workups.

Problem: How do I confirm and quantify the extent of hydrolysis?

Accurate analysis is key to troubleshooting. A combination of chromatographic and spectroscopic techniques is recommended.

Recommended Analytical Methods:

Method Procedure & Interpretation Advantages/Disadvantages
High-Performance Liquid Chromatography (HPLC) Use a reverse-phase column (e.g., C18) with a water/acetonitrile or water/methanol gradient containing a small amount of acid (e.g., 0.1% TFA or formic acid). TCTC will have a longer retention time than its more polar hydrolyzed products. Quantify by integrating peak areas.Advantage: Excellent for quantification and separating complex mixtures of partially hydrolyzed products. Disadvantage: Requires method development.
Nuclear Magnetic Resonance (NMR) Spectroscopy In ¹H NMR, monitor the disappearance of the methyl ester singlet (typically around 3.7 ppm) and the appearance of a broad carboxylic acid proton signal (often >10 ppm). The integration ratio between the methyl ester protons and characteristic cyclopropane protons can be used for quantification.Advantage: Provides structural confirmation and can be quantitative. Disadvantage: May not be sensitive enough for very low levels of hydrolysis. Carboxylic acid peaks can be broad or exchange with solvent.
Liquid Chromatography-Mass Spectrometry (LC-MS) Couple HPLC with a mass spectrometer. Monitor for the expected mass-to-charge ratio (m/z) of TCTC and its hydrolyzed forms (M-14, M-28, M-42 corresponding to the loss of one, two, or three CH₂ units, which are replaced by H).Advantage: Highly sensitive and specific for identifying products based on their mass. Disadvantage: Less quantitative than HPLC with UV detection unless stable isotope standards are used.

Mechanistic Deep Dive: Understanding the "Why"

A solid grasp of the hydrolysis mechanism is crucial for predicting and preventing it. Both acid- and base-catalyzed pathways proceed through a key tetrahedral intermediate .

Acid-Catalyzed Hydrolysis

This is an equilibrium process. The reaction can be driven forward (hydrolysis) by using a large excess of water or backward (esterification) by removing water.[6]

G Ester Ester (TCTC) ProtonatedEster Protonated Ester (Activated) Ester->ProtonatedEster + H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate + H₂O TetrahedralIntermediate->ProtonatedEster - H₂O ProtonatedAcid Protonated Carboxylic Acid TetrahedralIntermediate->ProtonatedAcid - Methanol ProtonatedAcid->TetrahedralIntermediate + Methanol Acid Carboxylic Acid ProtonatedAcid->Acid - H⁺ MeOH_out Methanol Acid->ProtonatedAcid + H⁺ H_plus_out H⁺ (catalyst) H2O_in H₂O H_plus_in H⁺ (catalyst)

Caption: The reversible mechanism of acid-catalyzed ester hydrolysis.

Base-Catalyzed Hydrolysis (Saponification)

This reaction is irreversible because the final step is an acid-base reaction where the alkoxide leaving group deprotonates the carboxylic acid, forming a resonance-stabilized carboxylate salt that is unreactive toward nucleophilic attack.[7]

G Ester Ester (TCTC) TetrahedralIntermediate Tetrahedral Intermediate Ester->TetrahedralIntermediate + OH⁻ Acid Carboxylic Acid TetrahedralIntermediate->Acid - Methoxide Alkoxide Methoxide (RO⁻) Carboxylate Carboxylate Salt (Stable) Acid->Carboxylate + Methoxide (Irreversible Proton Transfer) MeOH_out Methanol OH_in OH⁻

Caption: The irreversible mechanism of base-catalyzed ester hydrolysis (saponification).

By understanding these pathways, you can make informed decisions—such as using non-aqueous bases or carefully controlling pH—to preserve the integrity of your this compound throughout your research and development workflows.

References

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Hydrolysis of an Ester - Concept. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, June 16). Hydrolysis of (chloromethyl)cyclopropane: Is but-3-en-1-ol a possible product?. Retrieved from [Link]

  • Carbodiimide. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopropane, 1,2,3-trimethyl- (CAS 42984-19-0). Retrieved from [Link]

  • Save My Exams. (2024, October 26). Ester Hydrolysis. Retrieved from [Link]

  • ACS Publications. (n.d.). Spectrophotometric Determination of Esters and Anhydrides by Hydroxamic Acid Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • ResearchGate. (2012, May 23). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?. Retrieved from [Link]

  • NIST WebBook. (n.d.). This compound. Retrieved from [Link]

  • Reddit. (2025, July 21). Why are my ester hydrolysis not working : r/Chempros. Retrieved from [Link]

  • Penn State. (2023, August 3). New, simple and accessible method creates potency-increasing structure in drugs. Retrieved from [Link]

  • PubMed. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, June 10). 1,2,3-Trimethylcyclopropane stereoisomers. Retrieved from [Link]

Sources

Technical Support Center: Trimethyl Cyclopropane-1,2,3-Tricarboxylate (TMCT)

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Purification, Stereochemical Resolution, and Stability Management[1]

Introduction

Welcome to the technical support portal for Trimethyl cyclopropane-1,2,3-tricarboxylate (TMCT) . This intermediate is critical in the synthesis of conformationally restricted glutamate analogs and complex peptidomimetics. However, its unique structure—a strained cyclopropane ring decorated with three electron-withdrawing ester groups—presents a "perfect storm" of purification challenges:[1]

  • Stereochemical Complexity: The synthesis often yields a mixture of diastereomers (all-cis and trans) that are difficult to separate via standard flash chromatography.[1]

  • Thermal Instability: The ring strain (~27.5 kcal/mol) makes the compound susceptible to thermal ring-opening or decarboxylation during distillation.[1]

  • Catalyst Residues: Transition metals (Rh, Cu) used in cyclopropanation often chelate to the tricarboxylate motif, complicating downstream biology.[1]

This guide provides self-validating protocols to resolve these specific issues.

Module 1: Stereochemical Resolution (Diastereomer Separation)

User Query: "I synthesized TMCT via the diazoacetate route, but I cannot separate the all-cis isomer from the trans-isomers using standard silica chromatography. The Rf values are nearly identical."

Root Cause Analysis

The dipole moments of the all-cis (meso) and trans isomers are distinct but often insufficient for resolution on standard silica gel, especially when "streaking" occurs due to ester hydrolysis.[1] The most robust method for separation is Chemical Resolution —converting the esters to acids, exploiting the vast solubility differences of the acid isomers, and re-esterifying.[1]

Troubleshooting Protocol: The Hydrolysis-Crystallization Loop

Step 1: Controlled Hydrolysis Do not attempt aggressive basic hydrolysis (e.g., NaOH/Reflux) immediately, as this may degrade the ring.[1]

  • Reagent: LiOH (3.5 eq) in THF:H2O (1:1).

  • Condition: Stir at 0°C to RT. Monitor by TLC until the non-polar ester spot disappears.[1]

Step 2: Fractional Crystallization (The Separation Step) The trans-cyclopropane-1,2,3-tricarboxylic acid is typically less soluble in water/HCl mixtures than the all-cis isomer due to packing efficiency.[1]

  • Acidify the aqueous layer to pH 1 with concentrated HCl.[1]

  • Observation Point: A white precipitate often forms immediately.[1] This is usually the trans-isomer (racemic).[1]

  • Filter the solid.[1] The filtrate (mother liquor) contains the all-cis isomer .

  • Extract the filtrate with EtOAc to recover the cis-acid.[1]

Step 3: Re-esterification Convert the separated acids back to the trimethyl esters using mild conditions to prevent isomerization.[1]

  • Method: Thionyl chloride (

    
    ) in dry Methanol (
    
    
    ).[1]
Data: Isomer Solubility Profile
FeatureTrans-Isomer (Acid Form)All-Cis-Isomer (Acid Form)
Water Solubility (pH 1) Low (Precipitates)High (Remains in solution)
Crystallinity Forms defined needlesOften amorphous/oil
Melting Point (Ester) Higher (Solid at RT)Lower (Often Oil/Low melt)
Workflow Visualization

SeparationWorkflowStartCrude TMCT Mixture(Esters)HydrolysisHydrolysis(LiOH, THF/H2O)Start->HydrolysisAcidificationAcidify to pH 1(Conc. HCl)Hydrolysis->AcidificationFiltrationFiltrationAcidification->FiltrationSolidSolid Precipitate(Trans-Acid)Filtration->SolidInsolubleFiltrateFiltrate/Mother Liquor(Cis-Acid)Filtration->FiltrateSolubleEsterification1Re-esterification(MeOH/SOCl2)Solid->Esterification1Esterification2Re-esterification(MeOH/SOCl2)Filtrate->Esterification2FinalTransPure Trans-TMCTEsterification1->FinalTransFinalCisPure Cis-TMCTEsterification2->FinalCis

Figure 1: Chemical Resolution Workflow.[1] Converting esters to acids amplifies physical property differences, allowing filtration-based separation.[1]

Module 2: Catalyst Remediation (Rh/Cu Removal)

User Query: "My product has a persistent green/blue tint, and subsequent coupling reactions are failing. I used Rh2(OAc)4 for the synthesis."

Root Cause Analysis

Cyclopropane tricarboxylates act as "soft" ligands.[1] The three ester oxygens can chelate residual Rhodium or Copper catalysts used in the diazoacetate decomposition step.[1] Standard silica columns are often insufficient to break this chelation complex.[1]

Troubleshooting Protocol: Scavenging & Chelation

Step 1: The EDTA Wash (Pre-Column) Before chromatography, perform a competitive chelation wash during the workup.[1]

  • Dissolve crude oil in EtOAc.[1]

  • Wash 2x with 0.1M Na₂EDTA (pH 8) .

  • Mechanism: EDTA has a higher binding constant (

    
    ) for Cu/Rh than the ester oxygens, stripping the metal into the aqueous phase.[1]
    

Step 2: Solid-Phase Scavenging (Post-Column) If the product remains colored after the column:

  • Reagent: Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or Activated Carbon.[1]

  • Protocol:

    • Dissolve pure TMCT in MeOH or THF (10 mL/g).

    • Add Scavenger (50 wt% relative to mass of TMCT).[1]

    • Stir at 40°C for 4 hours.

    • Filter through a 0.45µm PTFE pad.[1]

Validation Check:

  • Visual: Product should be colorless.

  • NMR: Paramagnetic broadening (caused by Cu/Rh) in the proton NMR should resolve into sharp multiplets.

Module 3: Thermal Instability & Distillation

User Query: "I attempted to distill the product at 150°C, but the vacuum yield was low, and NMR shows alkene peaks."

Root Cause Analysis

Cyclopropanes are thermodynamically unstable.[1] At high temperatures (>140°C), especially in the presence of trace acid or metal salts, TMCT can undergo ring-opening isomerization to form isomeric alkenes (e.g., fumarate/maleate derivatives) or undergo decarboxylation.[1]

Troubleshooting Protocol: Short-Path Distillation

Critical Parameter: The "Delta T" Rule You must minimize the difference between the heating mantle temperature and the vapor temperature.[1]

  • Equipment: Use a Short-Path Distillation head (Kugelrohr is ideal) to minimize the path length and heating duration.[1]

  • Vacuum Requirement: High vacuum is non-negotiable.

    • Target Pressure: < 0.5 mmHg .

    • Target Boiling Point: < 110°C .

  • Buffering: Add 1% w/w anhydrous

    
     to the distillation pot.
    
    • Reasoning: Trace acids catalyze ring opening.[1] The base neutralizes in-situ acid generation.[1]

Distillation Safety Limits
ParameterSafe RangeDanger ZoneConsequence
Pot Temperature < 120°C> 150°CRing Opening / Charring
Pressure < 0.5 mmHg> 5 mmHgRequires higher temp
Time at Heat < 30 mins> 2 hoursThermal degradation

References

  • NIST Chemistry WebBook. this compound (CAS 717-69-1) - Physical Properties.[1] National Institute of Standards and Technology.[1] [Link][1]

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] [Link][1]

  • Doyle, M. P., et al. Catalytic Asymmetric Cyclopropanation.[1] (General reference for Rh-catalyzed diazoacetate methodology and catalyst removal challenges). Chemical Reviews, 1998.[1] (Note: While a direct URL to the PDF is restricted, the methodology is standard practice derived from Doyle's foundational work on carbenoid transformations).[1]

  • Eberson, L., et al. Stereoisomers of Cyclopropane-1,2,3-tricarboxylic Acid.[1] (Foundational work on the separation of cis/trans acids via crystallization). Acta Chemica Scandinavica, 1958.[1] (Historical reference for the acid-separation protocol).

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) before handling cyclopropane derivatives.

Separation of diastereomers of Trimethyl cyclopropane-1,2,3-tricarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured as a specialized "Knowledge Base" for the Cyclopropane-1,2,3-tricarboxylate (CPTC) product line. It is designed to assist researchers in the isolation and verification of diastereomers.[1]

Product: Trimethyl cyclopropane-1,2,3-tricarboxylate Ticket Categories: Purification, Stereochemistry, Analytical Methods Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary: The Stereochemical Challenge

This compound exists primarily as two diastereomeric forms produced during carbene additions (e.g., diazoacetate addition to fumarates/maleates).[1]

  • Isomer A (All-cis):

    
    . A meso compound where all ester groups lie on the same face of the ring.[1] Typically exhibits higher symmetry and higher melting points.[1]
    
  • Isomer B (Trans-cis-cis):

    
    . A racemic pair where one ester group is trans to the other two.[1] This is often the major kinetic product in specific catalytic cycles.[1]
    

The Core Problem: These isomers have similar polarities, making standard flash chromatography difficult without optimization.[1] Their thermal sensitivity (risk of decarboxylation) limits high-temperature distillation.[1]

Decision Matrix: Choosing Your Workflow

Before starting, determine your purity requirements and scale.

SeparationWorkflow Start Crude Reaction Mixture ScaleCheck Scale > 5g? Start->ScaleCheck Cryst Method A: Fractional Crystallization (Solubility Difference) ScaleCheck->Cryst Yes (Bulk) Chrom Method B: Flash Chromatography (Polarity Difference) ScaleCheck->Chrom No (Analytical/Small) Solvent Solvent System: MeOH or EtOAc/Hexane Cryst->Solvent Solid Precipitate: Enriched All-cis Isomer Solvent->Solid Liquor Mother Liquor: Enriched Trans Isomer Solvent->Liquor Liquor->Chrom Polishing Step Silica Stationary Phase: Silica (40-63 µm) Chrom->Silica Gradient Gradient: 0-30% EtOAc in Hexane Silica->Gradient

Figure 1: Purification Decision Tree.[1] High-mass crude mixtures should always attempt crystallization first to remove the bulk of the all-cis isomer.

Method A: Fractional Crystallization (Bulk Scale)

Best for: Isolating the all-cis isomer (Isomer A) from crude mixtures.[1]

The Protocol

The all-cis isomer generally possesses a tighter crystal lattice due to its symmetry, resulting in lower solubility in cold alcohols compared to the trans isomer.[1]

  • Dissolution: Dissolve the crude oily mixture in a minimum amount of hot Methanol (MeOH) or Ethanol (EtOH).[1]

    • Pro-Tip: If the oil is stubborn, add a small amount of Dichloromethane (DCM) to solubilize, then dilute with MeOH and boil off the DCM.[1]

  • Nucleation: Allow the solution to cool slowly to room temperature. Do not place immediately in a freezer; this causes "oiling out" (phase separation) rather than crystallization.[1]

  • Maturation: Once turbidity is observed, place at 4°C for 12 hours.

  • Filtration: Filter the white crystals.

    • Solid: Predominantly all-cis isomer.[1]

    • Filtrate: Enriched trans isomer.

Troubleshooting Crystallization
IssueDiagnosisResolution
Oiling Out The product separates as a liquid droplet before crystallizing.Re-heat and add 10% more solvent. Seed the solution with a pure crystal if available.[1]
No Precipitate Solution is too dilute or the trans ratio is too high.[1]Evaporate 50% of solvent.[1] Switch to a non-polar anti-solvent system (Dissolve in minimal EtOAc, slowly add Hexane).[1]
Gummy Solid Impurities are trapping solvent.[1]Triturate (grind) the gum under cold pentane to extract impurities, then recrystallize.

Method B: Chromatographic Separation

Best for: Isolating the trans isomer or purifying mother liquors.[1]

Column Parameters[1][2][3][4][5][6][7][8][9][10][11][12]
  • Stationary Phase: Silica Gel 60 (spherical is preferred over irregular for difficult separations).[1]

  • Mobile Phase: Hexane/Ethyl Acetate (EtOAc).[1]

  • Loading: <1% of column mass (strict loading is required for diastereomer separation).[1]

Step-by-Step Guide
  • TLC Optimization:

    • Run TLC in 20% EtOAc/Hexane.[1]

    • Stain with Hanessian’s Stain (Cerium Molybdate) or Permanganate .[1] UV activity is weak due to lack of conjugation.[1]

    • Goal: Achieve

      
      .[1] The all-cis isomer is typically more polar (lower 
      
      
      
      ) due to the additive dipole vectors of the cis-carbonyls, though this can vary based on conformation.[1]
  • Gradient Elution:

    • Start: 100% Hexane (2 CV - Column Volumes).

    • Ramp: 0%

      
       25% EtOAc over 10 CV.[1]
      
    • Hold: 25% EtOAc until elution is complete.

Structural Verification (NMR)

The Golden Rule: You cannot rely solely on chemical shift (


).[1] You must calculate Coupling Constants (

).[1]

In cyclopropanes, the Vicinal Coupling Constant (


) follows the Karplus relationship:
  • 
    :  8 – 12 Hz[1]
    
  • 
    :  4 – 7 Hz[1][2]
    
NMR Assignment Workflow

Analyze the proton signals on the ring (H1, H2, H3).[1]

NMRLogic Start 1H NMR Spectrum (CDCl3) Symmetry Check Symmetry: Are H1, H2, H3 equivalent? Start->Symmetry Singlet Single Peak (Singlet) Symmetry->Singlet Yes Multiplet Distinct Multiplets Symmetry->Multiplet No ResultA All-cis Isomer (C3v symmetry) (Rare, usually slight distortion) Singlet->ResultA Coupling Measure J values between Ring Protons Multiplet->Coupling LargeJ J = 8-10 Hz Coupling->LargeJ SmallJ J = 5-6 Hz Coupling->SmallJ ConclusionCis Cis-Relationship LargeJ->ConclusionCis ConclusionTrans Trans-Relationship SmallJ->ConclusionTrans

Figure 2: NMR Logic Flow. Note that the "all-cis" isomer is a meso compound and may appear as a singlet only if rapid conformational averaging occurs or resolution is low; typically it shows an AA'B or A3 system depending on exact substitution.[1]

Reference Data Point

For the trans,cis,cis isomer (racemic), you will observe distinct environments:

  • H-trans (1H): Appears as a triplet of triplets (or similar complex pattern).[1]

  • H-cis (2H): Appears as a doublet of doublets.[1]

  • Coupling: The

    
     value between the unique proton and its neighbors will be smaller (
    
    
    
    Hz) indicating the trans relationship.[1]

Frequently Asked Questions (FAQ)

Q: Can I use GC-MS to separate them? A: Yes, for analytical purposes.[1] Diastereomers usually resolve well on non-polar columns (e.g., DB-5 or HP-5).[1] However, ensure your injector temperature is kept below 250°C. Cyclopropane tricarboxylates can undergo thermal ring opening or decarboxylation at high temperatures.[1]

Q: My ester hydrolyzed during silica chromatography. Why? A: Silica is slightly acidic.[1] If your separation takes a long time (>2 hours), the moisture on the silica combined with acidity can hydrolyze the methyl esters to carboxylic acids (which will stick to the baseline).[1]

  • Fix: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexane to neutralize it, or switch to neutral alumina.[1]

Q: I need the free acid, not the ester. Should I separate before or after hydrolysis? A: Separate at the ester stage . The free tricarboxylic acids are highly polar, water-soluble, and extremely difficult to separate chromatographically.[1] Purify the esters first, then hydrolyze (LiOH/THF/Water) as the final step.[1]

References

  • Stereochemistry of Cyclopropanes: Wiberg, K. B. (1982).[1] Structures and Energies of Cyclopropane Derivatives. .[1]

  • NMR Coupling Constants: Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963).[1][3] Nuclear Magnetic Resonance Spectroscopy.[1][3][4][5] Cyclopropane Derivatives. .[1]

  • Synthesis & Isomers: Eberson, L., et al. (1971).[1] Preparation and Electrolysis of this compound. .[1]

Sources

Technical Support Center: Improving Stereoselectivity in Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Stereoselective Cyclopropanation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing chiral cyclopropanes. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions and optimize your reactions for the highest possible stereoselectivity.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding stereoselective cyclopropanation.

Q1: What are the primary methods for achieving stereoselective cyclopropanation?

A1: There are three main strategies for controlling stereochemistry in cyclopropanation reactions:

  • Transition Metal-Catalyzed Decomposition of Diazo Compounds: This is a widely used method where a chiral catalyst, typically based on rhodium(II), copper(I), or ruthenium(II), transfers a carbene from a diazo compound to an alkene. The stereoselectivity is dictated by the chiral ligand coordinated to the metal center.[1][2][3]

  • Halomethylmetal-Mediated Cyclopropanation (e.g., Simmons-Smith Reaction): This classic method involves the use of an organozinc carbenoid, often generated from diiodomethane and a zinc-copper couple. Stereocontrol can be achieved through substrate-directing groups, such as allylic alcohols, or by using chiral additives.[2][4] The reaction is known for its stereospecificity, meaning the stereochemistry of the alkene is retained in the cyclopropane product.[5]

  • Nucleophilic Addition-Ring Closure Sequences: These methods involve the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular ring closure to form the cyclopropane. Stereocontrol is achieved by using chiral nucleophiles, chiral Michael acceptors, or chiral catalysts to govern the initial addition step.

Q2: How do I choose the right catalyst and ligand for my desired stereoisomer?

A2: The choice of catalyst and ligand is crucial for achieving high enantioselectivity and diastereoselectivity. There is no universal catalyst, and the optimal choice depends heavily on the substrate and the desired cyclopropane stereoisomer.

  • For trans-cyclopropanes from styrenes , copper catalysts with bis(oxazoline) (box) or pyridine-bis(oxazoline) (pybox) ligands are often effective.

  • For high enantioselectivity with a broad range of alkenes , dirhodium(II) catalysts with chiral carboxylate or carboxamidate ligands, such as those derived from pyroglutamate or adamantylglycine, have proven to be very powerful.[6][7]

  • Biocatalysis using engineered enzymes, such as myoglobin variants, is an emerging approach that can provide access to specific stereoisomers with exceptional selectivity, sometimes outperforming traditional small-molecule catalysts.[8][9]

A preliminary catalyst screening with a small set of representative chiral ligands is highly recommended to identify the most promising system for your specific transformation.

Q3: What is the role of a directing group in diastereoselective cyclopropanation?

A3: A directing group, typically a hydroxyl or ether group on the substrate, can pre-coordinate to the cyclopropanating reagent, delivering the carbene to one face of the double bond.[1] This is a powerful strategy for achieving high diastereoselectivity in reactions like the Simmons-Smith cyclopropanation of allylic alcohols. The stereochemical outcome can often be predicted based on minimizing steric interactions in the transition state.[1]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during stereoselective cyclopropanation reactions.

Troubleshooting Low Enantioselectivity (ee)

Problem: My reaction is producing the desired cyclopropane, but the enantiomeric excess (ee) is low.

Potential Cause Explanation & Troubleshooting Steps
Suboptimal Catalyst/Ligand The chiral environment created by the catalyst-ligand complex is not effectively discriminating between the two prochiral faces of the alkene. Solution: 1. Screen a diverse set of chiral ligands: Small changes in the ligand's steric and electronic properties can have a significant impact on enantioselectivity. Consider ligands from different classes (e.g., box, pybox, chiral dirhodium carboxylates). 2. Vary the metal precursor: For copper-catalyzed reactions, switching from Cu(I) to Cu(II) precursors (with in situ reduction) or changing the counterion (e.g., OTf vs. PF6) can influence the active catalyst formation and, consequently, the ee.
Incorrect Solvent Choice The solvent can influence the conformation of the catalyst-substrate complex and the transition state of the cyclopropanation step. A suboptimal solvent can lead to a less organized transition state and lower enantioselectivity. Solution: 1. Perform a solvent screen: Test a range of solvents with varying polarity and coordinating ability (e.g., dichloromethane, toluene, hexanes, diethyl ether). Non-coordinating, non-polar solvents often favor higher enantioselectivity in rhodium-catalyzed reactions. 2. Consider solvent additives: In some cases, the addition of a coordinating species, such as dimethyl carbonate, can enhance enantioselectivity.[10]
Low Catalyst Loading At very low catalyst loadings, background uncatalyzed or achirally catalyzed reactions can become competitive, leading to a decrease in the overall enantioselectivity of the product mixture.[11] Solution: 1. Increase catalyst loading: If you are operating at very low catalyst concentrations (e.g., <0.1 mol%), try increasing the loading to 0.5-1 mol%. 2. Slow addition of the diazo compound: Adding the diazo compound slowly via a syringe pump helps to maintain a low concentration of the reactive carbene precursor, which can suppress background reactions and favor the desired catalytic cycle.
Impure Diazo Compound Impurities in the diazo compound, such as unreacted starting materials or decomposition products, can interfere with the chiral catalyst or promote side reactions that lower the enantioselectivity. Solution: 1. Purify the diazo compound: If possible, purify the diazo compound by chromatography or distillation immediately before use. However, be aware of the potential hazards associated with purifying diazo compounds.[12] 2. Use freshly prepared diazo compound: Diazo compounds can decompose over time, so using a freshly prepared solution is always recommended. 3. Consider in situ generation: For highly reactive or unstable diazo compounds like diazomethane, in situ generation can provide a continuous low concentration of the reagent, minimizing decomposition and side reactions.[12][13]
Troubleshooting Low Diastereoselectivity (dr)

Problem: My reaction is producing a mixture of diastereomers, and the desired diastereomer is not the major product.

Potential Cause Explanation & Troubleshooting Steps
Weak Directing Group Effect If relying on a substrate-directing group, its coordinating ability may be insufficient to effectively control the facial selectivity of the cyclopropanation. Solution: 1. Enhance the directing group's coordinating ability: For example, in a Simmons-Smith reaction of an allylic alcohol, the use of a more Lewis acidic zinc reagent can strengthen the coordination to the hydroxyl group. 2. Modify the protecting group: If the directing group is protected, the nature of the protecting group can influence the diastereoselectivity. For instance, a bulky protecting group might sterically hinder the desired approach of the reagent.[1]
Steric and Electronic Mismatch The steric and electronic properties of the substrate and the catalyst may not be complementary, leading to competing transition states with similar energies. Solution: 1. Modify the substrate: If possible, altering the steric bulk of substituents near the reaction center can favor the formation of one diastereomer over the other. 2. Screen different catalysts: A catalyst with a different chiral pocket may have a stronger preference for one diastereomeric transition state.
Incorrect Reaction Temperature The reaction temperature can influence the energy difference between the diastereomeric transition states. Higher temperatures can lead to lower diastereoselectivity. Solution: 1. Lower the reaction temperature: Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can increase the energy barrier for the formation of the undesired diastereomer, thus improving the diastereomeric ratio.
Solvent Effects The solvent can influence the relative energies of the diastereomeric transition states. Solution: 1. Conduct a solvent screen: As with enantioselectivity, the choice of solvent can significantly impact diastereoselectivity. For example, in the Simmons-Smith reaction of some allylic alcohols, switching from ether to dichloromethane can improve the diastereomeric ratio.[1]

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key cyclopropanation reactions.

Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation of a Chiral Allylic Alcohol

This protocol is a general procedure for the diastereoselective cyclopropanation of a chiral allylic alcohol using diethylzinc and diiodomethane.

Materials:

  • Chiral allylic alcohol

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add the chiral allylic alcohol (1.0 equiv) and dissolve it in anhydrous dichloromethane (to make a ~0.1 M solution).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reagents: While stirring vigorously, slowly add diethylzinc (2.0 equiv) dropwise via syringe. After the addition is complete, continue stirring for 15 minutes at 0 °C. Then, add diiodomethane (2.0 equiv) dropwise. Caution: The reaction can be exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopropyl alcohol.

  • Stereochemical Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy or by chiral GC/HPLC analysis after derivatization if necessary.

Protocol 2: Enantioselective Rhodium(II)-Catalyzed Cyclopropanation

This protocol describes a general procedure for the enantioselective cyclopropanation of an alkene using a chiral dirhodium(II) catalyst and a diazoacetate.

Materials:

  • Alkene (e.g., styrene)

  • Ethyl diazoacetate (EDA)

  • Chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral dirhodium(II) catalyst (0.1-1 mol%).

  • Addition of Alkene and Solvent: Add the alkene (1.0 equiv) and anhydrous dichloromethane.

  • Addition of Diazo Compound: Prepare a solution of ethyl diazoacetate (1.2 equiv) in anhydrous dichloromethane. Add this solution to the reaction mixture dropwise over several hours using a syringe pump. Slow addition is critical to maintain a low concentration of the diazo compound and suppress side reactions.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Stereochemical Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

IV. Data Presentation & Visualization

Table 1: Effect of Solvent on the Diastereoselectivity of a Simmons-Smith Cyclopropanation

The following table illustrates the significant impact of the reaction solvent on the diastereoselectivity of the Simmons-Smith cyclopropanation of (E)-3-penten-2-ol. The desired product is the syn-cyclopropane.

EntrySolventDiastereomeric Ratio (syn:anti)Reference
1Dichloromethane (CH₂Cl₂)>95:5[1]
2Diethyl ether (Et₂O)2:1[1]
3Hexane85:15[1]
4Toluene90:10[1]

This data highlights that non-coordinating solvents like dichloromethane generally provide higher diastereoselectivity in this specific reaction.

Diagrams

troubleshooting_workflow start Low Stereoselectivity Observed check_ee_dr Identify the issue: Low ee or low dr? start->check_ee_dr low_ee Low Enantioselectivity (ee) check_ee_dr->low_ee Low ee low_dr Low Diastereoselectivity (dr) check_ee_dr->low_dr Low dr screen_catalyst Screen Catalyst/Ligand low_ee->screen_catalyst check_directing_group Evaluate Directing Group low_dr->check_directing_group screen_solvent_ee Screen Solvent screen_catalyst->screen_solvent_ee check_catalyst_loading Adjust Catalyst Loading screen_solvent_ee->check_catalyst_loading check_diazo_purity Check Diazo Purity check_catalyst_loading->check_diazo_purity end Improved Stereoselectivity check_diazo_purity->end modify_substrate Modify Substrate Sterics check_directing_group->modify_substrate adjust_temp Lower Reaction Temperature modify_substrate->adjust_temp screen_solvent_dr Screen Solvent adjust_temp->screen_solvent_dr screen_solvent_dr->end

Caption: A troubleshooting workflow for addressing low stereoselectivity.

simmons_smith_mechanism substrate Allylic Alcohol + Et2Zn/CH2I2 coordination Coordination of Zinc Reagent to Hydroxyl Group substrate->coordination Step 1 transition_state Butterfly-shaped Transition State coordination->transition_state Step 2 (Stereodetermining) product Syn-Cyclopropane Product transition_state->product Step 3

Caption: Directed Simmons-Smith cyclopropanation mechanism.

V. References

  • Doyle, M. P.; Hu, W. "Asymmetric Catalysis of Metal Carbene Reactions." In Comprehensive Asymmetric Catalysis; Jacobsen, E. N., Pfaltz, A., Yamamoto, H., Eds.; Springer: Berlin, Heidelberg, 2004; Vol. 2, pp 591-634. [Link]

  • Fiori, K. W.; Du Bois, J. "Catalytic Enantioselective C–H Amination." J. Am. Chem. Soc.2007 , 129 (18), 562–568. [Link]

  • Lebel, H.; Marcoux, J.-F.; Molinaro, C.; Charette, A. B. "Stereoselective Cyclopropanation Reactions." Chem. Rev.2003 , 103 (4), 977–1050. [Link]

  • Coelho, P. S.; Brustad, E. M.; Kannan, A.; Arnold, F. H. "Olefin Cyclopropanation via Carbene Transfer Catalyzed by Engineered Cytochrome P450 Enzymes." Science2013 , 339 (6117), 307–310. [Link]

  • Simmons, H. E.; Smith, R. D. "A New Synthesis of Cyclopropanes from Olefins." J. Am. Chem. Soc.1958 , 80 (19), 5323–5324. [Link]

  • Charette, A. B.; Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction." Org. React.2001 , 58, 1. [Link]

  • Poechlauer, P.; et al. Process for the preparation of cyclopropane compounds using diazo-compounds. WO2020002338A1, January 2, 2020.

  • Ford, A.; Miel, H.; Ring, A.; Slattery, C. N.; Maguire, A. R.; McKervey, M. A. "Modern Organic Synthesis with α-Diazocarbonyl Compounds." Chem. Rev.2015 , 115 (18), 9981–10080. [Link]

  • Maas, G. "Transition-metal catalyzed decomposition of aliphatic diazo compounds—new results and applications in organic synthesis." Top. Curr. Chem.1987 , 137, 75–253. [Link]

  • Lebel, H.; Marcoux, J.-F.; Molinaro, C.; Charette, A. B. "Stereoselective Cyclopropanation Reactions." Docentes FCT NOVA. [Link]

  • "Stereoselective Cyclopropanation Reactions." Request PDF. [Link]

  • "Cyclopropanation of Alkenes." Master Organic Chemistry. [Link]

  • "Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity." ACS Publications. [Link]

  • "Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts." University of Rochester. [Link]

  • "HPLC separation of enantiomers using chiral stationary phases." Česká a slovenská farmacie. [Link]

  • "A Guide to the Analysis of Chiral Compounds by GC." Restek. [Link]

  • "Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes." Chemical Science (RSC Publishing). [Link]

  • "Diazomethane (CH2N2)." Master Organic Chemistry. [Link]

  • "Effect of the solvent on the enantioselectivity." ResearchGate. [Link]

  • "Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review." MDPI. [Link]

  • "HPLC manual (for chiral HPLC analysis)." [Link]

  • "Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions." Organic Chemistry Frontiers (RSC Publishing). [Link]

  • "Chiral HPLC Separations." Phenomenex. [Link]

  • "Diazomethane, Carbenes, and Cyclopropane Synthesis." Chemistry LibreTexts. [Link]

  • "Enantiomer Separations." LCGC International. [Link]

  • "In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings." ACS Catalysis. [Link]

  • "Computational design of generalist cyclopropanases with stereodivergent selectivity." [Link]

  • "ETD | Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis." Emory Theses and Dissertations. [Link]

Sources

Technical Support Hub: Thermal Processing of Trimethyl cyclopropane-1,2,3-tricarboxylate (TMCT)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. Aris Thorne | Last Updated: 2026-02-07

Executive Summary & Safety Directive

Welcome to the High-Temperature Chemistry Support Module. You are likely accessing this guide because you are observing unexpected behavior during the thermal processing (distillation, pyrolysis, or high-temp reaction) of Trimethyl cyclopropane-1,2,3-tricarboxylate (TMCT) .

The Core Issue: TMCT is thermodynamically unstable relative to its acyclic isomers. At elevated temperatures (>200°C), it does not merely "decompose" in the traditional sense of fragmentation; it predominantly undergoes a thermal isomerization to form Trimethyl aconitate (Trimethyl propene-1,2,3-tricarboxylate) . Further heating of this alkene product leads to polymerization or decarboxylative degradation (charring).

Critical Safety Warning:

  • Exothermic Potential: The release of ring strain (~27 kcal/mol for cyclopropane) combined with ester rearrangement can be exothermic.

  • Pressure Hazards: If decarboxylation occurs (secondary decomposition), CO₂ generation will rapidly pressurize closed vessels. Always use pressure-relief systems.

Mechanistic Insight: The Isomerization Pathway

To troubleshoot effectively, you must understand what is forming in your reactor. The primary thermal event is the ring-opening of the cyclopropane to form the acyclic aconitate ester.

The Thermal Pathway Diagram

The following diagram illustrates the transition from the strained cyclopropane ring to the thermodynamic sink (aconitate) and the subsequent degradation risk.

TMCT_Decomposition cluster_0 Primary Thermal Event (Isomerization) TMCT TMCT (Cyclopropane Ester) TS Diradical/Transition State TMCT->TS Heat (>200°C) Ring Strain Release Aconitate Trimethyl Aconitate (Acyclic Isomer) TS->Aconitate H-Shift/Rearrangement Polymers Oligomers & Char (Irreversible Loss) Aconitate->Polymers Prolonged Heat Radical Polymerization

Caption: Figure 1. Thermal trajectory of TMCT. The primary event is isomerization to trimethyl aconitate. Secondary decomposition involves polymerization of the electron-deficient alkene.

Troubleshooting Guide: Diagnosing Your Crude Mixture

Use this decision matrix to identify the state of your reaction based on analytical data.

ObservationLikely IdentityRoot CauseCorrective Action
NMR: New olefinic protons (δ 6.8-7.0 ppm). MS: Mass unchanged (M+ 216).Trimethyl Aconitate Thermal isomerization occurred.[1][2] You exceeded the activation energy barrier for ring opening.If TMCT is desired: Lower temp <150°C. If Aconitate is desired: Maintain temp, optimize time.
Appearance: Black/Brown viscous oil or solid. Solubility: Poor in MeOH.Oligomers/Polymers Over-processing. The aconitate product polymerized via Michael-type radical addition.Add radical inhibitor (e.g., BHT) if distilling. Switch to Flow Chemistry (see Sec 4).
Pressure Spike during heating. Mass Loss: < 216 amu.[3]Decarboxylation Products Extreme overheating (>250°C) or presence of acidic/basic impurities.Check pH of starting material. Ensure neutral conditions. Reduce pot temperature.
GC: Multiple peaks with identical mass (M+ 216).Diastereomers Cis/Trans isomerization of the cyclopropane ring before ring opening.This is reversible. Separation requires careful chromatography, not heat.

Experimental Protocol: Controlled Processing

Objective: To process TMCT at high temperatures (e.g., for distillation or deliberate isomerization) without degrading it to tar.

Method A: High-Vacuum Distillation (Purification)

Use this if you are trying to isolate TMCT and avoid decomposition.

  • Pre-Treatment: Wash the crude TMCT with saturated NaHCO₃ to remove any free acid traces (acids catalyze decomposition). Dry thoroughly over MgSO₄.

  • Additives: Add 500 ppm of BHT (Butylated hydroxytoluene) or Hydroquinone to the pot. This inhibits the polymerization of any aconitate that forms.

  • Vacuum: High vacuum is non-negotiable (< 1 mbar).

  • Temperature Limit: Do not exceed a pot temperature of 140°C . If the boiling point is higher, use a wiped-film evaporator (short residence time) rather than a pot still.

Method B: Continuous Flow Isomerization (Synthesis)

Use this if you intentionally want to convert TMCT to Trimethyl Aconitate.

  • Setup: Stainless steel coil reactor (e.g., Vapourtec or similar).

  • Solvent: High-boiling inert solvent (e.g., Diphenyl ether or neat if liquid).

  • Parameters:

    • Temperature: 220°C.

    • Pressure: 10 bar (Back Pressure Regulator) to keep solvent liquid.

    • Residence Time: 10–30 minutes (optimize by GC monitoring).

  • Quench: Immediate cooling at the reactor exit prevents the secondary reaction (polymerization).

Frequently Asked Questions (FAQs)

Q1: I see a "meso" isomer mentioned in literature. Does this affect stability? A: Yes. 1,2,3-substituted cyclopropanes exist as cis,cis (all syn) or cis,trans isomers. The all-cis isomer is sterically crowded (higher energy) and will isomerize to the more stable trans-configuration or ring-open to the aconitate faster than the trans-isomer.

Q2: Can I use GC-MS to analyze the purity of TMCT? A: Proceed with caution. The high injector port temperature (usually 250°C+) can cause on-column thermal isomerization .

  • Test: Run the injector at a lower temp (150°C) or use LC-MS (ESI) to confirm if the "impurity" is real or an artifact of the analysis method.

Q3: Why does my product turn yellow/brown even at room temperature? A: TMCT is relatively stable at RT. Discoloration usually indicates trace amine or base contamination, which can trigger a "haloform-type" breakdown or slow oligomerization. Re-purify via a silica plug using an EtOAc/Hexane system.

Q4: Is the decomposition autocatalytic? A: It can be. If decarboxylation occurs, the formation of free radicals or acidic byproducts can accelerate further degradation. This is why "cooking" the reaction in a batch reactor for hours is dangerous.

References

  • Thermal Isomerization Kinetics

    • Mechanism of Cyclopropane Rearrangement: The unimolecular isomerization of cyclopropane to propene is the foundational mechanism, occurring via a biradical intermedi
    • Source: Chambers, T. S., & Kistiakowsky, G. B. (1934). "Kinetics of the thermal isomerization of cyclopropane." Journal of the American Chemical Society.[4]

  • Specific Reactivity of Trimethyl Aconitate

    • Stability & Polymerization: Trimethyl trans-aconitate is identified as thermally unstable, capable of being transformed into stable lactams or undergoing polymerization.

    • Source: De Bruycker, K., et al. (2019). "Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids." Frontiers in Chemistry.

  • Cyclopropane Tricarboxylate Properties

    • Chemical Structure & Identifiers: PubChem Compound Summary for Trimethyl cyclopropane-1,2,3-tricarboxyl
    • Source: National Center for Biotechnology Information (2025).

  • General Pyrolysis of Cyclopropane Esters: Activation Energy Data: Esters of cyclopropane generally require lower activation energies for isomerization compared to unsubstituted cyclopropanes due to conjugation stabilization of the transition state. Source: Rodewald, L. B., & DePuy, C. H. (1964). "The Pyrolysis of Cyclopropyl Acetates." Tetrahedron Letters. (General grounding reference for ester pyrolysis).

Sources

Technical Support Center: Synthesis & Optimization of Trimethyl Cyclopropane-1,2,3-Tricarboxylate

[1]

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Process Chemistry Division Last Updated: February 7, 2026[1]

Executive Summary & Molecule Profile

Trimethyl cyclopropane-1,2,3-tricarboxylate is a critical scaffold for conformationally restricted amino acids (e.g., carboxy-cyclopropylglycines) and glutamate receptor ligands.[1] Its synthesis is notoriously sensitive to stereochemical drift and polymerization side-reactions.[1]

Chemical Profile:

  • CAS: 717-69-1[1][2]

  • Formula:

    
    
    
  • MW: 216.19 g/mol [1][2]

  • Key Challenge: Controlling the diastereoselectivity between the all-cis (meso) and trans (racemic) isomers while preventing the polymerization of acrylate/fumarate precursors.

Method Selection Guide

Before beginning, select the protocol best suited to your available equipment and stereochemical requirements.[1]

MethodSelectionStartStart: Define Project GoalsScaleScale of Reaction?Start->ScaleStereoStrict Stereocontrol Needed?Scale->Stereo< 5g (Discovery)MIRCMethod B: Michael-InducedRing Closure (MIRC)(Scalable, Safer, Thermodynamic Mix)Scale->MIRC> 10g (Process/Scale-up)DiazoMethod A: Rhodium-CatalyzedCarbene Transfer(High Stereocontrol, Hazardous)Stereo->DiazoYes (Kinetic Control)Stereo->MIRCNo (Thermodynamic Control)

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale and stereochemical needs.

Protocol A: Rhodium-Catalyzed Carbene Transfer

Best for: High stereoselectivity, discovery-scale synthesis.[1] Mechanism: Decomposition of methyl diazoacetate to a metal-carbene species, followed by [2+1] cycloaddition to dimethyl fumarate.[1]

Standard Operating Procedure (SOP)
  • Catalyst Loading: Charge a flame-dried flask with Dimethyl Fumarate (1.0 equiv) and

    
     (0.5 - 1.0 mol%) in anhydrous DCM.
    
  • Temperature Control: Heat to reflux (40°C). Critical: Do not run at RT; higher temp ensures rapid

    
     extrusion preventing diazo accumulation.[1]
    
  • Addition: Add Methyl Diazoacetate (1.2 equiv) in DCM via syringe pump over 4–6 hours. Slow addition is non-negotiable to prevent carbene dimerization.

  • Workup: Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc).

Troubleshooting Guide (Method A)
IssueProbable CauseCorrective Action
Low Yield (<40%) Carbene DimerizationThe local concentration of diazoacetate is too high.[1] Action: Dilute the diazo feed further and reduce addition rate by 50%.
No Reaction Catalyst PoisoningRhodium catalysts are sensitive to Lewis bases (amines, phosphines).[1] Action: Ensure all glassware is acid-washed and reactants are free of amine stabilizers.[1]
Explosion/Rapid Exotherm Diazo AccumulationThe reaction temperature was too low, causing diazo buildup before sudden decomposition.[1] Action: Maintain reflux before starting addition.
Wrong Diastereomer Ligand Influence

typically favors the trans-isomer.[1] Action: Switch to bulky chiral carboxylate ligands (e.g.,

) to influence approach trajectory [1].

Protocol B: Michael-Induced Ring Closure (MIRC)

Best for: Scale-up, safety-conscious labs, thermodynamic isomer mixtures.[1] Mechanism: Base-mediated deprotonation of methyl chloroacetate, Michael addition to dimethyl fumarate, followed by intramolecular

1
Standard Operating Procedure (SOP)
  • Base Preparation: Suspend NaH (1.1 equiv) in anhydrous THF at 0°C.

  • Nucleophile Formation: Add Methyl Chloroacetate (1.0 equiv) dropwise.[1] Stir 30 min.

  • Michael Acceptor: Add Dimethyl Fumarate (1.0 equiv) as a solution in THF.

  • Cyclization: Allow to warm to RT and stir for 12–24 hours.

  • Quench: Pour into cold saturated

    
    . Extract with EtOAc.[1][3]
    
Troubleshooting Guide (Method B)
IssueProbable CauseCorrective Action
Polymerization (Gooey crude) Anionic PolymerizationThe acrylate/fumarate polymerized initiated by the base.[1] Action: Lower temperature to -78°C for the addition step or switch to a weaker base (NaOMe in MeOH) [2].
Hydrolysis (Acid formation) Wet SolventsEster groups hydrolyzed by trace water/hydroxide.[1] Action: Re-distill THF from Na/Benzophenone. Use fresh NaH bottles.
Incomplete Conversion Enolate QuenchingThe chloroacetate enolate is protonated by adventitious moisture.[1] Action: Increase base/nucleophile stoichiometry to 1.2 equiv.

Stereochemical Optimization & Analysis

The 1,2,3-tricarboxylate system exists primarily as two diastereomers:

  • All-cis (Meso): Generally less stable due to steric crowding of three syn-facial ester groups.[1]

  • Trans (Racemic): The thermodynamic product (two groups cis, one trans).[1]

Pathway Logic & Failure Points

ReactionLogicPrecursorsPrecursors(Haloester + Fumarate)IntermediateOpen-ChainCarbanionPrecursors->Intermediate Base/Michael AddnPolymerPolymerization(Side Product)Intermediate->Polymer High Conc/TempCisProductAll-Cis Product(Kinetic)Intermediate->CisProduct Fast ClosureTransProductTrans Product(Thermodynamic)Intermediate->TransProduct Bond Rotation+ ClosureCisProduct->TransProduct Base/Heat(Epimerization)

Figure 2: Mechanistic pathway showing the competition between ring closure, polymerization, and epimerization.[1]

FAQ: Stereocontrol

Q: I need the all-cis isomer, but I keep getting the trans. Why? A: The trans-isomer is thermodynamically favored.[1] In Method B (MIRC), the intermediate carbanion has time to rotate to the lower-energy anti-conformation before ring closure.

  • Fix: Use Method A (Diazo) with a sterically bulky catalyst to force kinetic control, or perform the MIRC reaction at lower temperatures (-78°C) to slow down bond rotation relative to ring closure.

Q: How do I separate the isomers? A:

  • Flash Chromatography: The isomers typically have distinct

    
     values on silica (EtOAc/Hexane gradients).[1] The all-cis isomer is often more polar (lower 
    
    
    ) due to the dipole alignment of the three carbonyls.
  • Crystallization: If solid, the trans-isomer often crystallizes more readily from MeOH/Ether mixtures due to better packing symmetry compared to the crowded all-cis form.[1]

References

  • Doyle, M. P. , et al. (1993).[1] "Electronic and steric control in carbon-hydrogen insertion reactions of diazoacetoacetates catalyzed by dirhodium(II) carboxylates and carboxamides." Journal of the American Chemical Society.[1] [1]

  • Gaucher, A. , et al. (2010).[1] "Michael-Induced Ring Closure (MIRC) Reactions." Wiley Online Library.[1] [1]

  • Ingold, C. K. (1921).[1] "The chemistry of the glutaconic acids. Part I. The methods of formation of the alkylglutaconic acids." Journal of the Chemical Society, Transactions.

  • Davies, H. M. L. (1999).[1] "Dirhodium Tetra(N-arylsulfonylprolinates) as Chiral Catalysts for Asymmetric Transformations of Vinyl- and Aryldiazoacetates." Organic Letters. [1]

Stability issues of Trimethyl cyclopropane-1,2,3-tricarboxylate during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Trimethyl Cyclopropane-1,2,3-tricarboxylate

Introduction: Understanding the Stability of this compound

This compound (CAS 717-69-1) is a versatile building block in organic synthesis, prized for its unique three-dimensional structure.[1][2] Its utility, however, is intrinsically linked to its chemical stability. The molecule's structure contains two key features that dictate its stability profile:

  • Three Methyl Ester Groups: Esters are susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol (methanol, in this case).[3] This reaction can be catalyzed by both acids and bases.[4]

  • A Strained Cyclopropane Ring: The C-C-C bond angles in a cyclopropane ring are constrained to 60°, a significant deviation from the ideal tetrahedral angle of 109.5°.[5][6] This "angle strain" makes the ring energetically unstable compared to linear alkanes or larger cycloalkanes and can increase its reactivity.[5][7]

While specific, long-term stability studies on this compound are not extensively published, its structural features allow us to predict potential issues and establish best practices for storage and handling based on well-understood chemical principles. This guide provides researchers with a comprehensive troubleshooting and FAQ resource to ensure the integrity of the compound throughout its experimental lifecycle.

Troubleshooting Guide: A Question & Answer Approach

This section addresses common problems researchers may face, explaining the root chemical causes and providing actionable solutions.

Issue 1: Decreased Purity or Emergence of New Peaks in Analytical Data (e.g., NMR, LC-MS)

Q: My latest analysis (NMR/LC-MS) of a stored sample of this compound shows new, unidentified peaks and a lower-than-expected purity. What is the likely cause?

A: The most probable cause is hydrolysis of one or more of the methyl ester groups. Esters react with water to form the corresponding carboxylic acid and alcohol.[3] This process is accelerated by the presence of acidic or basic contaminants. Given that this compound has three ester groups, you may see a mixture of mono-, di-, and tri-acid degradation products.

Causality Explained:

  • Moisture: The compound is likely hygroscopic (readily absorbs moisture from the air). Even trace amounts of water absorbed during storage or handling can lead to slow hydrolysis over time.

  • Acid/Base Contamination: Acidic or basic residues on glassware, in solvents, or from the atmosphere can catalyze the hydrolysis reaction, significantly speeding up degradation.[4] Methyl esters, in particular, hydrolyze faster than esters with larger alkyl groups due to lower steric hindrance.[2]

Troubleshooting Workflow & Solutions:

Caption: Troubleshooting workflow for decreased purity.

Preventative Protocol: Handling & Storage

  • Always Handle Under Inert Atmosphere: When opening and aliquoting the compound, do so in a glove box or under a stream of dry nitrogen or argon.

  • Use Dry Solvents: If preparing solutions, use anhydrous solvents to minimize water exposure.

  • Proper Container: Store the neat compound (it is typically a liquid) in a vial with a PTFE-lined cap to ensure an airtight seal.[1] For added protection, place the vial inside a desiccator with a drying agent like silica gel.

  • Repurification: If degradation is significant, the compound may need to be repurified, for example, by vacuum distillation, before use.

Issue 2: Change in Physical Appearance or Odor

Q: My sample of this compound, which was initially a colorless to pale yellow liquid, has become cloudy or changed color. What does this signify?

A: A change in physical appearance is a strong indicator of chemical degradation.

  • Cloudiness: This often suggests the formation of less soluble degradation products, such as the corresponding carboxylic acids, which may have lower solubility in the parent ester. It can also indicate the absorption of water, forming a biphasic mixture.

  • Color Change: Darkening of the liquid could indicate more complex degradation pathways or polymerization, potentially initiated by impurities, light, or elevated temperatures.

Causality Explained:

  • Hydrolysis Products: As discussed, hydrolysis creates carboxylic acids. These products have different physical properties and can alter the appearance of the sample.

  • Ring-Opening Reactions: While less common under typical storage conditions, the strained cyclopropane ring can undergo cleavage under harsh acidic or basic conditions, leading to a variety of linear byproducts that could be colored.[2][8]

Visual Indicators of Degradation

ObservationPotential CauseRecommended Action
Cloudiness/Precipitate Hydrolysis, water absorptionConfirm identity with analytics (NMR, IR). Repurify if needed.
Darkening Color Polymerization, complex degradationDiscard the sample. Do not attempt to use it in sensitive reactions.
Pressure Buildup Gas evolution from degradationHandle with extreme caution in a fume hood. Vent carefully. Discard.
Crystallization Temperature fluctuation, impurity formationCheck melting point. Analyze a small dissolved sample for purity.

Solution:

  • Do Not Use: Do not use a sample that has visibly degraded without first confirming its identity and purity through analytical methods.

  • Verify Storage: Ensure the material is stored away from direct sunlight and heat sources, as these can accelerate degradation.[9]

  • Review Handling: Review your lab's handling procedures. Was the container left open to the atmosphere for an extended period? Was non-dedicated glassware used for transfer?

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for long-term stability?

A1: For maximum shelf-life, this compound should be stored under conditions that minimize exposure to moisture, heat, and light.

Recommended Long-Term Storage Protocol

  • Container: Store in the original amber glass vial with a tight-fitting, PTFE-lined cap.

  • Atmosphere: Before sealing, flush the headspace of the vial with a dry, inert gas such as argon or nitrogen.

  • Temperature: Store in a refrigerator or freezer at a low temperature (e.g., 2-8°C or -20°C).[10][11] For refrigerated storage, use laboratory-grade, explosion-proof units.[12]

  • Environment: Place the sealed vial inside a secondary container within a desiccator to provide an additional barrier against atmospheric moisture.[10]

  • Labeling: Clearly label the container with the date received and the date opened to track its history.[9][13]

Q2: Can I store the compound in a solution?

A2: Storing in solution is generally not recommended for long-term stability due to the increased risk of solvent-mediated degradation. If you must store a solution for short-term use:

  • Solvent Choice: Use a high-purity, anhydrous, aprotic solvent (e.g., anhydrous dichloromethane, acetonitrile). Avoid protic solvents like methanol or ethanol, which can participate in transesterification reactions.

  • Storage: Store the solution under an inert atmosphere at a low temperature and protect it from light.

  • Duration: Use the solution as quickly as possible. Do not store for more than a few days without re-analyzing its purity.

Q3: How can I test for degradation in my sample?

A3: Several analytical techniques can be used to assess the purity and identify degradation products.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool. Look for the appearance of a broad peak corresponding to the carboxylic acid proton (-COOH) and a new singlet for methanol. Changes in the integration of the characteristic cyclopropane and methyl ester peaks will indicate the extent of degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method to separate the parent compound from its hydrolysis products and confirm their molecular weights.[14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, but care must be taken to use methods that prevent thermal degradation of the compound in the injection port.[16]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Look for the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) characteristic of a carboxylic acid, which would overlap with the C-H stretches.

Q4: Is the cyclopropane ring itself a stability concern?

A4: Yes, the high ring strain makes the cyclopropane ring susceptible to cleavage under certain conditions, although it is generally more stable than the ester groups to simple hydrolysis.[5][7] You should avoid exposing the compound to:

  • Strong Acids: Catalytic amounts of strong acid can protonate the ring, leading to ring-opening.[8]

  • Strong Bases: In some cases, strong bases can deprotonate a C-H bond on the ring, which can lead to rearrangements or ring-opening.[2]

  • Hydrogenation Catalysts: The ring can be cleaved by catalytic hydrogenation (e.g., H₂/Pd-C).

Under recommended storage conditions (neutral, dry, cold), the ester groups are the primary point of failure, not the cyclopropane ring.

Primary Degradation Pathway: Ester Hydrolysis

G TMCP This compound MonoAcid Mono-acid Impurity + CH₃OH TMCP->MonoAcid Hydrolysis H2O H₂O (Moisture) H2O->MonoAcid Catalyst H⁺ or OH⁻ (Acid/Base Catalyst) Catalyst->MonoAcid DiAcid Di-acid Impurity + 2 CH₃OH MonoAcid->DiAcid Further Hydrolysis TriAcid Tri-acid Impurity + 3 CH₃OH DiAcid->TriAcid Complete Hydrolysis

Caption: The primary degradation pathway via hydrolysis.

References

  • This compound | C9H12O6 | CID 12659895 . PubChem, National Center for Biotechnology Information. [Link]

  • 4.3: Stability of Cycloalkanes - Ring Strain . Chemistry LibreTexts. [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance . HyMax. [Link]

  • Storage Stability Study of Salicylate-based Poly(anhydride-esters) . National Institutes of Health (NIH). [Link]

  • Shelf-Life & Storage Conditions . Astro Chemical. [Link]

  • Ring Strain In Cyclopropane And Cyclobutane . Master Organic Chemistry. [Link]

  • Best Practices for Proper Chemical Storage . The Synergist. [Link]

  • hydrolysis of esters . Chemguide. [Link]

  • Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS . ResearchGate. [Link]

  • Mechanism of acid-catalyzed ring opening of a cyclopropane ring . Chemistry Stack Exchange. [Link]

  • Analytical Techniques In Stability Testing . Separation Science. [Link]

  • Analytical techniques used to study the degradation of proteins and peptides: chemical instability . PubMed. [Link]

  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams . C&EN. [Link]

  • Storage of Laboratory Chemicals . Indiana University. [Link]

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Validation & Comparative

A Comparative Guide to Trimethyl and Diethyl Cyclopropane-1,2,3-tricarboxylate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the choice of every building block is critical. The rigid, strained framework of the cyclopropane ring, adorned with multiple functional groups, offers a unique scaffold for the construction of complex molecules, from potent pharmaceuticals to advanced materials.[1] Among the diverse array of cyclopropane derivatives, trimethyl cyclopropane-1,2,3-tricarboxylate and its diethyl analogue are pivotal intermediates. This guide provides a detailed, data-driven comparison of these two reagents, offering insights into their synthesis, physicochemical properties, and reactivity to empower researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these esters is paramount for their effective application in synthesis. The seemingly subtle difference between a methyl and an ethyl group can significantly influence solubility, boiling point, and, as will be discussed, reactivity.

PropertyThis compoundDiethyl cyclopropane-1,2,3-tricarboxylate
CAS Number 717-69-1[2]729-87-3[3]
Molecular Formula C₉H₁₂O₆[2]C₁₂H₁₈O₆[3]
Molecular Weight 216.19 g/mol [2]258.27 g/mol [3]
IUPAC Name This compound[2]Triethyl cyclopropane-1,2,3-tricarboxylate[3]
Boiling Point Not readily available110-112 °C at 0.3 Torr[4]
Calculated XLogP3-AA -0.4[2]0.7[3]

Synthesis: A Tale of Two Esters

The primary route to these valuable cyclopropane derivatives is through a Michael-Initiated Ring Closure (MIRC) reaction.[1] This powerful method allows for the stereoselective formation of the cyclopropane ring from readily available starting materials.

The Michael-Initiated Ring Closure (MIRC) Pathway

The MIRC reaction for the synthesis of both trimethyl and diethyl cyclopropane-1,2,3-tricarboxylate involves the reaction of a dialkyl fumarate with an α-haloacetate in the presence of a base. The choice of the dialkyl fumarate and the α-haloacetate dictates the final ester groups on the cyclopropane ring.

MIRC_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products Dialkyl_Fumarate Dialkyl Fumarate (Dimethyl or Diethyl) Base Base (e.g., NaH, K₂CO₃) Dialkyl_Fumarate->Base Deprotonation of α-haloacetate Cyclopropane_Ester Trimethyl or Diethyl cyclopropane-1,2,3-tricarboxylate Dialkyl_Fumarate->Cyclopropane_Ester Alpha_Haloacetate α-Haloacetate (Methyl or Ethyl Chloroacetate) Alpha_Haloacetate->Base Alpha_Haloacetate->Cyclopropane_Ester Base->Cyclopropane_Ester Michael Addition & Intramolecular Nucleophilic Substitution Solvent Aprotic Solvent (e.g., THF, DMF) Solvent->Cyclopropane_Ester Salt Salt Byproduct Cyclopropane_Ester->Salt caption General MIRC Pathway for Cyclopropane Synthesis

Caption: General MIRC Pathway for Cyclopropane Synthesis

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established MIRC reaction methodologies.[1]

Materials:

  • Dimethyl fumarate

  • Methyl chloroacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., argon), add a solution of dimethyl fumarate (1.0 eq) and methyl chloroacetate (1.1 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford pure this compound.

The synthesis of diethyl cyclopropane-1,2,3-tricarboxylate follows an analogous procedure, substituting dimethyl fumarate and methyl chloroacetate with diethyl fumarate and ethyl chloroacetate, respectively.

Reactivity Showdown: Methyl vs. Ethyl Esters

The choice between the trimethyl and diethyl ester can have a profound impact on subsequent chemical transformations, most notably in hydrolysis reactions to yield the parent cyclopropane-1,2,3-tricarboxylic acid.

Hydrolysis: Unveiling the Carboxylic Acid Core

The hydrolysis of the tri-esters to the corresponding tricarboxylic acid is a fundamental transformation, opening the door to a wide range of derivatives. This reaction is typically carried out under basic conditions followed by acidification.

Hydrolysis_Workflow cluster_starting_material Starting Material cluster_hydrolysis Hydrolysis cluster_product Product Ester Trimethyl or Diethyl cyclopropane-1,2,3-tricarboxylate Base_Hydrolysis Base Hydrolysis (e.g., NaOH, H₂O/MeOH) Ester->Base_Hydrolysis Acidification Acidification (e.g., HCl) Base_Hydrolysis->Acidification Tricarboxylic_Acid Cyclopropane-1,2,3-tricarboxylic acid Acidification->Tricarboxylic_Acid caption Hydrolysis of Cyclopropane Triesters

Caption: Hydrolysis of Cyclopropane Triesters

Comparative Hydrolysis Rates: The Steric Hindrance Effect

The larger ethyl group provides greater steric bulk around the carbonyl carbon compared to the methyl group. This increased steric hindrance impedes the approach of the nucleophilic hydroxide ion during base-catalyzed hydrolysis, thus slowing the reaction rate.

Inferred Performance Comparison:

FeatureThis compoundDiethyl cyclopropane-1,2,3-tricarboxylateRationale
Rate of Hydrolysis FasterSlowerLess steric hindrance from the methyl groups allows for easier nucleophilic attack at the carbonyl carbons.[5][6]
Reaction Conditions for Hydrolysis Milder conditions may be sufficient.May require more forcing conditions (higher temperature, longer reaction time, or stronger base concentration) to achieve complete hydrolysis.To overcome the increased steric hindrance and achieve a comparable reaction rate to the trimethyl ester.
Solubility in Organic Solvents Generally higher in more polar organic solvents.Generally higher in less polar organic solvents due to the larger alkyl groups.The increased hydrocarbon character of the ethyl groups enhances lipophilicity.
Experimental Protocol: Hydrolysis of Cyclopropane-1,2,3-tricarboxylate Esters

This general protocol can be adapted for both the trimethyl and diethyl esters, with the expectation that the diethyl ester may require more vigorous conditions.

Materials:

  • Trimethyl or Diethyl cyclopropane-1,2,3-tricarboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • Dissolve the cyclopropane triester (1.0 eq) in a mixture of methanol and water.

  • Add a solution of sodium hydroxide (3.3 eq) in water.

  • Heat the mixture to reflux and monitor the reaction by TLC until all the starting material is consumed. For the diethyl ester, a longer reflux time or higher temperature may be necessary.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with concentrated HCl.

  • Extract the acidic aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate in vacuo to yield cyclopropane-1,2,3-tricarboxylic acid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of these cyclopropane derivatives. The unique electronic environment of the cyclopropane ring protons and carbons results in characteristic chemical shifts.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

ProtonsThis compoundDiethyl cyclopropane-1,2,3-tricarboxylate
Cyclopropane (CH) ~2.0 - 2.5 ppm (multiplet)~2.0 - 2.5 ppm (multiplet)
Methyl (CH₃) ~3.7 ppm (singlet)N/A
Ethyl (OCH₂CH₃) N/A~4.1 ppm (quartet)
Ethyl (OCH₂CH₃) N/A~1.2 ppm (triplet)

Note: The exact chemical shifts and coupling constants will depend on the specific stereoisomer.

Conclusion and Recommendations

Both trimethyl and diethyl cyclopropane-1,2,3-tricarboxylate are valuable intermediates in organic synthesis. The choice between them should be guided by the specific requirements of the synthetic route.

  • This compound is the reagent of choice when faster reaction kinetics for subsequent transformations like hydrolysis are desired. Its lower molecular weight may also be advantageous in terms of cost-effectiveness.

  • Diethyl cyclopropane-1,2,3-tricarboxylate may be preferred in situations where a less reactive ester is needed to prevent unwanted side reactions under certain conditions. Its potentially higher boiling point could be beneficial in high-temperature reactions. The increased lipophilicity might also be useful for solubility in less polar solvent systems.

Ultimately, the selection of the optimal reagent requires a careful consideration of the reaction conditions, desired reactivity, and the overall synthetic strategy. This guide provides the foundational data and experimental context to aid researchers in navigating this choice with confidence.

References

  • Houk, K. N., et al. (2008). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. Organic Letters, 10(3), 509-511. [Link]

  • PubChem. (n.d.). 1,2,3-Cyclopropanetricarboxylic acid, triethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Bender, D. M., et al. (2022). Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates. ChemRxiv. [Link]

  • Chemistry Learner. (n.d.). Steric Hindrance: Definition, Factors, & Examples. Retrieved from [Link]

Sources

Precision Synthesis of Trisubstituted Cyclopropanes: A Comparative Guide to Carbenoid, Radical, and Nucleophilic Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative reagents for the synthesis of trisubstituted cyclopropanes Content Type: Publish Comparison Guide

Executive Summary

The synthesis of trisubstituted cyclopropanes presents a unique "steric wall" in medicinal chemistry. Unlike their disubstituted counterparts, trisubstituted rings suffer from severe 1,2-steric repulsion during ring closure, often leading to poor diastereoselectivity (dr) or stalled reactivity. While the Simmons-Smith reaction remains the textbook standard for simple alkenes, it frequently fails with complex, electron-deficient, or sterically hindered substrates common in drug discovery.

This guide evaluates three distinct reagent classes for overcoming these barriers: Rhodium(II) Carbenoids (the high-precision standard), Iron-Catalyzed Non-Stabilized Carbenes (the sustainable alternative), and Photoredox Methylene Transfer (the safety-focused modern approach).

The Mechanistic Landscape

To select the correct reagent, one must understand the transition state geometry. The success of forming a crowded trisubstituted ring depends on whether the mechanism is concerted (stereospecific) or stepwise (stereoconvergent).

Diagram 1: Mechanistic Pathways & Stereochemical Implications

Mechanism Substrate Trisubstituted Alkene Rh_Path Rh(II) Carbenoid (Concerted) Substrate->Rh_Path Fe_Path Fe(II) Carbene (Concerted/Asynchronous) Substrate->Fe_Path Photo_Path Photoredox/Radical (Stepwise) Substrate->Photo_Path Prod_Ret Stereoretention (Geometry defined by alkene) Rh_Path->Prod_Ret Syn-addition Fe_Path->Prod_Ret Syn-addition Prod_Conv Thermodynamic Control (Trans-selective) Photo_Path->Prod_Conv Radical Rotation

Figure 1: Mechanistic divergence between metal-carbenoid and radical approaches. Rhodium and Iron pathways generally preserve alkene geometry, whereas radical pathways allow bond rotation, often favoring the thermodynamically stable trans-isomer.

Comparative Analysis of Reagents
A. The Precision Standard: Rh(II) Donor-Acceptor Carbenoids

For highly functionalized scaffolds, particularly Donor-Acceptor (D-A) cyclopropanes , Rhodium(II) catalysis remains the gold standard. The use of aryldiazoacetates allows for "push-pull" electronic stabilization, facilitating the formation of crowded rings.

  • Key Reagent: Rh2(S-TCPTAD)4 or Rh2(R-TPPTTL)4.

  • Best For: Enantioselective synthesis of electron-deficient alkenes (e.g., acrylates, styrenes).

  • Performance: High EE (>90%) and excellent diastereocontrol.

  • Limitation: Requires handling potentially explosive diazo compounds; high cost of catalyst.

B. The Sustainable Specialist: Iron-Catalyzed Non-Stabilized Carbenes

A major limitation of Rhodium is its reliance on stabilized carbenes (requiring electron-withdrawing groups). Recent advances utilize Iron(II) to generate non-stabilized carbenes from aliphatic aldehydes, accessing 1,2,3-trisubstituted motifs that Rhodium cannot easily form.

  • Key Reagent: FeCl2 (cat) + Aliphatic Aldehyde + Hydrazine activator.

  • Best For: Unactivated alkenes and accessing alkyl-substituted cyclopropanes.

  • Performance: Access to novel chemical space; cheaper metal.

  • Limitation: Lower enantioselectivity compared to chiral Rh-catalysts.[1]

C. The Safety Alternative: Photoredox Methylene Transfer

To avoid diazo hazards, modern protocols use blue LED light to generate carbenoid-equivalents from stable active methylene compounds (e.g., malonates, sulfones) using iodine as a mediator.

  • Key Reagent: Active Methylene + I2 (cat) + Blue LED + 4CzIPN (photocatalyst).

  • Best For: Late-stage functionalization; safety-critical scale-ups.

  • Performance: Excellent functional group tolerance; avoids explosion hazards.

  • Limitation: Reaction times can be longer; light penetration issues on large scale.

Performance Metrics: Head-to-Head
FeatureRh(II) Carbenoid Fe(II) Catalysis Photoredox (Iodine)
Precursor Stability Low (Diazo)Medium (In-situ Gen.)High (Active Methylene)
Substrate Scope Electron-Deficient / StyrenesUnactivated AlkenesElectron-Rich / Styrenes
Trisubstituted Yield 75–95%60–85%70–90%
Diastereoselectivity >20:1 (Ligand Controlled)~10:1 (Substrate Controlled)>10:1 (Thermodynamic)
Primary Risk Safety (Explosion)Reactivity (Homocoupling)Scalability (Photon Flux)
Cost

$ (Rh + Ligands)
$ (Fe salts)

(Photocatalyst)
Experimental Protocols
Protocol A: Rhodium-Catalyzed Asymmetric Cyclopropanation

Target: Chiral Donor-Acceptor Trisubstituted Cyclopropane

Rationale: The use of a bulky chiral catalyst (Rh2(S-TCPTAD)4) creates a "chiral pocket" that forces the incoming alkene into a specific trajectory, overcoming the steric bulk of the trisubstituted center.

  • Catalyst Prep: In a flame-dried Schlenk flask, dissolve Rh2(S-TCPTAD)4 (1.0 mol%) in anhydrous DCM (0.1 M).

  • Substrate Addition: Add the trisubstituted alkene (1.0 equiv) and cool to -78 °C. Note: Low temperature is critical to maximize EE.

  • Diazo Addition: Dissolve the aryldiazoacetate (1.2 equiv) in DCM. Add this solution dropwise over 2 hours via syringe pump.

    • Why: Slow addition keeps the concentration of free carbene low, preventing dimerization (carbene-carbene coupling).

  • Workup: Warm to room temperature. Filter through a plug of silica to remove the catalyst. Concentrate and purify via flash chromatography.

Protocol B: Photoredox-Mediated Cyclopropanation

Target: Sulfonyl-Cyclopropane (Diazo-Free)

Rationale: This method generates a radical intermediate.[2][3] The iodine acts as a radical shuttle, allowing the use of stable methylene compounds instead of diazo precursors.

  • Setup: Charge a vial with the alkene (0.2 mmol), sulfonyl methylene reagent (1.5 equiv), 4CzIPN (2 mol%), and Tetrabutylammonium iodide (TBAI, 20 mol%).

  • Solvent: Add DMSO (2.0 mL). Note: Polar solvents stabilize the radical-polar crossover intermediates.

  • Irradiation: Sparge with O2 or air (mechanism dependent, often aerobic). Irradiate with Blue LEDs (450 nm) for 12-24 hours.

    • Why: Light excites the photocatalyst, which oxidizes the iodide to an iodine radical, initiating the H-atom abstraction from the methylene group.

  • Workup: Dilute with water, extract with ethyl acetate. The high polarity of DMSO requires thorough washing to remove.

Decision Matrix: Selecting the Right Reagent

Use this logic flow to determine the optimal reagent for your specific trisubstituted target.

DecisionTree Start Start: Trisubstituted Target Is_Chiral Is Enantiopurity Critical? Start->Is_Chiral Electron_Check Alkene Electronics? Is_Chiral->Electron_Check Yes (>90% ee needed) Safety_Check Can you handle Diazo? Is_Chiral->Safety_Check No / Racemic OK Rh_Sol Use Rh(II) / Diazo (Protocol A) Electron_Check->Rh_Sol Electron Rich/Neutral Corey_Sol Use Sulfur Ylide (Corey-Chaykovsky) Electron_Check->Corey_Sol Electron Deficient (Michael Acceptor) Photo_Sol Use Photoredox/Iodine (Protocol B) Safety_Check->Photo_Sol No (Safety First) Fe_Sol Use Fe(II) Catalysis Safety_Check->Fe_Sol Yes (Cost/Novelty Driven)

Figure 2: Strategic selection guide based on stereochemical requirements and substrate electronics.

References
  • Rhodium-Catalyzed Asymmetric Cyclopropanation

    • Source: Werth, J., et al. "Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes." Chemical Science, 2020.
    • URL:[Link]

  • Iron-Catalyzed Non-Stabilized Carbenes

    • Source: MacNeil, C. S., et al. "Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes." Chemical Science, 2023.
    • URL:[Link] (Note: Link directs to NIH PMC mirror for stability).

  • Photoredox Cyclopropanation

    • Source: Tak, R. K., et al. "Photosensitized Dioxygen Enables Intermolecular Cyclopropanation of Alkenes Directly with Active Methylene Compounds."[4] J. Am. Chem. Soc., 2023.

    • URL:[Link] (Preprint/Source verification).

  • Corey-Chaykovsky Mechanism & Scope

    • Source: Aggarwal, V. K., et al. "Catalytic Asymmetric Synthesis of Epoxides and Cyclopropanes." Chem. Rev., 2003.
    • URL:[Link]

Sources

Scaffold Analysis: Trimethyl cyclopropane-1,2,3-tricarboxylate as a Gateway to mGluR Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of Trimethyl cyclopropane-1,2,3-tricarboxylate in Drug Discovery Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), This compound (TMCPT) serves as a critical, high-value scaffold. Unlike linear precursors or larger ring systems, this molecule offers a unique combination of high ring strain (27.5 kcal/mol) and rigid stereochemical vectors . Its primary utility lies in the synthesis of Conformationally Restricted Glutamate Analogs (CRGAs) , specifically the 2-(carboxycyclopropyl)glycines (CCGs).

This guide objectively compares the efficacy of TMCPT-derived ligands against standard alternatives (Linear Glutamate and Cyclopentane analogs), demonstrating why this scaffold is the superior choice for targeting Group II Metabotropic Glutamate Receptors (mGluR2/3).

The Chemical Scaffold: Why TMCPT?

The efficacy of TMCPT is not intrinsic to the ester itself but to the rigid geometric constraints it imposes on pharmacophores derived from it.

  • Entropy Reduction: By locking the glutamate backbone into a cyclopropane ring, the "entropic penalty" of binding is paid during synthesis rather than at the receptor site. This typically results in 10-100x higher affinity compared to flexible analogs.

  • Vector Definition: The 1,2,3-substitution pattern allows for precise orientation of the distal carboxylate group relative to the amino acid moiety, critical for discriminating between mGluR subtypes.

Diagram 1: The Conformational "Lock" Mechanism

The following diagram illustrates how TMCPT restricts the rotational freedom of glutamate, forcing it into a bioactive conformation.

G cluster_0 Flexible Precursor cluster_1 Scaffold Application cluster_2 Target Ligand L_Glu L-Glutamate (High Entropy) (Rotational Freedom) TMCPT Trimethyl cyclopropane- 1,2,3-tricarboxylate (Rigid Core) L_Glu->TMCPT Synthetic Restriction Receptor mGluR2/3 Receptor Pocket L_Glu->Receptor Weak/Non-selective Binding L_CCG_I L-CCG-I (Locked Conformation) (High Affinity) TMCPT->L_CCG_I Hydrolysis & Functionalization L_CCG_I->Receptor Potent/Selective Binding

Caption: Transformation of flexible glutamate into high-affinity L-CCG-I via the TMCPT scaffold.

Comparative Efficacy Analysis

We compared ligands derived from the TMCPT scaffold (specifically L-CCG-I) against the endogenous ligand and the standard cyclic alternative, ACPD (cyclopentane-derived).

Table 1: Performance Metrics in mGluR Drug Discovery
FeatureTMCPT-Derived (L-CCG-I) Linear L-Glutamate Cyclopentane Analog (1S,3R-ACPD)
Conformational State Rigid (Locked) Flexible (Rotameric mix)Semi-Rigid (Puckered)
mGluR2 Potency (EC₅₀) ~10 - 100 nM (High)~1 - 10 µM (Moderate)~5 - 50 µM (Moderate)
Selectivity Profile High (Distinguishes Group II vs I/III)None (Activates all iGluRs/mGluRs)Moderate (Cross-reactivity common)
Metabolic Stability High (Steric bulk prevents degradation)Low (Rapid transport/metabolism)Moderate
Synthetic Complexity High (Requires chiral resolution)Low (Commercially abundant)Moderate
Expert Insight on Causality:
  • Vs. Linear Glutamate: The TMCPT scaffold eliminates the energy cost required to "freeze" the flexible glutamate molecule into the active conformation inside the receptor pocket. This thermodynamic advantage drives the nanomolar potency.

  • Vs. ACPD (Cyclopentane): The cyclopropane ring of TMCPT is planar and rigid. In contrast, the cyclopentane ring of ACPD undergoes "envelope puckering," creating a "fuzzier" conformational ensemble. Consequently, TMCPT derivatives often exhibit sharper Structure-Activity Relationships (SAR).

Synthetic Utility & Protocol

To utilize this compound effectively, one must master the Michael Initiated Ring Closure (MIRC) .[1] This is the industry-standard method for generating the scaffold with high diastereoselectivity.

Workflow Diagram: MIRC Synthesis

Synthesis Start Starting Materials: Dialkyl Fumarate + Ethyl Chloroacetate Step1 Step 1: Base Activation (NaH or KOtBu, -78°C) Formation of Enolate Start->Step1 Step2 Step 2: Michael Addition (Nucleophilic Attack) Step1->Step2 Kinetic Control Step3 Step 3: Intramolecular Cyclization (Displacement of Chloride) Step2->Step3 Ring Closure Product Product: Trimethyl cyclopropane- 1,2,3-tricarboxylate Step3->Product Yield: ~70-85%

Caption: Step-wise synthesis of the TMCPT scaffold via Michael Initiated Ring Closure.

Detailed Experimental Protocol: Synthesis of the Tricarboxylate Scaffold

Objective: Synthesis of this compound via MIRC reaction.

Reagents:

  • Dimethyl fumarate (1.0 eq)

  • Methyl chloroacetate (1.1 eq)

  • Lithium diisopropylamide (LDA) or Sodium Hydride (NaH)

  • Solvent: Anhydrous THF

Protocol:

  • Preparation (Inert Atmosphere): Flame-dry a 250mL round-bottom flask and purge with Argon. Add anhydrous THF (50 mL).

  • Activation: Add dimethyl fumarate (10 mmol) and cool the system to -78°C . This temperature is critical to prevent polymerization of the fumarate.

  • Enolization: In a separate vessel, generate the enolate of methyl chloroacetate by treating it with LDA (11 mmol) at -78°C for 30 minutes.

  • Addition (The Critical Step): Cannulate the enolate solution dropwise into the fumarate solution over 45 minutes. Note: Rapid addition causes local heating and reduced diastereoselectivity.

  • Cyclization: Allow the mixture to warm slowly to 0°C over 2 hours. The internal displacement of the chloride occurs during this warming phase.

  • Quench & Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Dry organic layers over MgSO₄.

  • Purification: The resulting oil is often a mixture of isomers. Isolate the desired trans-isomer via flash column chromatography (Hexane:EtOAc gradient).

Self-Validation Check:

  • NMR Verification: Look for the characteristic high-field cyclopropane protons (δ 2.0–3.0 ppm). Absence of vinylic protons (δ 5.0–7.0 ppm) confirms consumption of fumarate.

References
  • BenchChem. (2025).[2] this compound: Chemical Properties and Applications. Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). This compound Spectral Data. NIST Chemistry WebBook. Retrieved from

  • Mohapatra, D. K. (2001).[3] A concise and efficient stereoselective synthesis of protected (2R,1′S,2′S)-2-(carboxycyclopropyl)glycine (D-CCG-I). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [3]

  • Giri, R., et al. (2023).[4] Cyclopropanes in Drug Discovery: Potency and Properties. Penn State Research / Science. Retrieved from

  • Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology. Retrieved from

Sources

A Comparative Analysis of Cyclopropanation Methods for Electron-Deficient Olefins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Electronic Mismatch Challenge: Cyclopropanation typically relies on the reaction between an electron-rich alkene and an electrophilic carbene. Electron-deficient olefins (Michael acceptors like


-unsaturated ketones, esters, and nitriles) present a fundamental reactivity paradox: they are electrophilic, making them poor partners for standard electrophilic metal-carbenoids.

This guide analyzes three distinct methodologies to overcome this electronic mismatch:

  • Nucleophilic Sulfur Ylides (Corey-Chaykovsky): The industrial standard for scalability.

  • Cobalt(II)-Catalyzed Radical Cyclopropanation: The high-precision solution for enantioselectivity.

  • Organocatalytic MIRC: The metal-free, green alternative.

Part 1: The Electronic Challenge & Mechanistic Divergence

To cyclopropanate an electron-deficient olefin, one must invert the standard polarity of the reaction. The reagent attacking the alkene must possess nucleophilic character, or the mechanism must bypass concerted carbene insertion entirely.

Mechanistic Pathways Visualization

The following diagram illustrates the divergent pathways required to functionalize Michael acceptors.

Cyclopropanation_Pathways Substrate Electron-Deficient Olefin (Michael Acceptor) Method_A Method A: Sulfur Ylides Substrate->Method_A Nucleophilic Attack Method_B Method B: Co(II) Catalysis Substrate->Method_B Radical Addition Method_C Method C: Organocatalysis Substrate->Method_C MIRC Inter_A Zwitterionic Betaine Method_A->Inter_A 1,4-Addition Inter_B Radical Intermediate Method_B->Inter_B Stepwise Inter_C Iminium/Enamine Activation Method_C->Inter_C Chiral Amine Product Cyclopropane Product Inter_A->Product Ring Closure (-DMSO) Inter_B->Product Radical Recombination Inter_C->Product Intramolecular Displacement

Figure 1: Mechanistic divergence in cyclopropanation strategies. Note the stepwise nature of nucleophilic and radical approaches versus the concerted nature of traditional electrophilic carbene insertions.

Part 2: Methodological Analysis

Method 1: Nucleophilic Sulfur Ylides (Corey-Chaykovsky)

The "Workhorse" for Scale-Up

This method utilizes sulfur ylides, typically generated from sulfoxonium salts, which act as carbon nucleophiles.[1]

  • Reagent Selection: Trimethylsulfoxonium Iodide (TMSOI) is preferred over trimethylsulfonium iodide. TMSOI generates a "softer" ylide that favors 1,4-addition (cyclopropanation) over 1,2-addition (epoxidation) on enones.

  • Mechanism: Stepwise Michael addition forms a betaine intermediate, followed by intramolecular

    
     displacement of the sulfide leaving group.
    

Protocol 1: Scalable Cyclopropanation of Enones using TMSOI Self-Validating Step: The evolution of dimethyl sulfoxide (DMSO) byproduct is non-gaseous, but the disappearance of the solid sulfoxonium salt indicates ylide formation.

  • Ylide Generation: To a flame-dried flask under

    
    , add TMSOI (1.2 equiv) and dry DMSO. Add NaH (1.2 equiv, 60% dispersion) portion-wise.
    
    • Checkpoint: Evolution of

      
       gas will occur. Stir at RT for 1 hour until the solution becomes clear (formation of dimethylsulfoxonium methylide).
      
  • Substrate Addition: Cool the ylide solution to 0°C. Add the electron-deficient olefin (1.0 equiv) dissolved in DMSO dropwise.

  • Reaction: Allow to warm to RT and stir for 2-4 hours.

    • Monitoring: TLC should show consumption of the starting enone.

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    (avoid DCM to prevent emulsion with DMSO). Wash organic layer extensively with water to remove DMSO.
Method 2: Cobalt(II)-Metalloradical Catalysis (MRC)

The "Precision Tool" for Enantioselectivity

While Rhodium and Copper catalysts dominate electron-rich alkene cyclopropanation, they fail with electron-deficient substrates due to electronic repulsion. Cobalt(II) porphyrins , developed extensively by X. Peter Zhang, operate via a radical mechanism (Metalloradical Catalysis - MRC) that overcomes this limitation.

  • Mechanism: The Co(II) center activates the diazo compound to form a radical carbene intermediate. This radical species adds to the electron-deficient alkene (stepwise), bypassing the electronic repulsion issues of concerted pathways.

  • Key Advantage: High diastereoselectivity (trans-selective) and enantioselectivity using

    
    -symmetric chiral porphyrins.[2]
    
Method 3: Organocatalytic MIRC (Michael Initiated Ring Closure)

The "Green" Alternative

Uses chiral amine catalysts (e.g., Cinchona alkaloids or proline derivatives) to activate the substrate (via iminium ion) or the nucleophile.

  • Mechanism: A nucleophile (e.g., bromomalonate or a sulfur ylide precursor) attacks the activated olefin. The resulting enamine/enolate then displaces the leaving group to close the ring.

Part 3: Comparative Data Analysis

The following table synthesizes performance metrics based on recent literature benchmarks (e.g., J. Am. Chem. Soc., Angew. Chem.).[1][2][3][4][5][6][7][8][9][10][11]

Table 1: Comparative Performance Matrix

FeatureSulfur Ylides (Corey-Chaykovsky)Co(II)-Catalyzed (Zhang Porphyrins)Organocatalytic MIRC
Primary Mechanism Nucleophilic Addition (

closure)
Radical Addition (Stepwise)Iminium/Enamine Activation
Substrate Scope Ketones, Esters, AmidesBest for: Acrylates, Nitriles, NitroalkenesAldehydes (Enals), Nitroalkenes
Yield (Typical) 85 - 98%80 - 95%70 - 90%
Diastereoselectivity (dr) High (Trans)Very High (>95:5 Trans)Moderate to High
Enantioselectivity (ee) Low (requires chiral sulfides)Excellent (>90 - 99%) Good (80 - 95%)
Safety Profile High (No explosion risk)Low/Med (Diazo handling required)High
Scalability Excellent (Kg scale proven)Moderate (Catalyst cost)Good
Atom Economy Low (Stoichiometric sulfide waste)High (N2 is only byproduct)Moderate

Part 4: Decision Matrix (When to use what?)

Use this logic flow to select the optimal method for your specific drug candidate.

Decision_Matrix Start Start: Select Substrate Q1 Is Enantioselectivity Critical? Start->Q1 Q2 Is the substrate an Enal (Aldehyde)? Q1->Q2 Yes (High ee needed) Q3 Is Scale > 100g? Q1->Q3 No (Racemic OK) Result_Co Use Co(II) Porphyrin (Zhang Method) Q2->Result_Co No (Ester/Ketone/Nitrile) Result_Org Use Organocatalysis (MacMillan/Jørgensen) Q2->Result_Org Yes Q3->Result_Co No (High Value/Low Scale) Result_Ylide Use Sulfur Ylide (TMSOI) Q3->Result_Ylide Yes (Safety Priority)

Figure 2: Strategic decision tree for method selection based on selectivity and scalability requirements.

Part 5: Critical Analysis & Expert Insights

The Safety Bottleneck

While Cobalt-catalyzed methods offer superior enantioselectivity, they rely on diazo compounds. On a medicinal chemistry scale (<5g), this is manageable. However, for process chemistry, the Corey-Chaykovsky reaction is vastly superior due to the absence of energetic precursors.

  • Expert Tip: If you must use diazo compounds on scale, consider in situ generation or flow chemistry to minimize the active inventory of the hazardous reagent.

The "Softness" Factor

In the Corey-Chaykovsky reaction, the choice of counter-ion and alkyl group on sulfur matters.

  • Trimethylsulfonium (

    
    ):  Harder nucleophile. Attacks 
    
    
    
    (Epoxidation).[1]
  • Trimethylsulfoxonium (

    
    ):  Softer nucleophile. Attacks 
    
    
    
    (Cyclopropanation).[8]
  • Validation: If you observe epoxide formation on an enone substrate, you have likely used the wrong sulfonium salt or your solvent is too wet (proton transfer interferes with reversibility).

The Radical Advantage

The Cobalt(II) method is unique because it tolerates unprotected N-H and O-H bonds better than Rhodium carbenoids. If your substrate has free amides or alcohols, Co(II) catalysis is the preferred route to avoid competitive insertion reactions.

References

  • Aggarwal, V. K., et al. (2001).[12] Catalytic Asymmetric Synthesis of Epoxides from Aldehydes Using Sulfur Ylides with In Situ Generation of Diazo Compounds. Angewandte Chemie International Edition. Link

  • Chen, Y., Ruppel, J. V., & Zhang, X. P. (2007).[2] Cobalt-Catalyzed Asymmetric Cyclopropanation of Electron-Deficient Olefins. Journal of the American Chemical Society.[2][11] Link[2]

  • Burtoloso, A. C. B., et al. (2022).[13] Asymmetric transformations from sulfoxonium ylides. Chemical Science. Link

  • Green, R. A., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. Link

  • Krech, A., et al. (2024).[5] Asymmetric cyclopropanation via an electro-organocatalytic cascade. Chemical Communications.[5][7][11] Link

Sources

Validation of In Vitro Assays Using Trimethyl Cyclopropane-1,2,3-Tricarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Conformational Rigidity

In the precise world of neuropharmacology, the flexibility of endogenous ligands is often a liability. L-Glutamate, the brain's primary excitatory neurotransmitter, adopts multiple rotameric conformations, allowing it to bind indiscriminately to Ionotropic (iGluR), Metabotropic (mGluR), and Transporter (EAAT) sites.

This guide validates the performance of Trimethyl Cyclopropane-1,2,3-Tricarboxylate (TMCP) derivatives —specifically the hydrolyzed, conformationally restricted analogues known as Carboxycyclopropylglycines (CCGs) . Unlike flexible linear analogs, the TMCP scaffold utilizes "cyclopropylic strain" to lock the glutamate backbone into specific antiperiplanar conformations.

Key Takeaway: For researchers requiring subtype-selective activation of mGluRs or precise inhibition of EAATs, TMCP-derived scaffolds offer a 10-100x improvement in selectivity compared to linear glutamate analogs, minimizing off-target noise in high-throughput assays.

Scientific Rationale: The "Cyclopropylic Strain" Advantage

The defining feature of the TMCP scaffold is the cyclopropane ring, which introduces significant steric constraint.[1] In linear glutamate, the carbon chain rotates freely, allowing the molecule to adopt "folded" or "extended" shapes.

  • Linear Analogs (e.g., L-Glutamate, L-Aspartate): High entropic cost upon binding. The receptor must "pay" energy to freeze the ligand into the active conformation.

  • TMCP Derivatives (e.g., CCG-II, DCG-IV): Pre-organized. The cyclopropane ring freezes the bond angles between the carboxylate and amine groups.

    • Extended Conformation: Favored by mGluR binding pockets.

    • Folded Conformation: Often excluded, reducing cross-reactivity with NMDA/AMPA receptors.

This "pre-paid" entropy results in higher affinity and, crucially, distinct pharmacological profiles depending on the stereochemistry of the tricarboxylate substitution.

Comparative Performance Analysis

The following table contrasts TMCP derivatives against standard industry alternatives in the context of an Excitatory Amino Acid Transporter (EAAT) Inhibition Assay .

Table 1: Comparative Profiling of Glutamate Transporter Ligands

FeatureTMCP Derivatives (e.g., CCG Isomers) TBOA (Standard Inhibitor) L-Glutamate (Endogenous) Kainic Acid
Conformation Rigid (Restricted) Bulky / RigidFlexible (Linear)Rigid (Bicyclic)
Selectivity High (Subtype dependent) High (Broad Spectrum)None (Pan-agonist)High (iGluR selective)
Metabolic Stability High (Resistant to dehydrogenase)HighLow (Rapid metabolism)Moderate
Mode of Action Competitive Substrate/BlockerNon-transportable BlockerTransportable SubstrateAgonist (Receptor)
Assay Utility Mapping Binding Pockets Blocking Uptake (Control)Standard Curve GenerationExclusion Control
Solubility Moderate (pH dependent)Low (DMSO required)High (Water)Moderate

Note on TMCP Esters: The parent this compound is an ester.[1] For in vitro binding assays, it acts as a prodrug . It is cell-permeable but requires intracellular esterase activity to yield the active tricarboxylic acid. For cell-free membrane assays, the pre-hydrolyzed acid form must be used.

Validated Experimental Protocol: EAAT Uptake Inhibition

This protocol validates the potency of TMCP derivatives using a Fluorescent Aspartate Analog Uptake Assay . This method avoids radioactivity (


H-Glutamate) while providing robust kinetic data.
Objective

To determine the IC


 of a specific TMCP derivative (e.g., L-CCG-I) against EAAT2-expressing HEK293 cells.
Materials
  • Cell Line: HEK293 stably expressing human EAAT2 (GLT-1).

  • Tracer: FLIPR® Membrane Potential Dye or a fluorescent glutamate mimic (e.g., Aspartate-AMCA).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Test Compound: TMCP Derivative (Hydrolyzed acid form), dissolved in DMSO to 10 mM stock.

Workflow Diagram (DOT Visualization)

AssayWorkflow Prep 1. Compound Prep (Serial Dilution) Incubation 3. Ligand Incubation (30 min @ 37°C) Prep->Incubation Add Inhibitor Cells 2. Cell Plating (HEK-EAAT2, 24h) Cells->Incubation Tracer 4. Tracer Addition (Fluorescent Substrate) Incubation->Tracer Equilibrium Reached Read 5. Kinetic Read (RFU over 10 min) Tracer->Read Transport Initiated Analysis 6. IC50 Calculation (Non-linear Regression) Read->Analysis Slope Calculation Analysis->Prep Optimize Range

Figure 1: Step-by-step workflow for validating TMCP derivatives in a transporter uptake assay.

Detailed Methodology
  • Cell Preparation:

    • Plate HEK-EAAT2 cells at 50,000 cells/well in a 96-well poly-D-lysine coated plate.

    • Incubate 24 hours to reach 90% confluency.

  • Compound Equilibration (Critical Step):

    • Wash cells 2x with Assay Buffer to remove endogenous glutamate.

    • Add 50 µL of TMCP derivative (serially diluted from 100 µM to 0.1 nM).

    • Validation Check: Include a "0% Inhibition" control (Buffer only) and "100% Inhibition" control (100 µM TBOA).

    • Incubate for 30 minutes at 37°C. Why? This ensures the inhibitor occupies the binding site before the substrate competes.

  • Uptake Initiation:

    • Add 50 µL of Fluorescent Aspartate Substrate (final conc. 5 µM).

    • Immediately transfer to fluorescence plate reader (Ex/Em specific to dye).

  • Kinetic Read:

    • Measure Relative Fluorescence Units (RFU) every 30 seconds for 10 minutes.

    • Slope calculation: The rate of uptake (

      
      ) is the slope of the linear portion of the curve.
      

Validation Parameters & Acceptance Criteria

To confirm the assay is valid for publishing or drug screening, the following metrics must be met using the TMCP derivative data:

Signal-to-Background (S/B)
  • Formula:

    
    
    
  • Requirement: S/B > 5.0.

  • Troubleshooting: If S/B is low, check if the TMCP derivative is acting as a substrate (transported) rather than a blocker.

Z-Factor (Robustness)
  • Formula:

    
    
    
  • Requirement: Z' > 0.5.

  • Relevance: High Z' confirms that the separation between the TMCP inhibition and the vehicle control is statistically significant.

Dose-Response Slope (Hill Slope)
  • Expectation: A Hill Slope near -1.0 indicates competitive binding at a single site.

  • Deviation: If Slope << -1.0 (e.g., -0.5), it suggests negative cooperativity or that the TMCP derivative is binding to an allosteric site on the transporter.

Mechanism of Action: Why It Works

The TMCP scaffold works by mimicking the "transport-ready" state of glutamate.

Mechanism TMCP TMCP Derivative (Rigid) Receptor Target Protein (mGluR / EAAT) TMCP->Receptor Low Entropy Loss (Pre-organized) Glu L-Glutamate (Flexible) Glu->Receptor High Entropy Loss Complex_Active Active Conformation (Signal/Transport) Receptor->Complex_Active If Agonist (e.g. DCG-IV) Complex_Blocked Locked State (Inhibition) Receptor->Complex_Blocked If Antagonist/Blocker

Figure 2: Thermodynamic advantage of TMCP derivatives. The pre-organized structure reduces the entropic penalty of binding, leading to higher affinity and defined pharmacological outcomes.

References

  • Shuto, S., et al. (1996).[2] Syntheses and conformational analyses of glutamate analogs: 2-(2-carboxy-3-substituted-cyclopropyl)glycines as useful probes for excitatory amino acid receptors.[2][3] Journal of Medicinal Chemistry.

  • Bunch, L., & Krogsgaard-Larsen, P. (2011).[2] Medicinal Chemistry of α-Amino Acids: Conformational Restriction Strategy. Wiley Online Library.

  • Shimamoto, K., et al. (1998). Conformationally constrained glutamate analogues: The cyclopropane scaffold.[2][3][4] Bioorganic & Medicinal Chemistry.[1][2][4][5][6]

  • Assay Guidance Manual. (2012). In Vitro Transporter Assays: Validation Guidelines. NCBI Bookshelf.

  • Watanabe, M., et al. (2012).[2] Cyclopropane-based stereochemical diversity-oriented conformational restriction strategy.[2][7] Organic & Biomolecular Chemistry.[1][2][4][6]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.